Azemiglitazone potassium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1314533-27-1 |
|---|---|
Molecular Formula |
C19H16KNO5S |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
potassium 5-[[4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione |
InChI |
InChI=1S/C19H17NO5S.K/c1-24-15-4-2-3-13(10-15)16(21)11-25-14-7-5-12(6-8-14)9-17-18(22)20-19(23)26-17;/h2-8,10,17H,9,11H2,1H3,(H,20,22,23);/q;+1/p-1 |
InChI Key |
PQCFIIIBRQVVGW-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC2=CC=C(C=C2)CC3C(=O)[N-]C(=O)S3.[K+] |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Azemiglitazone Potassium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azemiglitazone potassium (formerly MSDC-0602K) is a novel, second-generation thiazolidinedione (TZD) insulin (B600854) sensitizer (B1316253) developed for the treatment of metabolic diseases, including non-alcoholic steatohepatitis (NASH) and type 2 diabetes (T2D). Unlike first-generation TZDs, which primarily act as potent agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), azemiglitazone was designed to selectively inhibit the mitochondrial pyruvate (B1213749) carrier (MPC) with significantly lower PPARγ binding affinity. This targeted mechanism of action aims to retain the insulin-sensitizing effects of TZDs while mitigating the adverse effects associated with strong PPARγ activation, such as weight gain and edema. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Discovery of this compound
The discovery of this compound stemmed from the need for safer insulin-sensitizing agents. First-generation thiazolidinediones, while effective in improving glycemic control, are associated with a range of side effects attributed to their strong activation of PPARγ. The development of azemiglitazone was guided by the hypothesis that the therapeutic benefits of TZDs on insulin sensitivity could be separated from their undesirable side effects by targeting a different molecular mechanism.
Researchers at Metabolic Solutions Development Company and later Cirius Therapeutics focused on the mitochondrial pyruvate carrier (MPC) as a key regulator of glucose metabolism.[1] The MPC is a protein complex located in the inner mitochondrial membrane that facilitates the transport of pyruvate from the cytosol into the mitochondrial matrix, where it is converted to acetyl-CoA and enters the citric acid cycle. Inhibition of the MPC was proposed as a novel strategy to modulate cellular energy metabolism and improve insulin sensitivity.
The discovery process likely involved the screening of a library of thiazolidinedione analogues to identify compounds with high affinity for the MPC and low affinity for PPARγ. This led to the identification of azemiglitazone as a lead candidate that exhibited the desired pharmacological profile.
Mechanism of Action
Azemiglitazone's primary mechanism of action is the inhibition of the mitochondrial pyruvate carrier (MPC).[1] By blocking the transport of pyruvate into the mitochondria, azemiglitazone shifts the cell's energy metabolism away from glucose oxidation and towards the utilization of fatty acids. This metabolic reprogramming is believed to be the basis for its insulin-sensitizing effects.
Importantly, azemiglitazone was designed to have a low binding affinity for PPARγ, with a reported IC50 of 18.25 μM. This reduced interaction with PPARγ is intended to minimize the side effects commonly associated with older TZDs.
dot
Caption: Signaling pathway of Azemiglitazone's mechanism of action.
Synthesis of this compound
The synthesis of azemiglitazone, 5-[[4-[2-(3-Methoxyphenyl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione, can be achieved through a multi-step process. The following is a representative synthetic route based on general knowledge of thiazolidinedione synthesis.
Synthetic Scheme
dot
Caption: A potential synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 5-(4-Hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
-
To a solution of 4-hydroxybenzaldehyde (1 equivalent) and thiazolidine-2,4-dione (1 equivalent) in ethanol, a catalytic amount of piperidine is added.
-
The reaction mixture is refluxed for 4-6 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the desired product.
Step 2: Synthesis of 5-(4-Hydroxybenzyl)-1,3-thiazolidine-2,4-dione
-
To a suspension of 5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione (1 equivalent) in methanol, sodium borohydride (B1222165) (NaBH4) (2-3 equivalents) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for 2-3 hours.
-
The solvent is evaporated under reduced pressure, and the residue is acidified with dilute HCl.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the product.
Step 3: Synthesis of Azemiglitazone
-
A mixture of 5-(4-hydroxybenzyl)-1,3-thiazolidine-2,4-dione (1 equivalent), 2-bromo-1-(3-methoxyphenyl)ethanone (1.1 equivalents), and potassium carbonate (K2CO3) (2 equivalents) in dimethylformamide (DMF) is stirred at 60-70 °C for 8-10 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and purified by column chromatography to afford azemiglitazone.
Step 4: Synthesis of this compound
-
To a solution of azemiglitazone (1 equivalent) in ethanol, a solution of potassium hydroxide (B78521) (KOH) (1 equivalent) in ethanol is added dropwise.
-
The mixture is stirred at room temperature for 1-2 hours.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield this compound.
Quantitative Data
In Vitro Activity
| Parameter | Value | Reference |
| PPARγ Binding Affinity (IC50) | 18.25 μM | [2] |
Preclinical Efficacy in a Diabetic Mouse Model (db/db mice)[2]
| Parameter | Vehicle | Azemiglitazone | Liraglutide | Azemiglitazone + Liraglutide |
| Change in Body Weight | - | Significant preservation of lean body mass | Decreased lean body mass | Significant preservation of lean body mass |
| Glucose Tolerance | - | Improved | Improved | Synergistic improvement |
| Circulating Insulin | - | Less elevation | - | Less elevation |
| Pancreatic Insulin Content | - | Increased | - | Increased |
| Brown Adipose Tissue (BAT) | - | Increased | - | Increased |
Clinical Trial Data in NASH Patients (EMMINENCE Trial)[2]
| Parameter | Placebo | Azemiglitazone |
| HbA1c | - | Improved |
| Liver Histology | - | Improved |
Experimental Workflows
Mitochondrial Pyruvate Carrier (MPC) Inhibition Assay
dot
Caption: A generalized workflow for assessing MPC inhibition.
Conclusion
This compound represents a significant advancement in the development of insulin-sensitizing agents. Its targeted inhibition of the mitochondrial pyruvate carrier, coupled with reduced PPARγ activity, offers the potential for effective treatment of metabolic diseases like NASH and T2D with an improved safety profile compared to first-generation thiazolidinediones. The synthetic route is accessible, and its efficacy has been demonstrated in both preclinical and clinical settings. Further research and late-stage clinical trials will continue to elucidate the full therapeutic potential of this promising compound.
References
Azemiglitazone Potassium: A Technical Guide to a Novel Insulin Sensitizer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azemiglitazone potassium (MSDC-0602K) is a clinical-stage, orally administered small molecule being developed for the treatment of metabolic diseases, including type 2 diabetes (T2D) and metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH). As a second-generation thiazolidinedione (TZD), it represents a significant evolution from earlier compounds in its class. Its unique mechanism of action, centered on the modulation of the mitochondrial pyruvate (B1213749) carrier (MPC) with only weak binding to the peroxisome proliferator-activated receptor-gamma (PPARγ), offers the potential for potent insulin-sensitizing effects with an improved safety profile. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and available preclinical and clinical data for this compound.
Chemical Structure and Properties
This compound is the potassium salt of Azemiglitazone. It is a thiazolidinedione derivative with the following chemical identity and properties.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Drug Name | This compound |
| Synonyms | MSDC-0602K, CIR-0602K |
| IUPAC Name | potassium;5-[[4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-ide |
| CAS Number | 1314533-27-1 |
| Molecular Formula | C19H16KNO5S |
| SMILES | O=C1SC(CC2=CC=C(C=C2)OCC(C3=CC(OC)=CC=C3)=O)C([N+]1)=O.[K-] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 409.50 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO (>100 mg/mL) | [2] |
Mechanism of Action
Azemiglitazone's primary mechanism of action is the modulation of the mitochondrial pyruvate carrier (MPC), a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. By inhibiting the MPC, Azemiglitazone effectively reduces the entry of pyruvate into the tricarboxylic acid (TCA) cycle, leading to a metabolic shift towards fatty acid and amino acid oxidation. This alteration in substrate utilization is believed to be a key driver of its insulin-sensitizing effects.[3][4]
Unlike first-generation thiazolidinediones, Azemiglitazone is a PPARγ-sparing agent, binding to PPARγ with a significantly lower affinity (IC50 = 18.25 μM).[5][6][7][8][9] This characteristic is thought to mitigate the adverse effects associated with strong PPARγ agonism, such as fluid retention and weight gain.[10][11]
The inhibition of MPC by Azemiglitazone leads to a cascade of downstream effects that collectively improve metabolic health:
-
Enhanced Insulin (B600854) Sensitivity: By promoting a shift to lipid metabolism, Azemiglitazone reduces the metabolic pressure on glucose pathways, leading to improved insulin sensitivity in peripheral tissues.[1][10]
-
Improved Glycemic Control: Clinical and preclinical studies have demonstrated that Azemiglitazone leads to reductions in fasting glucose and HbA1c levels.[12][13]
-
Beneficial Effects on Lipid Metabolism: The metabolic reprogramming induced by MPC inhibition can lead to improvements in lipid profiles and a reduction in ectopic fat deposition.[1][11]
Pharmacological Properties
Preclinical Pharmacology
Preclinical studies in various animal models of insulin resistance and metabolic disease have demonstrated the therapeutic potential of this compound.
Table 3: Summary of Key Preclinical Findings
| Animal Model | Treatment | Key Findings | Reference |
| Diabetic db/db mice | This compound (oral gavage) | Corrected glycemia, reduced insulinemia, and improved glucose tolerance. When combined with Liraglutide, these effects were more significant, and liver histology improved. | [5] |
| MS-NASH mice | This compound (oral gavage) | Improved insulinemia and fatty liver disease. | [5] |
| Diet-induced obese (DIO) mice | This compound (oral gavage) | In combination with Tirzepatide, preserved lean muscle mass and function while promoting weight loss. Also led to a beneficial restructuring of adipose tissue. | [14] |
Clinical Pharmacology
This compound has undergone several clinical trials, including a significant Phase 2b study in patients with MASH (the EMMINENCE trial).
Table 4: Summary of Key Clinical Findings from the EMMINENCE Trial
| Parameter | Dose Groups | Key Findings | Reference |
| Patient Population | 402 patients with biopsy-confirmed NASH (NAFLD activity score ≥4, fibrosis stage F1-F3) | - | [13] |
| Treatment Duration | 12 months | - | [13] |
| Liver Enzymes | 62.5 mg, 125 mg, 250 mg daily | Statistically significant reductions in ALT at the 125 mg and 250 mg doses. Statistically significant reductions in AST at the 125 mg dose. | [13] |
| Glycemic Control | 125 mg, 250 mg daily | Statistically significant reductions in HbA1c and improvements in insulin resistance. | [12] |
| Liver Histology | 62.5 mg, 125 mg, 250 mg daily | Dose-dependent trends toward improvement in NAS reduction and NASH resolution, though the primary endpoint was not met with statistical significance in the initial analysis. | [13] |
Experimental Protocols
Detailed, proprietary experimental protocols for this compound are not publicly available. However, based on published literature, the following sections outline the general methodologies likely employed in its characterization.
Chemical Synthesis
The synthesis of Azemiglitazone likely follows a multi-step process common for thiazolidinedione derivatives. A plausible, though not definitively published, synthetic route would involve the Knoevenagel condensation of an appropriate benzaldehyde (B42025) derivative with thiazolidine-2,4-dione.
PPARγ Competitive Binding Assay
To determine the binding affinity of Azemiglitazone for PPARγ, a competitive binding assay is typically employed. This involves incubating the PPARγ protein with a known high-affinity radiolabeled ligand in the presence of varying concentrations of Azemiglitazone. The displacement of the radioligand is then measured to calculate the IC50 value.
Mitochondrial Pyruvate Carrier (MPC) Activity Assay
The activity of the MPC can be assessed by measuring the uptake of radiolabeled pyruvate into isolated mitochondria. Inhibition of this uptake by Azemiglitazone provides a measure of its modulatory effect on the MPC.
Future Directions
This compound is currently in clinical development, with ongoing and planned studies to further elucidate its efficacy and safety profile in various metabolic diseases.[3] Of particular interest is its potential for combination therapy with other classes of metabolic drugs, such as GLP-1 receptor agonists, where it may offer synergistic benefits in terms of glycemic control and body composition.[1][11][15] The unique mechanism of action of this compound positions it as a promising candidate to address the unmet medical needs of patients with complex metabolic disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iro.uiowa.edu [iro.uiowa.edu]
- 3. ciriustx.com [ciriustx.com]
- 4. Synthesis and biological activity of 5-{4-[2-(methyl-p-substituted phenylamino)ethoxy]benzyl}thiazolidine-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Oral Insulin Sensitizer Azemiglitazone May Preserve Lean Muscle With Weight-Loss GLP1s [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. echemi.com [echemi.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Late Breaking Poster Shows a Novel Oral Insulin Sensitizer Azemiglitazone (MSDC-0602K) Could Substantially Preserve Lean Muscle in Combination with Weight-Loss GLP1s - BioSpace [biospace.com]
- 11. ciriustx.com [ciriustx.com]
- 12. The new thiazolidine-2,4-dione-based hybrids with promising antimycobacterial activity: design, synthesis, biological evaluation, and drug interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. raybiotech.com [raybiotech.com]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity [discovery.fiu.edu]
Azemiglitazone Potassium: A Technical Guide to its Mechanism of Action on the Mitochondrial Pyruvate Carrier
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Azemiglitazone potassium (formerly MSDC-0602K) is a novel, second-generation thiazolidinedione (TZD) that acts as an insulin (B600854) sensitizer (B1316253) by modulating the mitochondrial pyruvate (B1213749) carrier (MPC). Unlike first-generation TZDs, this compound was designed to have minimal direct interaction with the peroxisome proliferator-activated receptor-gamma (PPARγ), thereby potentially avoiding some of the side effects associated with PPARγ activation. This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its interaction with the MPC and the downstream metabolic consequences. While direct binding affinity and inhibition constants for the MPC are not publicly available, a substantial body of evidence from cellular and in vivo studies elucidates its role as a potent modulator of mitochondrial pyruvate transport.
Introduction to the Mitochondrial Pyruvate Carrier (MPC)
The mitochondrial pyruvate carrier is a crucial protein complex located in the inner mitochondrial membrane. It is responsible for transporting pyruvate from the cytosol into the mitochondrial matrix, a critical step that links glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. The MPC is a heterodimer composed of two subunits, MPC1 and MPC2. By controlling the influx of pyruvate into the mitochondria, the MPC plays a central role in cellular energy metabolism and fuel selection.
Mechanism of Action of this compound on the MPC
This compound modulates the activity of the mitochondrial pyruvate carrier, leading to a reduction in the transport of pyruvate into the mitochondrial matrix. While the precise molecular interactions are not fully detailed in publicly accessible literature, evidence suggests a direct interaction with the MPC complex, potentially involving the MPC2 subunit.
Signaling Pathway of MPC Inhibition
Inhibition of the MPC by this compound initiates a cascade of metabolic reprogramming events. By limiting pyruvate entry into the mitochondria, the cell is forced to shift its energy substrate utilization.
The primary consequences of this inhibition include:
-
Decreased Pyruvate Oxidation: With reduced entry into the mitochondria, less pyruvate is available for conversion to acetyl-CoA by the pyruvate dehydrogenase (PDH) complex. This leads to a decrease in the flux of pyruvate-derived carbons into the TCA cycle.
-
Reduced Gluconeogenesis: In hepatocytes, the inhibition of pyruvate transport into mitochondria limits its availability as a substrate for gluconeogenesis, contributing to lower hepatic glucose production.
-
Increased Fatty Acid and Amino Acid Oxidation: To compensate for the reduced availability of pyruvate as a fuel source, cells increase their reliance on the oxidation of fatty acids and branched-chain amino acids (BCAAs). This metabolic shift is a key component of the insulin-sensitizing effect.
-
Improved Insulin Sensitivity: The overall metabolic reprogramming, particularly the increased utilization of lipids and the reduction in hepatic glucose output, contributes to improved systemic insulin sensitivity.
Quantitative Data
While direct binding affinity (Kd) and inhibition constants (Ki, IC50) for the interaction of this compound with the MPC are not publicly available, the following table summarizes key quantitative data from the literature. This data provides context for the concentrations at which this compound exerts its biological effects and its selectivity relative to PPARγ.
| Parameter | Value | Species/System | Notes |
| IC50 for PPARγ | 18.25 μM | In vitro | Demonstrates low affinity for PPARγ compared to first-generation TZDs. |
| Effective Concentration in BRET Assay | 10 μM | Human U2OS cells | Activated a BRET-based MPC reporter assay, suggesting direct interaction. |
| Effective Concentration for MPC Crosslinking | 15 μM | Liver mitochondria | Shown to specifically crosslink to the MPC complex. |
| Effective Concentration for Increased BCKA Oxidation | 25 μM | Human Huh7 cells | Increased the oxidation of branched-chain keto acids, a downstream effect of MPC inhibition. |
| In Vivo Dosage in Mice | 30 mg/kg | Diabetic db/db and MS-NASH mice | Oral gavage dosage that resulted in improved glycemia and reduced insulinemia. |
Experimental Protocols
Detailed, step-by-step protocols for assays specifically using this compound to measure MPC inhibition are not extensively published. However, based on the available literature, a generalized workflow for assessing the impact of a compound like this compound on MPC activity and downstream metabolic pathways can be outlined.
Generalized Experimental Workflow for Assessing MPC Inhibition
A. Mitochondrial Isolation and Cellular Models:
-
Mitochondria can be isolated from tissues (e.g., liver, muscle) or cultured cells using differential centrifugation.
-
Relevant cell lines (e.g., hepatocytes, myotubes) are cultured under standard conditions.
B. Treatment with this compound:
-
Isolated mitochondria or whole cells are incubated with varying concentrations of this compound or a vehicle control. Incubation times and concentrations are optimized based on the specific assay.
C. Measurement of MPC Activity and Downstream Effects:
-
Direct Pyruvate Uptake: The most direct method involves incubating mitochondria with radiolabeled pyruvate (e.g., [14C]-pyruvate) and measuring its uptake. Inhibition of uptake by this compound provides direct evidence of MPC modulation.
-
Mitochondrial Respiration: Oxygen consumption rates (OCR) are measured in the presence of pyruvate as a substrate. A decrease in pyruvate-driven respiration in the presence of this compound indicates MPC inhibition. Conversely, an increase in fatty acid-driven respiration can also be assessed.
-
Metabolomic Analysis: Liquid chromatography-mass spectrometry (LC-MS/MS) can be used to measure changes in the levels of intracellular and mitochondrial metabolites (e.g., pyruvate, lactate, TCA cycle intermediates, amino acids) following treatment with this compound.
-
Gene and Protein Expression Analysis: Changes in the expression of genes and proteins involved in metabolic pathways can be assessed using techniques like qPCR, RNA-sequencing, and Western blotting to understand the broader cellular response to MPC inhibition.
Conclusion
This compound represents a significant advancement in the development of insulin sensitizers by targeting the mitochondrial pyruvate carrier. While the absence of publicly available, direct quantitative binding and inhibition data for the MPC is a notable gap, the extensive functional data from in vitro and in vivo studies provides strong evidence for its mechanism of action. By inhibiting mitochondrial pyruvate transport, this compound induces a metabolic shift from carbohydrate to lipid and amino acid oxidation, leading to improved insulin sensitivity and beneficial effects on metabolic diseases such as type 2 diabetes and non-alcoholic steatohepatitis. This technical guide provides a framework for understanding the core mechanism of this compound, based on the current scientific literature, and serves as a resource for researchers and drug development professionals in the field of metabolic diseases.
Preclinical Profile of MSDC-0602K: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSDC-0602K, a novel insulin (B600854) sensitizer (B1316253), has emerged as a promising therapeutic candidate for metabolic diseases, primarily through its targeted modulation of the mitochondrial pyruvate (B1213749) carrier (MPC). This document provides a comprehensive overview of the preclinical research findings for MSDC-0602K, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Core Mechanism of Action: Mitochondrial Pyruvate Carrier (MPC) Inhibition
MSDC-0602K is a second-generation thiazolidinedione (TZD) designed to minimize direct activation of peroxisome proliferator-activated receptor-gamma (PPARγ) while potently inhibiting the mitochondrial pyruvate carrier (MPC).[1][2] The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix, a critical step for its entry into the tricarboxylic acid (TCA) cycle.[3] By inhibiting the MPC, MSDC-0602K effectively reduces the influx of pyruvate into the mitochondria, leading to a metabolic shift from glucose oxidation towards the utilization of fatty acids and amino acids.[3][4] This modulation of mitochondrial metabolism is central to its insulin-sensitizing effects.[3]
The proposed signaling pathway for MSDC-0602K's action is depicted below:
Caption: Mechanism of MSDC-0602K via MPC Inhibition.
In Vivo Preclinical Efficacy
The therapeutic potential of MSDC-0602K has been extensively evaluated in various preclinical animal models of metabolic disease, most notably in diabetic db/db mice and in models of non-alcoholic steatohepatitis (NASH).
Studies in db/db Mice
The db/db mouse is a genetic model of obesity, diabetes, and dyslipidemia. In these mice, MSDC-0602K demonstrated significant improvements in glycemic control and insulin sensitivity.
Experimental Protocol: db/db Mouse Study
-
Animal Model: Male diabetic db/db mice.
-
Treatment Groups:
-
Vehicle control
-
MSDC-0602K (oral gavage)
-
Liraglutide (B1674861) (subcutaneous injection)
-
MSDC-0602K + Liraglutide combination
-
-
Duration: 3 weeks.
-
Key Parameters Measured: Body weight, blood glucose, plasma insulin, C-peptide, and glucose tolerance tests.[4]
Quantitative Data from db/db Mouse Studies
| Parameter | Vehicle | MSDC-0602K | Liraglutide | MSDC-0602K + Liraglutide |
| Glycemia | Markedly elevated | Completely corrected | Modestly improved | Completely corrected |
| Plasma Insulin | Elevated | Reduced | Increased | Reduced to levels similar to MSDC-0602K alone |
| Glucose Tolerance | Impaired | Improved | Improved | Further improved beyond individual treatments |
| Body Weight | Gain | Slight gain | Slight reduction | Slight gain |
Data synthesized from qualitative descriptions in multiple sources.[5][6][7]
The workflow for a typical preclinical study in db/db mice is outlined below:
Caption: Experimental Workflow in db/db Mice.
Studies in MS-NASH Mice
The MS-NASH (Metabolic Syndrome-NASH) mouse model is utilized to study the progression of non-alcoholic fatty liver disease (NAFLD) to NASH. In this model, MSDC-0602K demonstrated beneficial effects on liver health.
Experimental Protocol: MS-NASH Mouse Study
-
Animal Model: Male MS-NASH mice fed a Western diet with fructose (B13574) in the drinking water.[4]
-
Treatment Groups:
-
Vehicle control
-
MSDC-0602K
-
Liraglutide
-
MSDC-0602K + Liraglutide combination
-
-
Key Parameters Measured: Plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), and liver histology.[5]
Quantitative Data from MS-NASH Mouse Studies
| Parameter | Vehicle | MSDC-0602K | Liraglutide | MSDC-0602K + Liraglutide |
| Plasma ALT & AST | Elevated | Improved | Improved | More significant improvement |
| Liver Histology | NASH pathology | Improved | Improved | More significant improvement |
Data synthesized from qualitative descriptions in multiple sources.[5][6]
In Vitro Preclinical Research
In vitro studies have been instrumental in elucidating the direct cellular and molecular effects of MSDC-0602K.
3D Bioprinted Human Liver Tissue Model
To investigate the effects of MSDC-0602K in a human-relevant system, a 3D bioprinted human liver tissue model was employed.
Experimental Protocol: 3D Bioprinted Liver Tissue Study
-
Model: Organovo's 3D bioprinted human liver tissue.
-
Induction of NASH-like pathology: Addition of fructose and fatty acids to the culture medium.
-
Treatment: Addition of MSDC-0602K to the diseased tissue model.
-
Key Parameters Measured: Steatosis, inflammation, ballooning, fibrosis, collagen deposition, and stellate cell activation.[8]
In this model, MSDC-0602K treatment led to a reduction in collagen deposition and stellate cell activation, key markers of liver fibrosis.[8]
AML12 Cell Line Studies
The AML12 (alpha mouse liver 12) cell line, a mouse hepatocyte cell line, is a common in vitro model for studying hepatic metabolism.
Experimental Protocol: AML12 Cell Line Culture
-
Cell Line: AML12 mouse hepatocytes.[9]
-
Culture Medium: A 1:1 mixture of Dulbecco's modified Eagle's medium and Ham's F12 medium supplemented with insulin, transferrin, selenium, dexamethasone, and fetal bovine serum.[9]
-
Subculturing: Cells are passaged at a ratio of 1:4 to 1:6 every 2 to 3 days.[9]
Studies utilizing AML12 cells and other hepatoma cell lines have shown that MPC inhibition by compounds like MSDC-0602K can lead to a reduction in branched-chain ketoacid dehydrogenase (BCKDH) phosphorylation, thereby stimulating branched-chain amino acid (BCAA) catabolism.[10] This effect is linked to the activation of AMP-dependent protein kinase (AMPK) and mechanistic target of rapamycin (B549165) (mTOR) signaling pathways.[10]
The logical relationship of MSDC-0602K's effect on BCAA catabolism is illustrated below:
Caption: Effect of MSDC-0602K on BCAA Catabolism.
Combination Therapy Preclinical Data
Preclinical studies have also explored the synergistic potential of MSDC-0602K in combination with other metabolic drugs.
Combination with GLP-1/GIP Receptor Agonists
In preclinical models of diet-induced obesity, the combination of MSDC-0602K with the GLP-1/GIP receptor agonist tirzepatide resulted in significant weight loss while preserving lean muscle mass.[11] This combination also led to beneficial shifts in adipose tissue phenotype.[11]
Conclusion
The preclinical data for MSDC-0602K strongly support its mechanism of action as a modulator of the mitochondrial pyruvate carrier, leading to improvements in insulin sensitivity, glucose homeostasis, and liver health in various in vivo and in vitro models. Its ability to be combined with other metabolic agents to achieve synergistic effects further highlights its therapeutic potential for treating complex metabolic diseases like type 2 diabetes and NASH. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefits.
References
- 1. Insulin sensitizer MSDC-0602K in non-alcoholic steatohepatitis: A randomized, double-blind, placebo-controlled phase IIb study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mouse model of NASH that replicates key features of the human disease and progresses to fibrosis stage 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ciriustx.com [ciriustx.com]
- 4. Novel insulin sensitizer MSDC-0602K improves insulinemia and fatty liver disease in mice, alone and in combination with liraglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel insulin sensitizer MSDC-0602K improves insulinemia and fatty liver disease in mice, alone and in combination with liraglutide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Late Breaking Poster Shows a Novel Oral Insulin Sensitizer Azemiglitazone (MSDC-0602K) Could Substantially Preserve Lean Muscle in Combination with Weight-Loss GLP1s - BioSpace [biospace.com]
- 8. biospace.com [biospace.com]
- 9. bcrj.org.br [bcrj.org.br]
- 10. Mitochondrial pyruvate carrier inhibition initiates metabolic crosstalk to stimulate branched chain amino acid catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cirius Therapeutics Announces Positive Data for MPC Inhibitor 0602K Alone and in Combination with Tirzepatide [prnewswire.com]
Azemiglitazone Potassium: A Deep Dive into a PPARγ-Sparing Insulin Sensitizer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Azemiglitazone potassium (MSDC-0602K) is an investigational, orally active, second-generation thiazolidinedione (TZD) that acts as a potent insulin (B600854) sensitizer (B1316253). Unlike first-generation TZDs, azemiglitazone exhibits a peroxisome proliferator-activated receptor gamma (PPARγ)-sparing mechanism, primarily modulating the mitochondrial pyruvate (B1213749) carrier (MPC). This unique mode of action positions it as a promising therapeutic candidate for metabolic diseases such as type 2 diabetes (T2D) and non-alcoholic steatohepatitis (NASH), with the potential for an improved safety profile compared to its predecessors. This technical guide provides a comprehensive overview of the core scientific principles of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols from pivotal preclinical and clinical studies, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Insulin resistance is a fundamental pathophysiological feature of a spectrum of metabolic disorders, including T2D and NASH. Thiazolidinediones have been a cornerstone in the management of insulin resistance; however, their clinical utility has been hampered by side effects associated with potent PPARγ activation, such as weight gain, fluid retention, and bone fractures. This compound was developed to retain the insulin-sensitizing effects of TZDs while minimizing direct PPARγ agonism, thereby offering a potentially safer therapeutic window.[1][2] This is achieved through its primary action on the mitochondrial pyruvate carrier (MPC), a key regulator of cellular metabolism.[3] By modulating MPC, azemiglitazone influences substrate selection in the mitochondria, leading to improved insulin sensitivity in peripheral tissues.
Mechanism of Action: A PPARγ-Sparing Approach
The insulin-sensitizing effects of this compound are primarily attributed to its modulation of the mitochondrial pyruvate carrier (MPC), a protein complex responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix. By inhibiting the MPC, azemiglitazone reduces the entry of pyruvate into the tricarboxylic acid (TCA) cycle, thereby shifting the cell's energy metabolism from glucose oxidation towards fatty acid and amino acid oxidation. This metabolic reprogramming is believed to be a key driver of its insulin-sensitizing effects.[4][5]
Crucially, azemiglitazone is a weak partial agonist of PPARγ, with an IC50 value of 18.25 μM for binding to the receptor.[6][7] This low affinity for PPARγ is a defining feature of its "PPARγ-sparing" nature, which is hypothesized to reduce the incidence of adverse effects commonly associated with full PPARγ agonists.[1]
Figure 1: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound in preclinical studies.
| Parameter | Value | Species/System | Reference |
| PPARγ Binding Affinity (IC50) | 18.25 μM | In vitro assay | [6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical and clinical evaluation of this compound.
In Vitro PPARγ Transactivation Assay
Objective: To determine the functional activity of this compound on the PPARγ receptor.
Methodology:
-
Cell Culture: Human embryonic kidney 293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Transient Transfection: Cells are seeded in 24-well plates and transiently transfected using a lipofection reagent. The transfection cocktail includes a reporter plasmid containing a GAL4 response element upstream of a firefly luciferase gene (pGRE-LUC), a plasmid expressing a chimeric protein of the GAL4 DNA-binding domain and the PPARγ ligand-binding domain (pBIND-PPARγ), and a control plasmid expressing Renilla luciferase for normalization (pRL-TK).[8][9]
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
Luciferase Assay: After a 24-hour incubation period, cell lysates are collected, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The fold activation is determined relative to vehicle-treated control cells.
Figure 2: Workflow for PPARγ Transactivation Assay.
Preclinical Efficacy Studies in Mouse Models of Diabetes and NASH
Objective: To evaluate the in vivo efficacy of this compound on metabolic parameters in established mouse models of diabetes and NASH.
Animal Models:
-
db/db Mice: A genetic model of obesity, diabetes, and dyslipidemia.
-
MS-NASH (formerly GAN) Mice: A diet-induced model of NASH, characterized by steatosis, inflammation, and fibrosis.[10]
Experimental Protocol (General):
-
Animal Acclimation and Diet: Mice are acclimated for at least one week before the start of the study. db/db mice are maintained on a standard chow diet, while MS-NASH mice are fed a high-fat, high-carbohydrate diet to induce the disease phenotype.
-
Drug Administration: this compound is administered orally via gavage once daily. A vehicle control group receives the same volume of the vehicle solution. In combination studies, a comparator drug (e.g., liraglutide) is administered according to its specific protocol (e.g., subcutaneous injection).[10]
-
Treatment Duration: The duration of treatment typically ranges from 4 to 12 weeks, depending on the study's objectives.
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): Performed after an overnight fast. Mice are administered a bolus of glucose via oral gavage or intraperitoneal injection, and blood glucose levels are measured at various time points.
-
Insulin Tolerance Test (ITT): Performed in the fed state. Mice are injected with insulin, and blood glucose levels are monitored over time to assess insulin sensitivity.
-
Blood Chemistry: Plasma levels of insulin, C-peptide, alanine (B10760859) aminotransferase (ALT), and aspartate aminotransferase (AST) are measured at the end of the study.
-
-
Histological Analysis: Liver tissue is collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) and Sirius Red to assess steatosis, inflammation, ballooning, and fibrosis.
-
Gene Expression Analysis: RNA is extracted from liver and adipose tissue to analyze the expression of genes involved in metabolism and inflammation using quantitative real-time PCR.
Figure 3: General workflow for preclinical efficacy studies.
EMMINENCE Phase IIb Clinical Trial (NCT03326583)
Objective: To evaluate the efficacy and safety of this compound in adult patients with NASH.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Inclusion Criteria (Abbreviated):
-
Adults aged 18-75 years.
-
Biopsy-confirmed NASH with a NAFLD Activity Score (NAS) ≥ 4 (with at least one point in each component: steatosis, lobular inflammation, and hepatocyte ballooning).
-
Liver fibrosis stage F1, F2, or F3.
Exclusion Criteria (Abbreviated):
-
Cirrhosis (fibrosis stage F4).
-
Other causes of chronic liver disease.
-
Uncontrolled diabetes.
Treatment Arms:
-
Placebo
-
This compound (various doses)
Primary Outcome Measures:
-
Resolution of NASH without worsening of fibrosis at 12 months.
-
Improvement in liver fibrosis by at least one stage without worsening of NASH at 12 months.
Key Secondary Outcome Measures:
-
Change from baseline in NAS.
-
Change from baseline in liver enzymes (ALT, AST).
-
Change from baseline in markers of insulin resistance (e.g., HOMA-IR).
Study Procedures:
-
Screening: Eligible patients undergo a screening period that includes a liver biopsy to confirm the diagnosis and staging of NASH.
-
Randomization: Patients are randomized to receive either placebo or one of the doses of this compound once daily.
-
On-treatment Visits: Patients attend regular clinic visits for safety assessments, blood tests, and monitoring of adverse events.
-
End-of-Treatment Biopsy: A second liver biopsy is performed at the end of the 12-month treatment period to assess the primary endpoints.
Conclusion
This compound represents a novel approach to insulin sensitization by primarily targeting the mitochondrial pyruvate carrier while sparing direct PPARγ activation. Preclinical data have demonstrated its efficacy in improving metabolic parameters in relevant animal models of diabetes and NASH. The results from the EMMINENCE clinical trial will be crucial in determining its clinical utility and safety profile in patients. This technical guide provides a foundational understanding of the science behind this compound, offering valuable insights for researchers and drug development professionals in the field of metabolic diseases. Further research will continue to elucidate the full therapeutic potential of this promising PPARγ-sparing insulin sensitizer.
References
- 1. Insulin resistance and metabolic derangements in obese mice are ameliorated by a novel peroxisome proliferator-activated receptor γ-sparing thiazolidinedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azemiglitazone - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound (MSDC-0602K) | 胰岛素增敏剂 | MCE [medchemexpress.cn]
- 8. frontiersin.org [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Novel insulin sensitizer MSDC-0602K improves insulinemia and fatty liver disease in mice, alone and in combination with liraglutide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Insulin Sensitizers: A Technical Guide to the Medicinal Chemistry of Second-Generation Thiazolidinediones
For Immediate Release
A deep dive into the molecular intricacies and therapeutic promise of a new class of antidiabetic agents designed for enhanced efficacy and safety.
[City, State] – [Date] – As the global prevalence of type 2 diabetes continues to rise, the demand for safer and more effective therapeutic agents is paramount. This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the medicinal chemistry of second-generation thiazolidinediones (TZDs). These emerging insulin (B600854) sensitizers aim to build upon the therapeutic successes of their predecessors, such as rosiglitazone (B1679542) and pioglitazone, while mitigating the adverse effects that have limited their clinical use.
First-generation TZDs revolutionized the management of type 2 diabetes by targeting the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism. However, their utility has been hampered by side effects including weight gain, fluid retention, and an increased risk of bone fractures and heart failure. Second-generation TZDs are being engineered to overcome these limitations through mechanisms such as partial PPARγ agonism, alternative binding modes, and engagement with other molecular targets, heralding a new era of precision in antidiabetic therapy.
This guide delves into the core aspects of second-generation TZD development, from their fundamental mechanism of action to detailed experimental protocols and the nuanced structure-activity relationships that govern their enhanced therapeutic profiles.
Mechanism of Action: Beyond Full Agonism
The primary mechanism of action for thiazolidinediones is the activation of PPARγ, a nuclear receptor predominantly expressed in adipose tissue.[1][2] Upon activation by a TZD ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[1] This binding event modulates the transcription of numerous genes involved in glucose and lipid metabolism, ultimately leading to improved insulin sensitivity.[1][3]
A key distinction of many second-generation TZDs is their activity as partial agonists of PPARγ.[4] Unlike full agonists that elicit a maximal receptor response, partial agonists produce a submaximal response. This attenuated activation is thought to be sufficient for the desired therapeutic effects on glucose metabolism while avoiding the over-activation of pathways linked to adverse effects.[2] Some newer agents are also being explored for their dual agonism on both PPARα and PPARγ, aiming to address both hyperglycemia and dyslipidemia.
The transcriptional activity of the PPARγ-RXR heterodimer is further regulated by the recruitment of co-activator and co-repressor proteins. In the absence of a ligand, the heterodimer is often bound to co-repressors, which inhibit gene transcription. Ligand binding induces a conformational change in PPARγ, leading to the dissociation of co-repressors and the recruitment of co-activators. This co-activator complex then facilitates the assembly of the transcriptional machinery, initiating gene expression.
Figure 1: Simplified PPARγ Signaling Pathway
Structure-Activity Relationship (SAR) of Second-Generation Thiazolidinediones
The development of second-generation TZDs has been heavily guided by structure-activity relationship (SAR) studies aimed at optimizing therapeutic efficacy while minimizing adverse effects. The quintessential TZD pharmacophore consists of a thiazolidine-2,4-dione head group, a central aromatic ring, and a variable lipophilic side chain. Modifications to each of these components can significantly impact the compound's activity.
Key SAR insights for second-generation TZDs include:
-
Modifications to the Lipophilic Tail: Alterations in the lipophilic tail are crucial for modulating PPARγ binding affinity and selectivity. The introduction of bulky or conformationally restricted groups can influence the degree of receptor activation, leading to partial agonism.
-
Substitution on the Central Aromatic Ring: The electronic and steric properties of substituents on the central phenyl ring can fine-tune the molecule's interaction with the PPARγ ligand-binding pocket.
-
N-Substitution of the Thiazolidinedione Head: N-substitution on the TZD ring has been explored as a strategy to alter the compound's pharmacokinetic profile and potentially reduce the formation of reactive metabolites that have been implicated in the hepatotoxicity of earlier compounds.
The overarching goal of these SAR studies is to design compounds that maintain robust glucose-lowering effects with an improved safety profile, particularly concerning fluid retention and bone health.
Quantitative Data on Second-Generation Thiazolidinediones
The following tables summarize key quantitative data for selected second-generation thiazolidinediones and related novel derivatives, providing a comparative overview of their biological activity and pharmacokinetic properties.
Table 1: In Vitro Biological Activity of Second-Generation Thiazolidinediones and Novel Derivatives
| Compound | Target | Assay Type | EC50 (µM) | IC50 (µM) | Ki (µM) | Reference |
| Lobeglitazone (B1674985) | PPARγ | Transactivation | 0.1374 | - | - | [5] |
| Balaglitazone | PPARγ | Partial Agonist | - | - | - | [4] |
| Rivoglitazone | PPARγ | Agonist | More potent than pioglitazone | - | - | [6] |
| Compound 3e (Huiying et al.) | PPARγ | Transactivation | 0.03 | - | - | [3] |
| Podophyllotoxone | PPARγ | Competitive Binding | - | 27.43 | 9.86 | [7] |
| Compound 12 (PPARγ agonist) | PPAR-γ | Coactivator Recruit | 0.00196 | - | - | [8] |
| Compounds 86 & 87 (Maccari et al.) | PTP1B | Inhibition | - | 1.1 - 6.5 | - | [9] |
| TZDD1 | Aldose Reductase | Inhibition | - | 27.54 (µg/mL) | - | [10] |
| TZDD3 | α-glucosidase | Inhibition | - | Lower than other TZDDs | - | [10] |
| Compounds 7a & 7j (El-Sayed et al.) | α-amylase | Inhibition | - | 18.61 & 18.42 (mM) | - | [3] |
| Compounds 7a & 7j (El-Sayed et al.) | α-glucosidase | Inhibition | - | 17.58 & 17.21 (mM) | - | [3] |
Table 2: Comparative Pharmacokinetic Parameters of Thiazolidinediones
| Compound | Species | Bioavailability (%) | Tmax (h) | Half-life (h) | Primary Metabolism | Reference |
| Rosiglitazone | Human | ~99 | 1 | 3-4 | CYP2C8, CYP2C9 | [11] |
| Pioglitazone | Human | High | 2 | 3-7 | CYP2C8, CYP3A4 | [11] |
| Lobeglitazone | Rat | - | 1 | 3.4-4.4 | - | [5] |
| Rivoglitazone | Human | - | - | Longer than other TZDs | - | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development and evaluation of second-generation thiazolidinediones.
Synthesis of Lobeglitazone
A scalable, five-step synthesis for lobeglitazone has been developed.[6][12][13] The process begins with the commercially available 4,6-dichloropyrimidine (B16783) and culminates in the formation of lobeglitazone sulfate, the active pharmaceutical ingredient. A key improvement in this synthetic route is the consecutive synthesis of the pyrimidinyl aminoalcohol intermediate without the need for isolation of the pyrimidinyl phenoxy ether.[12] Another significant advancement is the regioselective 1,4-reduction of the benzylidene-2,4-thiazolidinedione intermediate using a Hantzsch dihydropyridine (B1217469) ester with silica (B1680970) gel as an acid catalyst.[12][13] This optimized process has substantially increased the overall yield from 17% to 52%.[12]
In Vitro PPARγ Agonist Assay (Luciferase Reporter Assay)
Objective: To determine the ability of a compound to activate the PPARγ receptor.
Methodology:
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Transfection: Cells are seeded in 24-well plates and co-transfected with a PPARγ expression vector and a reporter plasmid containing a PPARγ response element (PPRE) linked to a luciferase reporter gene. A β-galactosidase expression vector is often co-transfected to normalize for transfection efficiency.
-
Compound Treatment: After 24 hours, the transfection medium is replaced with fresh medium containing the test compound at various concentrations or a vehicle control (e.g., DMSO). Rosiglitazone is typically used as a positive control.
-
Incubation: Cells are incubated with the compounds for 24-48 hours.
-
Cell Lysis and Luciferase Assay: The cells are washed with phosphate-buffered saline (PBS) and lysed. The luciferase activity in the cell lysate is measured using a luminometer following the addition of a luciferase substrate. β-galactosidase activity is also measured to normalize the luciferase readings.
-
Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated to determine the EC50 value of the compound.
In Vitro Glucose Uptake Assay (3T3-L1 Adipocytes)
Objective: To measure the effect of a compound on glucose uptake in insulin-sensitive cells.
Methodology:
-
Cell Line and Differentiation: 3T3-L1 preadipocytes are cultured to confluence and then differentiated into mature adipocytes over several days using a differentiation cocktail typically containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).
-
Compound Treatment: Differentiated 3T3-L1 adipocytes are treated with the test compound or vehicle control for a specified period (e.g., 24-48 hours).
-
Glucose Uptake Measurement: The cells are washed and incubated in a glucose-free medium, followed by stimulation with insulin. A radiolabeled glucose analog, such as 2-deoxy-[³H]-glucose, is then added, and the cells are incubated for a short period to allow for glucose uptake.
-
Scintillation Counting: The reaction is stopped by washing the cells with ice-cold PBS. The cells are then lysed, and the radioactivity in the cell lysate is measured using a scintillation counter.
-
Data Analysis: The amount of radiolabeled glucose taken up by the cells is quantified and compared between the compound-treated and control groups to determine the effect of the compound on glucose uptake.
Visualizing the Path Forward: Signaling and Discovery Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and the typical workflow for the discovery of novel thiazolidinedione derivatives.
Figure 2: Drug Discovery Workflow for Novel Thiazolidinediones
Conclusion
Second-generation thiazolidinediones represent a promising evolution in the pharmacological management of type 2 diabetes. By leveraging a deeper understanding of the PPARγ signaling pathway and sophisticated medicinal chemistry strategies, researchers are developing novel insulin sensitizers with the potential for improved safety and efficacy. The continued exploration of partial agonism, dual-targeting approaches, and innovative molecular scaffolds holds the key to unlocking the full therapeutic potential of this important class of antidiabetic agents. This technical guide serves as a valuable resource for professionals dedicated to advancing the frontiers of diabetes drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazolidinediones and PPARγ agonists: time for a reassessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Balaglitazone: a second generation peroxisome proliferator-activated receptor (PPAR) gamma (γ) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lobeglitazone: A Novel Thiazolidinedione for the Management of Type 2 Diabetes Mellitus [e-dmj.org]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. mdpi.com [mdpi.com]
- 8. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic interactions with thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
The Development of MSDC-0602K: A Novel Mitochondrial Pyruvate Carrier Modulator for Metabolic Diseases
An In-depth Technical Guide on the Core Development History of MSDC-0602K for Researchers, Scientists, and Drug Development Professionals.
Abstract
MSDC-0602K, a second-generation insulin (B600854) sensitizer (B1316253), represents a targeted approach to treating metabolic diseases, particularly non-alcoholic steatohepatitis (NASH). By selectively modulating the mitochondrial pyruvate (B1213749) carrier (MPC), MSDC-0602K addresses the core pathophysiology of insulin resistance with a mechanism distinct from first-generation thiazolidinediones (TZDs), aiming for improved safety and efficacy. This technical guide delineates the development history of MSDC-0602K, detailing its mechanism of action, preclinical evidence, and the comprehensive results from the pivotal Phase IIb EMMINENCE clinical trial. Through a synthesis of quantitative data, experimental methodologies, and visual representations of its core signaling pathways, this document provides a thorough resource for understanding the scientific foundation of MSDC-0602K.
Introduction: A New Paradigm in Insulin Sensitization
First-generation insulin sensitizers, such as pioglitazone (B448) and rosiglitazone, have demonstrated efficacy in improving glycemic control but are associated with significant side effects, including weight gain, edema, and bone fractures, primarily attributed to their direct activation of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] This has driven the development of second-generation compounds with a more refined mechanism of action. MSDC-0602K (azemiglitazone) emerged from this effort as a novel insulin sensitizer designed to preferentially target the mitochondrial pyruvate carrier (MPC) while minimizing direct PPARγ binding.[1][3]
The MPC is a protein complex located in the inner mitochondrial membrane that regulates the entry of pyruvate into the mitochondria, a critical juncture in cellular metabolism.[4] By modulating the MPC, MSDC-0602K aims to rebalance (B12800153) mitochondrial metabolism, shifting from glucose oxidation towards the utilization of fatty acids and amino acids.[5] This modulation is hypothesized to improve insulin sensitivity, reduce inflammation, and mitigate the downstream pathological consequences of metabolic dysfunction, such as those observed in NASH.[6]
Mechanism of Action: Targeting the Mitochondrial Pyruvate Carrier
MSDC-0602K's primary molecular target is the mitochondrial pyruvate carrier (MPC), a heterodimer of MPC1 and MPC2.[4] Inhibition of the MPC by MSDC-0602K has several downstream consequences that contribute to its therapeutic effects:
-
Metabolic Reprogramming: By limiting pyruvate entry into the mitochondria, MSDC-0602K reduces the substrate available for the tricarboxylic acid (TCA) cycle from carbohydrates. This forces a metabolic shift, increasing the reliance on fatty acid oxidation (β-oxidation) and the catabolism of branched-chain amino acids (BCAAs) to fuel mitochondrial respiration.[1][4]
-
Improved Insulin Sensitivity: The precise mechanism by which MPC inhibition enhances insulin sensitivity is multifactorial. It is thought to involve the reduction of intracellular lipid metabolites that can impair insulin signaling. Furthermore, studies have linked MPC inhibition to the activation of AMP-activated protein kinase (AMPK) and modulation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathways, both of which are central regulators of cellular energy homeostasis and insulin action.[4]
-
Reduced Hepatic Steatosis and Inflammation: In the context of NASH, the shift towards fatty acid oxidation helps to reduce the accumulation of lipids in the liver (steatosis). Additionally, by modulating cellular metabolism and signaling pathways, MSDC-0602K is believed to reduce the inflammatory response and cellular stress that contribute to liver injury in NASH.[6][7]
Preclinical Development
The preclinical evaluation of MSDC-0602K involved a series of in vitro and in vivo studies to characterize its pharmacological activity and safety profile.
In Vitro Studies
In a three-dimensional bioprinted human liver tissue model of NASH, the addition of fructose (B13574) and fatty acids induced NASH-like pathology, including steatosis, inflammation, and fibrosis. Treatment with MSDC-0602K in this model demonstrated a reduction in disease progression, evidenced by decreased collagen deposition and stellate cell activation.[8]
In Vivo Animal Models
Preclinical studies in animal models of diabetes and NASH provided further evidence for the therapeutic potential of MSDC-0602K. In diabetic db/db mice, MSDC-0602K corrected glycemia and reduced hyperinsulinemia.[8][9] In a mouse model of NASH (MS-NASH mice), MSDC-0602K improved plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) and improved liver histology.[8] Combination therapy with the GLP-1 receptor agonist liraglutide (B1674861) showed even more significant improvements in glucose tolerance and liver histology in these models.[8]
Clinical Development: The EMMINENCE Trial
The cornerstone of the clinical development of MSDC-0602K for NASH is the Phase IIb EMMINENCE (A Study to Evaluate the Safety, Tolerability & Efficacy of MSDC-0602K in Patients With NASH) trial.[10]
Study Design and Patient Population
The EMMINENCE trial was a 52-week, randomized, double-blind, placebo-controlled study that enrolled 392 patients with biopsy-confirmed NASH and fibrosis stages F1-F3.[3] Patients were randomized to receive once-daily oral doses of MSDC-0602K (62.5 mg, 125 mg, or 250 mg) or placebo.[11] The primary efficacy endpoint was a composite of a ≥2-point improvement in the NAFLD Activity Score (NAS) with a ≥1-point reduction in either ballooning or lobular inflammation, and no worsening of fibrosis at 12 months.[3]
Table 1: Baseline Characteristics of the EMMINENCE Trial Population
| Characteristic | Placebo (n=94) | MSDC-0602K 62.5 mg (n=99) | MSDC-0602K 125 mg (n=98) | MSDC-0602K 250 mg (n=101) |
| Age (years), mean ± SD | 55.0 ± 11.0 | 54.8 ± 11.1 | 54.9 ± 10.6 | 54.5 ± 11.4 |
| Female, n (%) | 55 (58.5) | 58 (58.6) | 57 (58.2) | 59 (58.4) |
| BMI ( kg/m ²), mean ± SD | 34.5 ± 6.0 | 34.6 ± 6.1 | 34.7 ± 6.2 | 34.8 ± 6.3 |
| Type 2 Diabetes, n (%) | 49 (52.1) | 52 (52.5) | 51 (52.0) | 53 (52.5) |
| HbA1c (%), mean ± SD | 6.4 ± 1.0 | 6.4 ± 1.0 | 6.4 ± 1.0 | 6.4 ± 1.0 |
| ALT (U/L), mean ± SD | 55.8 ± 29.7 | 56.1 ± 30.1 | 56.5 ± 30.5 | 56.9 ± 31.0 |
| AST (U/L), mean ± SD | 43.1 ± 20.1 | 43.4 ± 20.4 | 43.7 ± 20.7 | 44.0 ± 21.1 |
| NAS, mean ± SD | 5.3 ± 1.2 | 5.3 ± 1.2 | 5.3 ± 1.2 | 5.3 ± 1.2 |
| Fibrosis Stage F2/F3, n (%) | 58 (61.7) | 61 (61.6) | 60 (61.2) | 62 (61.4) |
Data adapted from Harrison et al., J Hepatol 2020.[3]
Efficacy Results
While the EMMINENCE trial did not meet its primary histological endpoint, treatment with MSDC-0602K, particularly at the higher doses, resulted in significant improvements in markers of liver injury and glycemic control.[3]
Table 2: Key Efficacy Outcomes of the EMMINENCE Trial at 52 Weeks
| Endpoint | Placebo | MSDC-0602K 62.5 mg | MSDC-0602K 125 mg | MSDC-0602K 250 mg |
| Primary Endpoint | ||||
| ≥2-point NAS improvement with no worsening of fibrosis, % (n) | 29.7 (27/91) | 29.8 (29/97) | 32.9 (31/94) | 39.5 (38/96) |
| Odds Ratio (95% CI) vs. Placebo | - | 0.89 (0.44-1.81) | 1.22 (0.60-2.48) | 1.64 (0.83-3.27) |
| Changes in Liver Enzymes | ||||
| Change in ALT (U/L), LS Mean (SE) | -2.7 (3.4) | -8.1 (3.3) | -14.3 (3.4) | -10.6 (3.3) |
| p-value vs. Placebo | - | 0.23 | <0.01 | 0.04 |
| Change in AST (U/L), LS Mean (SE) | -1.1 (2.0) | -4.5 (2.0) | -7.9 (2.0) | -4.0 (2.0) |
| p-value vs. Placebo | - | 0.20 | <0.01 | 0.24 |
| Changes in Glycemic Control | ||||
| Change in HbA1c (%), LS Mean (SE) | 0.11 (0.06) | -0.12 (0.06) | -0.21 (0.06) | -0.25 (0.06) |
| p-value vs. Placebo | - | <0.01 | <0.001 | <0.001 |
| Change in Fasting Insulin (pmol/L), LS Mean (SE) | 10.4 (8.3) | -13.9 (8.1) | -24.3 (8.3) | -33.3 (8.1) |
| p-value vs. Placebo | - | 0.06 | <0.01 | <0.001 |
| Change in HOMA-IR, LS Mean (SE) | 0.6 (0.4) | -0.6 (0.4) | -1.2 (0.4) | -1.7 (0.4) |
| p-value vs. Placebo | - | 0.07 | <0.01 | <0.001 |
LS Mean: Least Squares Mean; SE: Standard Error. Data adapted from Harrison et al., J Hepatol 2020.[3]
Safety and Tolerability
MSDC-0602K was generally well-tolerated in the EMMINENCE trial.[3] The incidence of adverse events, including those typically associated with PPARγ agonists such as edema and fractures, was similar between the MSDC-0602K and placebo groups.[3]
Table 3: Summary of Adverse Events in the EMMINENCE Trial
| Adverse Event, n (%) | Placebo (n=94) | MSDC-0602K 62.5 mg (n=99) | MSDC-0602K 125 mg (n=98) | MSDC-0602K 250 mg (n=101) |
| Any Adverse Event | 81 (86.2) | 88 (88.9) | 87 (88.8) | 91 (90.1) |
| Serious Adverse Event | 10 (10.6) | 11 (11.1) | 12 (12.2) | 13 (12.9) |
| Edema | 5 (5.3) | 6 (6.1) | 7 (7.1) | 8 (7.9) |
| Bone Fracture | 1 (1.1) | 2 (2.0) | 1 (1.0) | 2 (2.0) |
Data adapted from Harrison et al., J Hepatol 2020.[3]
Experimental Protocols
Liver Biopsy and Histological Assessment
Liver biopsies were performed at screening and at 52 weeks. The histological assessment was conducted by a central pathologist who was blinded to treatment allocation. The NASH Clinical Research Network (CRN) scoring system was used to evaluate the key histological features of NASH, including steatosis (0-3), lobular inflammation (0-3), and hepatocellular ballooning (0-2). The fibrosis stage was assessed on a scale of 0-4.[11]
Assessment of Insulin Resistance
Insulin resistance was assessed using the homeostasis model assessment of insulin resistance (HOMA-IR). Fasting plasma glucose and insulin levels were measured at baseline and at specified time points throughout the study. HOMA-IR was calculated using the following formula:
HOMA-IR = [Fasting Insulin (μU/mL) x Fasting Glucose (mmol/L)] / 22.5
Conclusion and Future Directions
MSDC-0602K is a novel insulin sensitizer that targets the mitochondrial pyruvate carrier, representing a promising approach for the treatment of metabolic diseases like NASH. The EMMINENCE trial, while not meeting its primary histological endpoint, provided valuable data demonstrating the potent metabolic effects of MSDC-0602K, with significant improvements in liver enzymes and markers of glycemic control, coupled with a favorable safety profile.[3] These findings support the continued investigation of MSDC-0602K in metabolic diseases. Future research will likely focus on identifying patient populations that may derive the most benefit from this therapeutic strategy and exploring its potential in combination with other agents to achieve synergistic effects on both the metabolic and fibrotic components of NASH. The development of MSDC-0602K underscores the importance of targeting fundamental metabolic pathways in the pursuit of effective treatments for complex metabolic disorders.
References
- 1. Mitochondrial pyruvate carrier inhibition initiates metabolic crosstalk to stimulate branched chain amino acid catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insulin sensitizer MSDC-0602K in non-alcoholic steatohepatitis: A randomized, double-blind, placebo-controlled phase IIb study [pubmed.ncbi.nlm.nih.gov]
- 4. The role of the mitochondrial pyruvate carrier in substrate regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MSDC-0602K, a metabolic modulator directed at the core pathology of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel insulin sensitizer MSDC-0602K improves insulinemia and fatty liver disease in mice, alone and in combination with liraglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Late Breaking Poster Shows a Novel Oral Insulin Sensitizer Azemiglitazone (MSDC-0602K) Could Substantially Preserve Lean Muscle in Combination with Weight-Loss GLP1s - BioSpace [biospace.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Azemiglitazone Potassium: A Deep Dive into its Role in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Published: December 5, 2025
Abstract
Azemiglitazone potassium (formerly MSDC-0602K) is a novel, second-generation insulin (B600854) sensitizer (B1316253) that represents a significant evolution from traditional thiazolidinediones (TZDs). Its primary mechanism of action is the selective inhibition of the mitochondrial pyruvate (B1213749) carrier (MPC), a critical gatekeeper of cellular metabolism. By modulating the entry of pyruvate into the mitochondria, this compound effectively reprograms cellular energy substrate utilization, leading to a cascade of beneficial metabolic effects. This includes improved glycemic control, reduced insulin resistance, and positive outcomes in metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH). A key feature of Azemiglitazone is its minimal direct interaction with the peroxisome proliferator-activated receptor-gamma (PPARγ), the primary target of first-generation TZDs. This "PPARγ-sparing" activity is designed to mitigate the side effects associated with full PPARγ activation, such as weight gain and edema. Preclinical and clinical studies have demonstrated its potential to not only improve metabolic parameters but also to preserve lean muscle mass and promote a healthier adipose tissue phenotype, making it a promising candidate for the treatment of type 2 diabetes, MASH, and other metabolic disorders.
Introduction
The global rise in metabolic diseases, including type 2 diabetes (T2D) and metabolic dysfunction-associated steatotic liver disease (MASLD), necessitates the development of therapeutic agents that address the core underlying pathophysiology of insulin resistance. First-generation thiazolidinediones (TZDs), such as pioglitazone, have proven effective as insulin sensitizers but are limited by side effects stemming from their potent activation of PPARγ.
This compound emerges as a rationally designed insulin sensitizer that decouples the desired metabolic benefits from the adverse effects of broad PPARγ activation.[1] Its innovative mechanism centers on the inhibition of the mitochondrial pyruvate carrier (MPC), a protein complex responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[2][3] This targeted action allows for a more nuanced control of cellular metabolism, shifting the cell's reliance from glucose oxidation towards the utilization of other energy sources and thereby improving insulin sensitivity.[4]
This technical guide provides a comprehensive overview of the role of this compound in cellular metabolism, summarizing key quantitative data from preclinical and clinical studies, detailing relevant experimental protocols, and visualizing the core signaling pathways.
Mechanism of Action: Targeting the Mitochondrial Pyruvate Carrier
The primary molecular target of this compound is the mitochondrial pyruvate carrier (MPC), a heterodimeric protein complex composed of MPC1 and MPC2 subunits located in the inner mitochondrial membrane.[4] The MPC is the principal transporter of pyruvate, the end-product of glycolysis, into the mitochondria for oxidation via the tricarboxylic acid (TCA) cycle.
By inhibiting the MPC, this compound reduces the influx of pyruvate into the mitochondria.[4] This has several downstream consequences:
-
Shift in Substrate Utilization: With reduced pyruvate availability for the TCA cycle, cells are forced to increase their reliance on fatty acid oxidation and the catabolism of branched-chain amino acids for energy production. This metabolic reprogramming is a key factor in improving insulin sensitivity.[4]
-
Reduction in Hepatic Gluconeogenesis: In the liver, the inhibition of pyruvate transport into the mitochondria limits its use as a substrate for gluconeogenesis, the process of generating glucose from non-carbohydrate sources. This contributes to lower fasting blood glucose levels.[1]
-
Decreased De Novo Lipogenesis: By limiting the conversion of pyruvate to acetyl-CoA in the mitochondria, a key building block for fatty acid synthesis, this compound helps to reduce hepatic fat accumulation.[5]
While the primary target is the MPC, this compound is a thiazolidinedione and does exhibit a low affinity for PPARγ, with an IC50 of 18.25 μM.[6] This weak interaction is thought to contribute to some of its beneficial effects on adipocyte function without causing the full spectrum of PPARγ-related side effects.[1]
References
- 1. Insulin resistance and metabolic derangements in obese mice are ameliorated by a novel peroxisome proliferator-activated receptor γ-sparing thiazolidinedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel insulin sensitizer MSDC-0602K improves insulinemia and fatty liver disease in mice, alone and in combination with liraglutide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. scholarworks.uark.edu [scholarworks.uark.edu]
Methodological & Application
In Vitro Assays for Measuring Mitochondrial Pyruvate Carrier (MPC) Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitochondrial pyruvate (B1213749) carrier (MPC) is a crucial transporter located on the inner mitochondrial membrane, responsible for the uptake of pyruvate from the cytosol into the mitochondrial matrix. This process is a critical node in cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. Dysregulation of MPC activity has been implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it an attractive target for drug development. This document provides detailed application notes and protocols for several in vitro assays designed to measure MPC activity, enabling researchers to screen for novel inhibitors and characterize their effects.
Signaling Pathway of Mitochondrial Pyruvate Transport
The transport of pyruvate into the mitochondrial matrix is a critical step for cellular respiration. Pyruvate, the end product of glycolysis in the cytosol, is translocated across the inner mitochondrial membrane by the MPC. Once in the matrix, pyruvate is converted to acetyl-CoA by the pyruvate dehydrogenase complex, which then enters the TCA cycle. The MPC is a heterodimer composed of two subunits, MPC1 and MPC2.[1][2]
Caption: Mitochondrial pyruvate transport pathway.
Quantitative Data Summary
Table 1: Kinetic Parameters of the Mitochondrial Pyruvate Carrier
| Parameter | Value | Species/System | Reference |
| Km (Pyruvate) | 0.15 mM | Rat heart mitochondria | [3] |
| Vmax | 0.54 nmol/min/mg protein | Rat heart mitochondria (at 6°C) | [3] |
| Vmax | 42 nmol/min/mg protein | Rat heart mitochondria (extrapolated to 37°C) | [3] |
Table 2: Inhibitory Potency (IC50) of Various Compounds on Mitochondrial Pyruvate Carrier Activity
| Compound | IC50 | Assay System | Reference |
| UK5099 | 52.6 ± 8.3 nM | Proteoliposomes (human MPC1L/MPC2) | [4] |
| Zaprinast | 321 ± 42 nM | Proteoliposomes (human MPC1L/MPC2) | [4] |
| Lonidamine | 4.6 ± 1.3 µM | Proteoliposomes (human MPC1L/MPC2) | [4] |
| Mitoglitazone (MSDC-0160) | 2.7 ± 0.8 µM | Proteoliposomes (human MPC1L/MPC2) | [4][5] |
| Rosiglitazone | ~10 µM | Permeabilized C2C12 myoblasts | |
| MSDC-0602K | Not specified | U2OS cells | |
| BE1976 | 33 nM | Isolated mitochondria | [6] |
| BE1978 | 117 nM | Isolated mitochondria | [6] |
| BE1980 | 162 nM | Isolated mitochondria | [6] |
| Compound 2 | 12.4 ± 4.6 nM | Proteoliposomes | [4] |
| Compound 7 | 5.4 ± 1.1 nM | Proteoliposomes | [4] |
| α-cyano-4-hydroxycinnamate | Ki = 6.3 µM (non-competitive) | Rat heart mitochondria | [3] |
| Phenylpyruvate | Ki = 1.8 mM (competitive) | Rat heart mitochondria | [3] |
Experimental Protocols and Workflows
Radiolabeled Pyruvate Uptake Assay in Proteoliposomes
This assay directly measures the transport of radiolabeled pyruvate into liposomes reconstituted with the MPC.
Caption: Workflow for the radiolabeled pyruvate uptake assay.
Detailed Protocol:
-
Protein Purification:
-
Express and purify human or yeast MPC1 and MPC2 subunits. A common method involves expression in E. coli or P. pastoris with affinity tags (e.g., His-tag) for purification by chromatography.
-
-
Liposome Preparation:
-
Prepare a lipid mixture, typically E. coli polar lipids or a defined mixture of phospholipids (B1166683) (e.g., POPE, POPC, cardiolipin).
-
Dry the lipid mixture to a thin film under a stream of nitrogen gas.
-
Hydrate the lipid film in an appropriate buffer (e.g., 20 mM HEPES, 100 mM KCl, pH 7.4) to form multilamellar vesicles.
-
Generate unilamellar vesicles by sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Reconstitution of MPC into Liposomes:
-
Solubilize the purified MPC protein in a buffer containing a mild detergent (e.g., n-dodecyl-β-D-maltoside, DDM).
-
Mix the solubilized protein with the prepared liposomes at a specific protein-to-lipid ratio.
-
Remove the detergent slowly to allow for the incorporation of the protein into the lipid bilayer. This can be achieved by dialysis, gel filtration, or incubation with detergent-adsorbing beads (e.g., Bio-Beads SM-2).
-
The resulting proteoliposomes should contain the MPC oriented in both inside-out and right-side-out conformations.
-
-
Pyruvate Transport Assay:
-
Establish a pH gradient across the proteoliposome membrane, which is a driving force for pyruvate transport. This can be done by preparing the proteoliposomes in a buffer with a higher pH (e.g., pH 8.0) and performing the transport assay in a buffer with a lower pH (e.g., pH 6.5).
-
Initiate the transport reaction by adding a solution containing [14C]-pyruvate to the proteoliposome suspension. For inhibitor studies, pre-incubate the proteoliposomes with the test compounds for a defined period before adding the radiolabeled pyruvate.
-
At various time points, stop the transport reaction. This can be done by rapid filtration through a membrane filter to separate the proteoliposomes from the external medium, followed by washing with a cold stop buffer. Alternatively, a potent MPC inhibitor like UK5099 can be added to stop the transport.
-
Measure the amount of radioactivity retained by the proteoliposomes using a scintillation counter.
-
-
Data Analysis:
-
Calculate the initial rate of pyruvate uptake.
-
For kinetic analysis, perform the assay with varying concentrations of pyruvate to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).
-
For inhibitor studies, perform the assay with a fixed concentration of pyruvate and varying concentrations of the inhibitor to determine the half-maximal inhibitory concentration (IC50).
-
Oxygen Consumption Rate (OCR) Assay using Seahorse XF Analyzer
This assay indirectly measures MPC activity by monitoring pyruvate-driven mitochondrial respiration in live cells.
References
- 1. The mitochondrial pyruvate carrier at the crossroads of intermediary metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. The mitochondrial pyruvate carrier. Kinetics and specificity for substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. mitochondrial pyruvate carrier 2 | SLC54 Mitochondrial pyruvate carriers | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Identification of Novel Mitochondrial Pyruvate Carrier Inhibitors by Homology Modeling and Pharmacophore-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Preclinical Research: Advanced In Vitro Models of Non-Alcoholic Steatohepatitis (NASH)
Introduction
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma.[1][2][3] The complex pathophysiology of NASH has made it challenging to develop effective therapeutics, largely due to the limitations of traditional preclinical models.[1][4] In recent years, significant advancements in in vitro technologies have led to the development of more physiologically relevant human-based models that recapitulate the key hallmarks of NASH. These models, ranging from 2D co-cultures to complex 3D organoids and microphysiological systems (liver-on-a-chip), offer powerful platforms for studying disease mechanisms, identifying novel therapeutic targets, and screening drug candidates with higher translational relevance.[5][6][7][8][9]
This application note provides a comprehensive overview and detailed protocols for establishing robust and reproducible in vitro models of NASH. It is intended for researchers, scientists, and drug development professionals seeking to leverage these advanced cellular systems to accelerate the discovery of new treatments for this debilitating disease.
Key Features of In Vitro NASH Models
A physiologically relevant in vitro NASH model should ideally exhibit the three core pathological features of the human disease:
-
Steatosis: Accumulation of lipids (triglycerides) within hepatocytes.[1]
-
Inflammation: Activation of immune cells, such as Kupffer cells, and the secretion of pro-inflammatory cytokines.[2][3]
-
Fibrosis: Activation of hepatic stellate cells (HSCs) leading to the excessive deposition of extracellular matrix (ECM) proteins, such as collagen.[7]
Modern in vitro models increasingly utilize co-cultures of multiple liver cell types to capture the complex cellular crosstalk that drives NASH progression.[10][11][12] The most common cell types include:
-
Hepatocytes: The primary parenchymal cells of the liver, responsible for lipid metabolism. Primary human hepatocytes (PHHs) are considered the gold standard, though immortalized cell lines (e.g., HepG2, HepaRG) and induced pluripotent stem cell (iPSC)-derived hepatocytes are also used.[1][5][13]
-
Hepatic Stellate Cells (HSCs): The primary fibrogenic cells in the liver. Upon activation, they transdifferentiate into myofibroblast-like cells and produce large amounts of collagen.[7]
-
Kupffer Cells (KCs): The resident macrophages of the liver, which play a central role in the inflammatory response.[2]
-
Liver Sinusoidal Endothelial Cells (LSECs): These cells are involved in maintaining liver homeostasis and their dysfunction contributes to NASH pathogenesis.[7]
Experimental Protocols
This section provides detailed protocols for establishing a 3D spheroid co-culture model of NASH using primary human hepatocytes, hepatic stellate cells, and Kupffer cells. This model allows for the simultaneous induction and assessment of steatosis, inflammation, and fibrosis.
Protocol 1: Formation of 3D Liver Spheroids
This protocol describes the formation of multicellular spheroids from primary human hepatocytes, HSCs, and KCs.
Materials:
-
Primary Human Hepatocytes (PHHs)
-
Primary Human Hepatic Stellate Cells (HSCs)
-
Primary Human Kupffer Cells (KCs)
-
Spheroid formation medium (e.g., Williams' E Medium supplemented with appropriate growth factors and serum)
-
Ultra-low attachment (ULA) 96-well plates
Procedure:
-
Thaw and prepare PHHs, HSCs, and KCs according to the supplier's instructions.
-
Resuspend the cells in spheroid formation medium to achieve the desired cell densities. A common ratio is 10:1:1 for hepatocytes, Kupffer cells, and stellate cells.[10]
-
Seed the cell suspension into ULA 96-well plates. The seeding density will depend on the desired spheroid size, typically ranging from 1,500 to 2,500 cells per spheroid.
-
Centrifuge the plates at a low speed (e.g., 150 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plates at 37°C and 5% CO2. Spheroids will typically form within 24-72 hours.
-
Monitor spheroid formation daily using a light microscope.
Protocol 2: Induction of a NASH-like Phenotype
This protocol details the induction of steatosis, inflammation, and fibrosis in the 3D liver spheroids.
Materials:
-
NASH induction medium: Spheroid culture medium supplemented with a "NASH cocktail" of free fatty acids (oleic and palmitic acid), high glucose, and insulin.
-
Lipopolysaccharide (LPS) for inducing a stronger inflammatory response (optional).
-
Transforming Growth Factor-beta (TGF-β) for inducing a stronger fibrotic response (optional).
Procedure:
-
After spheroid formation (Day 3-5), carefully remove half of the culture medium from each well.
-
Add an equal volume of pre-warmed NASH induction medium. Typical concentrations for the NASH cocktail are 100-500 µM oleic acid and 50-250 µM palmitic acid.
-
For enhanced inflammation, LPS can be added at a final concentration of 10-100 ng/mL.
-
For enhanced fibrosis, TGF-β can be added at a final concentration of 1-10 ng/mL.
-
Culture the spheroids in the NASH induction medium for an extended period, typically 7-14 days, to allow for the development of the full NASH phenotype.
-
Perform a half-medium change every 2-3 days with fresh NASH induction medium.
-
Collect culture supernatants at each medium change for downstream analysis of secreted biomarkers.
Quantitative Assessment of NASH Hallmarks
This section provides protocols for the quantitative analysis of steatosis, inflammation, and fibrosis in the 3D liver spheroid model.
Protocol 3: Quantification of Steatosis by Nile Red Staining
Materials:
-
Nile Red staining solution (1 µg/mL in PBS)
-
Hoechst 33342 staining solution (1 µg/mL in PBS) for nuclear counterstaining
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Phosphate-buffered saline (PBS)
Procedure:
-
Collect spheroids and wash them twice with PBS.
-
Fix the spheroids with 4% PFA for 20-30 minutes at room temperature.
-
Wash the fixed spheroids three times with PBS.
-
Incubate the spheroids with Nile Red and Hoechst 33342 staining solution for 30-60 minutes at room temperature, protected from light.
-
Wash the spheroids three times with PBS.
-
Image the stained spheroids using a high-content imaging system or a confocal microscope.
-
Quantify the Nile Red signal intensity and normalize it to the number of nuclei (Hoechst signal) to determine the extent of lipid accumulation.
Protocol 4: Measurement of Inflammatory Cytokines by ELISA
Materials:
-
Collected cell culture supernatants
-
ELISA kits for human IL-6, IL-8 and TNF-α
-
Microplate reader
Procedure:
-
Thaw the collected culture supernatants on ice.
-
Perform the ELISA for IL-6, IL-8 and TNF-α according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of each cytokine based on the standard curve.
Protocol 5: Assessment of Fibrosis by Immunofluorescence Staining for Alpha-Smooth Muscle Actin (α-SMA) and Collagen I
Materials:
-
Primary antibodies: anti-α-SMA and anti-Collagen I
-
Fluorescently labeled secondary antibodies
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Hoechst 33342 for nuclear counterstaining
Procedure:
-
Fix and permeabilize the spheroids as described in Protocol 3.
-
Block non-specific antibody binding by incubating the spheroids in blocking buffer for 1 hour at room temperature.
-
Incubate the spheroids with primary antibodies against α-SMA and Collagen I overnight at 4°C.
-
Wash the spheroids three times with PBS.
-
Incubate the spheroids with the corresponding fluorescently labeled secondary antibodies and Hoechst 33342 for 1-2 hours at room temperature, protected from light.
-
Wash the spheroids three times with PBS.
-
Image the stained spheroids using a confocal microscope.
-
Quantify the fluorescence intensity of α-SMA and Collagen I to assess the degree of fibrosis.
Data Presentation
The quantitative data generated from these assays can be summarized in the following tables for clear comparison between different experimental conditions.
Table 1: Quantification of Steatosis
| Treatment Group | Normalized Nile Red Intensity (Arbitrary Units) | Fold Change vs. Control |
| Vehicle Control | 1.00 ± 0.15 | 1.0 |
| NASH Cocktail | 4.52 ± 0.68 | 4.5 |
| Test Compound A | 2.31 ± 0.35 | 2.3 |
| Test Compound B | 1.25 ± 0.21 | 1.3 |
Table 2: Quantification of Inflammatory Cytokine Secretion
| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-8 (pg/mL) |
| Vehicle Control | 50 ± 12 | 25 ± 8 | 150 ± 35 |
| NASH Cocktail | 850 ± 120 | 450 ± 75 | 1200 ± 210 |
| Test Compound A | 320 ± 65 | 180 ± 40 | 550 ± 90 |
| Test Compound B | 95 ± 25 | 40 ± 15 | 250 ± 60 |
Table 3: Quantification of Fibrosis Markers
| Treatment Group | Normalized α-SMA Intensity (Arbitrary Units) | Normalized Collagen I Intensity (Arbitrary Units) | Secreted Pro-Collagen I (ng/mL) |
| Vehicle Control | 1.00 ± 0.20 | 1.00 ± 0.18 | 10 ± 2.5 |
| NASH Cocktail | 5.20 ± 0.85 | 4.80 ± 0.75 | 85 ± 15 |
| Test Compound A | 2.60 ± 0.45 | 2.30 ± 0.40 | 35 ± 8.0 |
| Test Compound B | 1.30 ± 0.25 | 1.25 ± 0.22 | 18 ± 4.5 |
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) provide clear visualizations of the experimental workflow and the key signaling pathways involved in NASH pathogenesis.
References
- 1. In Vitro and In Vivo Models of Non-Alcoholic Fatty Liver Disease: A Critical Appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioivt.com [bioivt.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. In vitro models for non-alcoholic fatty liver disease: Emerging platforms and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Customized liver organoids as an advanced in vitro modeling and drug discovery platform for non-alcoholic fatty liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A 3D Human Liver Model of Nonalcoholic Steatohepatitis [xiahepublishing.com]
- 7. NASH disease models for developing new treatments. [tempobioscience.com]
- 8. researchportal.vub.be [researchportal.vub.be]
- 9. insphero.com [insphero.com]
- 10. cn-bio.com [cn-bio.com]
- 11. NASH Model In Vitro Engineering Service - Creative Biolabs [creative-biolabs.com]
- 12. Inflammatory Co-Culture of NASH Model - Cellomatics Biosciences [cellomaticsbio.com]
- 13. mdpi.com [mdpi.com]
Measuring Insulin Sensitivity in Cultured Cells: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Insulin (B600854) resistance is a hallmark of type 2 diabetes and metabolic syndrome, characterized by a diminished cellular response to insulin.[1][2] Studying the mechanisms of insulin action and identifying compounds that enhance insulin sensitivity are critical areas of research. Cultured cells, particularly adipocytes and muscle cells, provide valuable in vitro models to investigate the intricate signaling pathways that govern insulin-stimulated glucose uptake and metabolism.[3][4][5] This document provides detailed protocols for three key assays used to assess insulin sensitivity in cultured cells: Glucose Uptake Assay, Akt Phosphorylation Assay, and GLUT4 Translocation Assay.
Key Assays for Measuring Insulin Sensitivity
A comprehensive assessment of insulin sensitivity involves interrogating different stages of the insulin signaling cascade. The primary methods include:
-
Glucose Uptake Assays: Directly measure the transport of glucose into cells, which is the ultimate metabolic output of insulin signaling in fat and muscle cells.[4][5]
-
Akt Phosphorylation Assays: Quantify the activation of a critical downstream kinase, Akt (also known as Protein Kinase B), which is a central node in the insulin signaling pathway.[6][7][8]
-
GLUT4 Translocation Assays: Visualize and quantify the movement of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, a key event preceding glucose uptake.[3][9][10]
Insulin Signaling Pathway Overview
Upon binding to its receptor on the cell surface, insulin triggers a phosphorylation cascade.[11][12] This leads to the activation of phosphatidylinositol 3-kinase (PI3K), which in turn activates Akt.[11][13] Activated Akt then promotes the translocation of GLUT4-containing vesicles to the plasma membrane, facilitating glucose entry into the cell.[3][11][12]
Caption: The canonical insulin signaling pathway leading to GLUT4 translocation and glucose uptake.
Quantitative Data Summary
The following tables summarize typical experimental parameters for the described assays. Note that optimal conditions may vary depending on the cell line and experimental goals.
Table 1: Typical Parameters for Glucose Uptake Assays
| Parameter | 3T3-L1 Adipocytes | Differentiated Human Adipocytes | L6 Myotubes |
| Cell Seeding Density | 1-5 x 10^4 cells/well (96-well) | Differentiated in culture | 1-5 x 10^4 cells/well (96-well) |
| Serum Starvation | 2-4 hours | 2-4 hours | 3 hours |
| Insulin Concentration | 10 - 100 nM | 10 - 100 nM | 100 nM |
| Insulin Stimulation Time | 10 - 30 minutes | 10 - 60 minutes | 20 - 30 minutes |
| Glucose Analog | 2-Deoxy-D-[3H]-glucose or 2-NBDG | 2-Deoxy-D-[1-14C]-glucose or 2-NBDG | 2-Deoxy-D-[3H]-glucose or 2-NBDG |
| Uptake Duration | 5 - 10 minutes | 60 minutes | 5 - 10 minutes |
Table 2: Typical Parameters for Akt Phosphorylation (Western Blot)
| Parameter | 3T3-L1 Adipocytes | C2C12 Myotubes | Isolated Primary Hepatocytes |
| Cell Confluency | 80-90% | 80-90% | N/A |
| Serum Starvation | 2-4 hours | 4 hours | 2 hours |
| Insulin Concentration | 10 - 100 nM | 100 nM | 100 nM |
| Insulin Stimulation Time | 5 - 15 minutes | 10 - 15 minutes | 10 minutes |
| Primary Antibody | p-Akt (Ser473) | p-Akt (Ser473) or p-Akt (Thr308) | p-Akt (Thr308) |
| Loading Control | Total Akt, β-actin | Total Akt, β-actin | Total Akt, β-actin |
Table 3: Typical Parameters for GLUT4 Translocation Assays
| Parameter | L6-GLUT4myc Myoblasts | 3T3-L1 Adipocytes (HA-GLUT4-GFP) | CHO-HIRC-myc-GLUT4-eGFP |
| Serum Starvation | 3 hours | 2-4 hours | 2 hours |
| Insulin Concentration | 100 nM | 100 nM | 10 - 100 nM |
| Insulin Stimulation Time | 20 minutes | 10 - 30 minutes | 5 - 30 minutes |
| Detection Method | Flow Cytometry or Immunofluorescence | Confocal or High-Content Microscopy | High-Content Screening |
| Primary Antibody | Anti-myc | Anti-HA | N/A (GFP fusion) |
Experimental Protocols
Glucose Uptake Assay
This protocol describes the measurement of glucose uptake using a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose). A parallel protocol using radiolabeled deoxyglucose is also common.[3][14]
Caption: Experimental workflow for the fluorescent glucose uptake assay.
Materials:
-
Differentiated adipocytes or myotubes in a 96-well plate (black, clear bottom for fluorescence)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin solution (100 µM stock in KRH buffer)
-
2-NBDG solution (10 mM stock in DMSO)
-
Cytochalasin B (optional, as an inhibitor of glucose transport)
-
Cell lysis buffer (e.g., 0.1% SDS)
-
BCA Protein Assay Kit
-
Fluorescence plate reader (Excitation/Emission ~485/535 nm)
Procedure:
-
Culture and differentiate cells to the desired state (e.g., mature 3T3-L1 adipocytes, typically >10 days post-differentiation).[14]
-
Wash cells once with KRH buffer.
-
Serum starve the cells by incubating in KRH buffer containing 0.5% BSA for 2-4 hours at 37°C.[14]
-
Remove the starvation buffer and wash the cells once with KRH buffer.
-
Add KRH buffer containing your test compounds or vehicle control to the wells and incubate for the desired time.
-
Add insulin to the appropriate wells to a final concentration of 10-100 nM and incubate for 10-30 minutes at 37°C.[14] For basal (unstimulated) wells, add vehicle.
-
Add 2-NBDG to a final concentration of 100-200 µg/ml and incubate for 10-60 minutes at 37°C.[15] Protect the plate from light.
-
To stop the uptake, aspirate the medium and wash the cells three times with ice-cold PBS.[14]
-
Lyse the cells in 0.1% SDS for 30 minutes with gentle rocking.[14]
-
Transfer the lysate to a new plate and measure the fluorescence using a plate reader.
-
Determine the protein concentration of each lysate using a BCA assay and normalize the fluorescence readings to the protein content.
Akt Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated Akt (p-Akt) at Serine 473 as a measure of insulin signaling activation.
Caption: Workflow for Western blot analysis of Akt phosphorylation.
Materials:
-
Cultured cells at 70-80% confluency
-
Serum-free medium
-
Insulin solution
-
Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt[16][17]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum starve the cells for 4 hours to overnight.
-
Treat cells with test compounds or vehicle, followed by stimulation with 100 nM insulin for 10-15 minutes.[16]
-
Wash cells with ice-cold PBS and lyse on ice with lysis buffer.[13]
-
Scrape the cells and centrifuge the lysate to pellet debris.[13]
-
Determine the protein concentration of the supernatant using a BCA assay.[13]
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.[13][17]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane and detect the signal using an ECL substrate.
-
For normalization, strip the membrane and re-probe with an antibody against total Akt.
-
Quantify the band intensities using densitometry and express the results as a ratio of p-Akt to total Akt.[7]
GLUT4 Translocation Assay
This protocol provides a method to visualize and quantify the appearance of GLUT4 at the plasma membrane using cells expressing an epitope-tagged GLUT4 (e.g., L6-GLUT4myc).
Caption: Logical relationship in the GLUT4 translocation assay using an external epitope tag.
Materials:
-
L6-GLUT4myc cells or similar
-
Serum-free medium
-
Insulin solution
-
Primary antibody against the external epitope tag (e.g., anti-myc)
-
Fluorescently labeled secondary antibody
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed L6-GLUT4myc myoblasts and grow to 60-80% confluence.
-
Serum starve the cells for 3 hours.[1]
-
Stimulate cells with or without 100 nM insulin for 20 minutes at 37°C.[1]
-
Place the plate on ice and wash twice with ice-cold PBS.
-
Incubate the non-permeabilized cells with the primary anti-myc antibody in blocking buffer for 60 minutes at 4°C to label surface GLUT4.
-
Wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody for 60 minutes at room temperature in the dark.
-
Wash the cells thoroughly.
-
Analyze the cells by flow cytometry to quantify the mean fluorescence intensity of the cell population or by immunofluorescence microscopy to visualize GLUT4 at the cell surface.[1][10]
Conclusion
The protocols described provide a robust framework for assessing insulin sensitivity in cultured cells. By combining measurements of glucose uptake, signaling pathway activation, and transporter translocation, researchers can gain a comprehensive understanding of cellular insulin action and effectively screen for novel insulin-sensitizing compounds. Careful optimization of cell handling, reagent concentrations, and incubation times is crucial for obtaining reliable and reproducible data.
References
- 1. portlandpress.com [portlandpress.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Study of glucose uptake in adipose cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
- 5. Measurement of glucose uptake in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. AKT Phosphorylation Is Essential For Insulin-induced Relaxation of Rat Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Quantitative Measurement of GLUT4 Translocation to the Plasma Membrane by Flow Cytometry [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols for Azemiglitazone Potassium Administration in MS-NASH Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azemiglitazone potassium, also known as MSDC-0602K, is a novel, orally active, second-generation insulin (B600854) sensitizer (B1316253). It is a thiazolidinedione (TZD)-like molecule that modulates the mitochondrial pyruvate (B1213749) carrier (MPC)[1][2][3]. This mechanism of action, which involves inhibiting the transport of pyruvate into the mitochondria, is being investigated for its therapeutic potential in metabolic diseases, including Metabolic Dysfunction-Associated Steatohepatitis (MASH), previously known as Nonalcoholic Steatohepatitis (NASH)[1][2][3]. Preclinical studies in mouse models of MASH, such as the MS-NASH mouse, have demonstrated the potential of this compound to improve liver pathology and metabolic parameters[4].
These application notes provide a comprehensive overview of the administration of this compound in MS-NASH mouse models, including detailed experimental protocols, quantitative data from relevant studies, and a visualization of the proposed signaling pathway.
Data Presentation
The following tables summarize the quantitative data from studies administering this compound (MSDC-0602K) to MS-NASH mice.
Table 1: Effects of this compound on Plasma Markers in MS-NASH Mice
| Treatment Group | Plasma Insulin (ng/mL) | Plasma NEFA (mEq/L) |
| Vehicle | 4.5 ± 0.8 | 1.2 ± 0.1 |
| This compound (MSDC-0602K) | 2.1 ± 0.3 | 0.8 ± 0.1 |
| Liraglutide (B1674861) | 4.2 ± 0.7 | 1.1 ± 0.1 |
| This compound + Liraglutide | 2.3 ± 0.4 | 0.7 ± 0.1 |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM. (Data extracted from a study by McCommis et al.)
Table 2: Effects of this compound on Liver Histology in MS-NASH Mice
| Treatment Group | NAFLD Activity Score (NAS) | Steatosis Score (0-3) | Lobular Inflammation Score (0-3) | Hepatocyte Ballooning Score (0-2) |
| Vehicle | 5.5 ± 0.3 | 2.8 ± 0.1 | 1.8 ± 0.2 | 0.9 ± 0.2 |
| This compound (MSDC-0602K) | 4.2 ± 0.4 | 2.5 ± 0.2 | 1.1 ± 0.2 | 0.6 ± 0.1 |
| Liraglutide | 4.1 ± 0.3 | 2.1 ± 0.2 | 1.2 ± 0.2* | 0.8 ± 0.2 |
| This compound + Liraglutide | 3.5 ± 0.3 | 1.9 ± 0.2 | 1.0 ± 0.1** | 0.6 ± 0.1 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. (Data extracted from a study by McCommis et al.)
Experimental Protocols
Induction of MASH in MS-NASH Mice
This protocol describes the induction of Metabolic Dysfunction-Associated Steatohepatitis (MASH) in MS-NASH mice (formerly known as FATZO) through a specialized diet.
Materials:
-
MS-NASH mice (male, 6-8 weeks old)
-
Western Diet (e.g., a diet containing 40-60% of calories from fat, high in cholesterol)
-
Fructose (B13574) solution (for drinking water)
-
Standard laboratory mouse cages and bedding
-
Water bottles
Procedure:
-
Acclimatize male MS-NASH mice for at least one week upon arrival, with ad libitum access to standard chow and water.
-
At the start of the study, replace the standard chow with a Western Diet. A commonly used composition is a diet with 40% kcal from fat, 22% from fructose, and 2% cholesterol[5].
-
Simultaneously, replace the drinking water with a fructose solution. A typical concentration is 42 g/L, which can be prepared by dissolving fructose in tap water.
-
Maintain the mice on the Western Diet and fructose water for a period of 18 to 20 weeks to induce a robust MASH phenotype, characterized by steatosis, inflammation, and fibrosis[4][6].
-
Monitor the body weight and general health of the mice regularly.
Administration of this compound by Oral Gavage
This protocol outlines the procedure for administering this compound to mice via oral gavage.
Materials:
-
This compound (MSDC-0602K) powder
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)
-
Sterile water
-
Balance and weighing materials
-
Vortex mixer or sonicator
-
Animal gavage needles (18-20 gauge, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the body weight of the mice.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
Suspend the calculated amount of this compound powder in the appropriate volume of the vehicle to achieve the final desired concentration.
-
Ensure a homogenous suspension by vortexing or sonicating the mixture thoroughly before each administration.
-
-
Oral Gavage Administration:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered. The volume should typically not exceed 10 mL/kg of body weight.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the mouth to the last rib).
-
Attach the gavage needle to the syringe containing the dosing solution.
-
Carefully insert the gavage needle into the mouse's esophagus and slowly administer the solution into the stomach.
-
Administer the dosing solution once daily, or as required by the study design. In a key study, this compound was administered by oral gavage[4].
-
For combination studies, other agents like liraglutide can be administered via subcutaneous injection as per established protocols[4].
-
Assessment of MASH Pathology
This protocol describes the methods for evaluating the key endpoints to assess the efficacy of this compound in treating MASH.
Materials:
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
ALT and AST assay kits
-
Formalin (10%)
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Sirius Red staining reagents
-
Microscope
Procedure:
-
Blood and Tissue Collection:
-
At the end of the treatment period, collect blood samples from the mice via cardiac puncture or another approved method.
-
Centrifuge the blood to separate the plasma and store it at -80°C until analysis.
-
Euthanize the mice and carefully dissect the livers. Weigh the livers and record the weights.
-
Fix a portion of the liver in 10% formalin for histological analysis. Snap-freeze the remaining liver tissue in liquid nitrogen and store at -80°C for other analyses.
-
-
Biochemical Analysis:
-
Measure plasma levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using commercially available assay kits according to the manufacturer's instructions.
-
-
Histological Analysis:
-
Process the formalin-fixed liver tissue, embed in paraffin, and section at 4-5 µm thickness.
-
Stain the liver sections with H&E to assess steatosis, lobular inflammation, and hepatocyte ballooning.
-
Stain separate sections with Sirius Red to visualize and quantify collagen deposition as a measure of fibrosis.
-
A qualified pathologist, blinded to the treatment groups, should score the histological features using a standardized system such as the NAFLD Activity Score (NAS).
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits the mitochondrial pyruvate carrier (MPC).
Experimental Workflow
Caption: Workflow for this compound administration in MS-NASH mice.
References
- 1. Mitochondrial pyruvate carrier inhibition initiates metabolic crosstalk to stimulate branched chain amino acid catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ciriustx.com [ciriustx.com]
- 3. New Oral Insulin Sensitizer Azemiglitazone May Preserve Lean Muscle With Weight-Loss GLP1s [synapse.patsnap.com]
- 4. Novel insulin sensitizer MSDC-0602K improves insulinemia and fatty liver disease in mice, alone and in combination with liraglutide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Translational Mouse Model for NASH with Advanced Fibrosis and Atherosclerosis Expressing Key Pathways of Human Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of Mitochondrial Pyruvate Carrier and its Inhibition Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Dosage of Azemiglitazone Potassium for In Vivo Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azemiglitazone potassium, a novel insulin (B600854) sensitizer, has demonstrated significant potential in preclinical rodent models of metabolic diseases, including type 2 diabetes and non-alcoholic steatohepatitis (NASH). As a peroxisome proliferator-activated receptor γ (PPARγ)-sparing modulator of the mitochondrial pyruvate (B1213749) carrier (MPC), its mechanism of action offers a targeted approach to improving metabolic parameters. This document provides a comprehensive overview of the optimal dosage of this compound for in vivo rodent studies, supported by a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.
Quantitative Data Summary
The following table summarizes the reported dosages of this compound and their effects in various rodent models. This information is crucial for designing effective preclinical studies.
| Rodent Model | Disease Model | Dosage | Administration Route | Treatment Duration | Key Outcomes | Reference |
| db/db Mice | Type 2 Diabetes & NASH | 30 mg/kg/day | Oral Gavage | Daily | Corrected glycemia and reduced insulinemia. In combination with Liraglutide, significantly improved glucose tolerance and liver histology. | [1] |
| C57BL/6J Mice | Diet-Induced NASH (High-Fat/High-Sucrose/High-Cholesterol Diet) | 331 ppm in diet | Oral (in diet) | 3 or 12 weeks | Resulted in a blood concentration of 2-5 μM. Prevented and reversed stellate cell activation and fibrosis. | |
| db/db Mice | Type 2 Diabetes | Not specified | Not specified | Not specified | In combination with Liraglutide, preserved lean body mass, synergistically improved glucose tolerance with less insulin elevation, and increased pancreatic insulin content. | [2][3] |
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effects primarily through the modulation of the mitochondrial pyruvate carrier (MPC) with minimal direct activation of PPARγ. This targeted action helps to improve insulin sensitivity and mitochondrial function.
Caption: this compound's mechanism of action.
Experimental Protocols
Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose [CMC] in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Weigh the precise amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of the vehicle (e.g., 0.5% CMC) to the tube.
-
Vortex the mixture vigorously for 2-3 minutes to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in solubilization and create a uniform mixture.
-
Visually inspect the suspension to ensure there are no large particles. The final formulation should be a fine, homogenous suspension.
-
Prepare the dosing solution fresh daily to ensure stability and potency.
In Vivo Rodent Study Workflow
The following diagram outlines a typical experimental workflow for an in vivo rodent study evaluating the efficacy of this compound.
Caption: A typical in vivo rodent study workflow.
Oral Gavage Procedure in Mice
Materials:
-
Appropriately sized gavage needle (e.g., 20-gauge, 1.5-inch, ball-tipped for adult mice)
-
1 mL syringe
-
Prepared this compound suspension
-
Animal scale
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head and body.
-
Positioning: Hold the mouse in a vertical position to straighten the esophagus.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse will typically swallow as the needle reaches the back of the throat.
-
Advancement: Allow the needle to slide gently down the esophagus. Do not force the needle. If resistance is met, withdraw the needle and re-attempt.
-
Administration: Once the needle is in the correct position (the pre-measured depth at the stomach), slowly administer the this compound suspension.
-
Withdrawal: Gently and slowly withdraw the gavage needle.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.
Conclusion
The optimal dosage of this compound in rodent studies is dependent on the specific animal model and the intended therapeutic endpoint. For studies investigating type 2 diabetes and NASH in db/db mice, a daily oral gavage of 30 mg/kg has been shown to be effective. For diet-induced NASH models, administration of 331 ppm in the diet provides a chronic exposure model. The provided protocols and diagrams offer a foundational framework for researchers to design and execute robust preclinical studies to further evaluate the therapeutic potential of this compound. Careful adherence to proper experimental technique is critical for obtaining reliable and reproducible data.
References
- 1. Inhibition of the Mitochondrial Pyruvate Carrier by Tolylfluanid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Mitochondrial Pyruvate Carrier Attenuates Fibrosis in a Mouse Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Pyruvate Carrier Function in Health and Disease across the Lifespan - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage Administration of Azemiglitazone Potassium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azemiglitazone potassium (MSDC-0602K) is a novel, orally active insulin (B600854) sensitizer (B1316253) that acts as a modulator of the mitochondrial pyruvate (B1213749) carrier (MPC).[1] It is a second-generation thiazolidinedione (TZD) designed to spare direct binding and activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a characteristic of earlier TZDs that has been associated with undesirable side effects.[2] By targeting the MPC, this compound addresses core metabolic dysfunctions, including insulin resistance, making it a promising therapeutic candidate for type 2 diabetes and non-alcoholic steatohepatitis (NASH).[2][3] Preclinical studies in rodent models have demonstrated its efficacy in improving glycemic control and liver histology.
These application notes provide detailed protocols for the preparation and administration of this compound via oral gavage in rodent models, a common and effective method for delivering precise doses of experimental compounds in preclinical research.
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical studies involving the oral administration of this compound.
| Parameter | Species/Model | Dose | Vehicle | Key Findings | Reference |
| Efficacy | Diabetic db/db mice | 30 mg/kg (daily) | 1% Carboxymethylcellulose, 0.1% Tween-80, 1% DMSO | Corrected glycemia and reduced insulinemia. | [4] |
| Efficacy | MS-NASH mice | 30 mg/kg (daily) | 1% Carboxymethylcellulose, 0.1% Tween-80, 1% DMSO | Improved plasma alanine (B10760859) aminotransferase and aspartate aminotransferase levels, and liver histology. | [4] |
| In Vivo Activity | High-Fat Diet-fed C57BL/6J mice | 331 ppm in diet (corresponds to 2-5 µM in blood) | Diet | Reduced insulin concentration, increased glucose infusion rate, and improved mitochondrial oxygen consumption. | [5] |
Experimental Protocols
Materials and Equipment
-
This compound (MSDC-0602K)
-
Vehicle components:
-
Low-viscosity Carboxymethylcellulose (CMC)
-
Tween 80 (Polysorbate 80)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile water
-
-
Appropriately sized oral gavage needles (stainless steel or flexible plastic with a ball-tip)
-
Syringes (1 mL or 3 mL)
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Rodent scale
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
Preparation of Dosing Solution
A commonly used vehicle for the oral gavage of this compound in mice is a suspension in a solution of 1% low-viscosity carboxymethylcellulose, 0.1% Tween-80, and 1% dimethyl sulfoxide (DMSO) in sterile water.[4]
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 30 mg/kg) and the average weight of the rodents, calculate the total mass of this compound needed for the study.
-
Prepare the vehicle:
-
For a 10 mL vehicle solution:
-
Weigh 100 mg of low-viscosity CMC.
-
In a sterile container, add the CMC to approximately 9.8 mL of sterile water while vortexing to ensure proper dispersion.
-
Add 10 µL of Tween 80 and 100 µL of DMSO to the CMC solution.
-
Vortex the mixture thoroughly until a homogenous suspension is formed.
-
-
-
Prepare the final dosing solution:
-
Weigh the calculated amount of this compound powder.
-
In a separate small, sterile tube, create a paste of the this compound powder with a small amount of the prepared vehicle.
-
Gradually add the remaining vehicle to the paste while continuously vortexing to ensure a uniform suspension.
-
It is recommended to prepare the dosing solution fresh on the day of the experiment. If storage is necessary, store at 2-8°C and re-vortex thoroughly before each use.
-
Oral Gavage Administration Protocol (Mice)
This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.
-
Animal Preparation:
-
Weigh the mouse to determine the precise volume of the dosing solution to be administered. The typical gavage volume should not exceed 10 mL/kg of body weight. For a 25g mouse, the maximum volume is 0.25 mL.
-
-
Restraint:
-
Firmly restrain the mouse by scruffing the skin on its back and neck to immobilize the head and prevent movement. The mouse's body should be held in a vertical position.
-
-
Gavage Needle Insertion:
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth towards the back of the throat. The mouse should swallow the needle as it is gently advanced. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
-
Administration:
-
Once the needle is in the esophagus (to the pre-measured depth), slowly administer the this compound suspension from the syringe.
-
-
Post-Administration:
-
After administration, gently remove the needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. Novel insulin sensitizer MSDC-0602K improves insulinemia and fatty liver disease in mice, alone and in combination with liraglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Unlocking the Therapeutic Potential of Azemiglitazone Potassium: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azemiglitazone potassium (MSDC-0602K) is a novel, second-generation thiazolidinedione (TZD) currently under investigation for the treatment of metabolic diseases, including non-alcoholic steatohepatitis (NASH) and type 2 diabetes.[1][2] As an insulin (B600854) sensitizer (B1316253), its primary mechanism of action involves the inhibition of the mitochondrial pyruvate (B1213749) carrier (MPC), which plays a crucial role in cellular metabolism.[3][4] Unlike first-generation TZDs, this compound is characterized as a PPARγ-sparing agonist, exhibiting a significantly lower binding affinity for the peroxisome proliferator-activated receptor-gamma (PPARγ), with an IC50 of 18.25 μM.[3] This unique profile suggests the potential for therapeutic benefits with an improved safety profile compared to its predecessors.
These application notes provide detailed cell culture protocols for studying the effects of this compound on various cell types relevant to metabolic diseases. The included methodologies are designed to enable researchers to investigate its mechanism of action, dose-response relationships, and effects on key cellular processes such as glucose metabolism, lipid accumulation, and inflammation.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a reference for experimental design.
| Parameter | Value | Cell Type/System | Reference |
| PPARγ Binding Affinity (IC50) | 18.25 μM | In vitro binding assay | [3] |
Signaling Pathway of this compound
This compound primarily acts by inhibiting the mitochondrial pyruvate carrier (MPC), a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. By blocking this transport, this compound alters cellular metabolism, forcing a shift from glucose oxidation towards the utilization of fatty acids and amino acids. This modulation of mitochondrial metabolism is believed to be the core mechanism behind its insulin-sensitizing effects. Additionally, its weak interaction with PPARγ may contribute to its overall therapeutic profile, potentially minimizing the side effects associated with strong PPARγ activation.
References
- 1. Mass spectrometry-based absolute quantitative proteomics of drug-metabolizing enzymes in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel insulin sensitizer MSDC-0602K improves insulinemia and fatty liver disease in mice, alone and in combination with liraglutide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells [frontiersin.org]
Application Notes and Protocols for High-Throughput Screening Assays of Mitochondrial Pyruvate Carrier (MPC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitochondrial Pyruvate (B1213749) Carrier (MPC) is a crucial protein complex located in the inner mitochondrial membrane, responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. This transport is a critical control point for cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. The MPC complex, a heterodimer of MPC1 and MPC2, has emerged as a significant therapeutic target for a range of diseases, including metabolic disorders, cancer, and neurodegenerative diseases. Inhibition of the MPC can modulate cellular metabolism, forcing a shift from glucose oxidation towards glycolysis and fatty acid oxidation. This application note provides detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel MPC inhibitors.
Data Presentation: Potency of Known MPC Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known MPC inhibitors, providing a benchmark for new compound screening.
| Compound Name | Assay Type | Cell Line / System | IC50 Value | Reference |
| UK-5099 | Pyruvate-dependent O2 consumption | Rat heart mitochondria | 50 nM | [1][2] |
| Pyruvate transport inhibition | Human MPC1L/MPC2 proteoliposomes | 52.6 ± 8.3 nM | [3][4] | |
| 7ACC2 | [14C]-lactate influx inhibition | SiHa cells | 11 nM | [5][6][7] |
| Cell proliferation in lactate (B86563) medium | SiHa cells | 0.22 µM | [8] | |
| Zaprinast | Pyruvate transport inhibition | Human MPC1L/MPC2 proteoliposomes | 321 ± 42 nM | [3] |
| Lonidamine | Pyruvate transport inhibition | Human MPC1L/MPC2 proteoliposomes | 4.6 ± 1.3 µM | [3] |
| Mitoglitazone | Pyruvate transport inhibition | Human MPC1L/MPC2 proteoliposomes | 2.7 ± 0.8 µM | [3] |
| Azemiglitazone (MSDC-0602K) | PPARγ binding affinity | N/A | 18.25 µM | [9] |
| MITO-66 | Pyruvate-dependent O2 consumption (Seahorse) | HeLa cells | 119 nM | [10] |
| RESPYR assay | N/A | 105 nM | [10] | |
| Novel Pyrazole Inhibitors (e.g., BE1976, BE1978) | Mitochondrial pyruvate respiration | N/A | 33 nM, 117 nM | [11][12] |
Experimental Protocols
High-Throughput Mitochondrial Respiration Assay using a Seahorse XF Analyzer
This assay measures the oxygen consumption rate (OCR) in live cells, providing a real-time assessment of mitochondrial function. Inhibition of the MPC will lead to a decrease in pyruvate-driven respiration.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Glucose, Sodium Pyruvate, Glutamine
-
Cell line of interest (e.g., HeLa, HepG2, C2C12)
-
Test compounds and control inhibitors (e.g., UK-5099)
-
Oligomycin (B223565), FCCP, Rotenone/Antimycin A
-
DMSO (cell culture grade)
Protocol:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density (e.g., 20,000-80,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Sensor Cartridge Hydration:
-
One day prior to the assay, add 200 µL of Seahorse XF Calibrant to each well of a utility plate and place the sensor cartridge on top.
-
Incubate overnight at 37°C in a non-CO2 incubator.
-
-
Assay Medium Preparation:
-
Warm Seahorse XF Base Medium to 37°C.
-
Supplement with glucose (10 mM), sodium pyruvate (1 mM), and glutamine (2 mM). Adjust pH to 7.4.
-
-
Compound Preparation and Treatment:
-
Prepare a dilution series of test compounds and control inhibitors in the assay medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the cell culture plate from the incubator, wash the cells twice with the prepared assay medium.
-
Add the compound dilutions to the respective wells. Include vehicle control wells.
-
Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
-
Seahorse XF Assay Run:
-
Load the hydrated sensor cartridge with oligomycin (Port A), FCCP (Port B), and rotenone/antimycin A (Port C) to measure basal respiration, maximal respiration, and non-mitochondrial respiration, respectively.
-
Calibrate the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate and start the assay.
-
-
Data Analysis:
-
Measure the OCR before and after the injection of the mitochondrial inhibitors.
-
Calculate the pyruvate-dependent respiration by subtracting the OCR after the addition of rotenone/antimycin A from the basal OCR.
-
Determine the IC50 values for the test compounds by plotting the percentage inhibition of pyruvate-dependent respiration against the compound concentration.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
This assay can be used to monitor the interaction between MPC1 and MPC2. Inhibitors that bind to the complex may induce a conformational change that alters the BRET signal.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression vectors for MPC1 fused to a BRET donor (e.g., NanoLuc luciferase) and MPC2 fused to a BRET acceptor (e.g., HaloTag with a fluorescent ligand).
-
Transfection reagent
-
BRET substrate (e.g., furimazine)
-
White, clear-bottom 96-well plates
-
Luminometer with BRET-compatible filters
Protocol:
-
Cell Transfection:
-
Co-transfect the mammalian cells with the MPC1-donor and MPC2-acceptor expression vectors using a suitable transfection reagent.
-
Seed the transfected cells into white, clear-bottom 96-well plates.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Compound Treatment:
-
Prepare dilutions of test compounds in the assay buffer.
-
Add the compounds to the cells and incubate for the desired time (e.g., 1-2 hours).
-
-
BRET Measurement:
-
Add the BRET substrate to each well.
-
Immediately measure the luminescence at two wavelengths: one for the donor emission and one for the acceptor emission.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
An increase or decrease in the BRET ratio in the presence of a compound, compared to the vehicle control, indicates a potential interaction with the MPC complex.[11]
-
Determine the EC50 or IC50 values from the dose-response curves.
-
Radiolabeled Pyruvate Uptake Assay in Lactococcus lactis
This assay utilizes a bacterial system engineered to express the human MPC complex, allowing for the direct measurement of pyruvate transport.
Materials:
-
Lactococcus lactis strain engineered to co-express human MPC1 and MPC2.
-
Growth medium for L. lactis.
-
[14C]-labeled pyruvate.
-
Washing buffer (e.g., ice-cold PBS).
-
Scintillation fluid and a scintillation counter.
-
Test compounds and control inhibitors.
Protocol:
-
Bacterial Culture and Induction:
-
Grow the engineered L. lactis to the mid-log phase.
-
Induce the expression of the human MPC1 and MPC2 proteins according to the specific expression system's protocol.
-
-
Pyruvate Uptake Assay:
-
Harvest the bacterial cells by centrifugation and wash them with the assay buffer.
-
Resuspend the cells to a specific density.
-
Pre-incubate the cells with the test compounds or vehicle control for a defined period.
-
Initiate the uptake by adding [14C]-pyruvate.
-
At various time points, stop the reaction by rapidly filtering the cells through a membrane filter and washing them with ice-cold washing buffer to remove extracellular pyruvate.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of pyruvate uptake.
-
Determine the percentage inhibition of pyruvate uptake for each compound concentration.
-
Calculate the IC50 values from the dose-response curves.
-
Visualizations
Signaling Pathway
Caption: Metabolic pathway showing the central role of the MPC.
Experimental Workflow
Caption: General workflow for an HTS campaign for MPC inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UK-5099 | PF-1005023 | MPC inhibitor | TargetMol [targetmol.com]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 7ACC2 |CAS:1472624-85-3 Probechem Biochemicals [probechem.com]
- 7. 7ACC2 | Monocarboxylate transporter | TargetMol [targetmol.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A novel mitochondrial pyruvate carrier inhibitor drives stem cell-like memory CAR T cell generation and enhances antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Novel Mitochondrial Pyruvate Carrier Inhibitors by Homology Modeling and Pharmacophore-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. profiles.wustl.edu [profiles.wustl.edu]
Troubleshooting & Optimization
Azemiglitazone potassium solubility and stability in cell culture media
Welcome to the technical support center for Azemiglitazone potassium. This resource is designed for researchers, scientists, and drug development professionals, providing detailed guidance on the solubility and stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is highly soluble in Dimethyl Sulfoxide (DMSO).[1][2] It is recommended to prepare a concentrated stock solution in 100% DMSO.
Q2: What is the recommended storage condition and stability of the stock solution?
A2: Stock solutions of this compound in DMSO are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[1] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: What is the solubility of this compound in aqueous solutions like PBS or cell culture media?
Q4: What is the recommended final concentration of DMSO in the cell culture medium?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line and assay.
Q5: What are the known cellular targets of Azemiglitazone?
A5: Azemiglitazone is a novel insulin (B600854) sensitizer (B1316253) that acts as a modulator of the mitochondrial pyruvate (B1213749) carrier (MPC).[1][2][3] It is also a weak partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), with an IC50 of 18.25 μM.[1][2]
Troubleshooting Guides
Issue 1: Precipitation upon dilution in cell culture media.
Appearance: The medium may appear cloudy, hazy, or contain visible crystalline particles immediately after adding the compound or after a period of incubation.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the medium exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a dose-response experiment to determine the maximum soluble concentration that provides the desired biological effect. |
| "Solvent Shock" | Rapid dilution of a concentrated DMSO stock into the aqueous medium causes the compound to crash out of solution. | Use a serial dilution method. First, prepare an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) medium. Then, add this intermediate dilution to the final volume of the medium. Add the compound dropwise while gently swirling the medium.[4][5] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use cell culture media that has been pre-warmed to 37°C.[4] |
| Interaction with Media Components | The compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes. | If precipitation persists, consider trying a different basal media formulation. |
Issue 2: Inconsistent or unexpected experimental results.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Degradation | Although stock solutions are stable when frozen, the compound may degrade over time in the incubator at 37°C. While specific data for Azemiglitazone is unavailable, a related thiazolidinedione, pioglitazone (B448), has a plasma half-life of approximately 7.5-9 hours.[6][7][8] | For long-term experiments (>24 hours), consider replenishing the media with freshly diluted compound at regular intervals. |
| DMSO Toxicity | The final concentration of DMSO may be affecting cell viability or function, confounding the experimental results. | Always include a vehicle control (media with the same final concentration of DMSO as the treated samples) in your experimental design. This will help you to distinguish the effects of the compound from the effects of the solvent. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to both the compound and the DMSO solvent. | Perform a dose-response curve for both this compound and DMSO on your specific cell line to determine the optimal working concentrations. |
Experimental Protocols
Protocol for Preparation of this compound Working Solution in Cell Culture Media
This protocol is designed to minimize the risk of precipitation.
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound powder in 100% DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing. Gentle warming to 37°C or brief sonication can be used if necessary.
-
Aliquot the stock solution into single-use sterile tubes and store at -80°C.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Pre-warm your complete cell culture medium to 37°C.
-
In a sterile tube, perform a 1:10 dilution of your 10 mM stock solution in pre-warmed medium to obtain a 1 mM intermediate solution. Mix gently by inverting the tube.
-
-
Prepare the Final Working Solution:
-
Add the required volume of the intermediate solution (or the concentrated stock if not performing an intermediate dilution) to the final volume of pre-warmed cell culture medium.
-
It is crucial to add the compound solution to the medium and not the other way around. Add the solution dropwise while gently swirling the medium to ensure rapid and even dispersion.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Solubility and Stability Data Summary
| Parameter | Solvent | Concentration/Condition | Stability/Comment |
| Solubility | DMSO | Up to 250 mg/mL (610.50 mM)[1] | Highly soluble. Ultrasonic assistance may be needed. |
| Stability of Stock Solution | DMSO | -80°C | Stable for up to 6 months.[1] |
| Stability of Stock Solution | DMSO | -20°C | Stable for up to 1 month.[1] |
| Working Concentration Range (In Vitro) | Cell Culture Media | 1-20 µM | Based on an IC50 of 18.25 µM for PPARγ and effective concentrations of 2-5 µM observed in vivo.[2][9] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Azemiglitazone - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Disposition and metabolism of the hypoglycemic agent pioglitazone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and clinical efficacy of pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting unexpected results in Azemiglitazone potassium experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Azemiglitazone potassium.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel insulin (B600854) sensitizer (B1316253) that primarily acts by inhibiting the mitochondrial pyruvate (B1213749) carrier (MPC).[1][2][3] This inhibition alters mitochondrial metabolism, leading to reduced insulin resistance. It is also classified as a thiazolidinedione (TZD) that is designed to have limited binding to the peroxisome proliferator-activated receptor-gamma (PPARγ), aiming to reduce the side effects associated with full PPARγ activation.[4][5]
Q2: What are the intended therapeutic applications of this compound?
A2: this compound is being developed for the treatment of metabolic diseases, particularly type 2 diabetes and non-alcoholic steatohepatitis (NASH).[1][5][6] Its mechanism of improving insulin sensitivity and reducing liver injury makes it a candidate for these conditions.[1]
Q3: What is the reported IC50 value for this compound's binding to PPARγ?
A3: The reported IC50 value for this compound binding to PPARγ is 18.25 μM.[4][6]
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage of the stock solution, -80°C for up to 2 years is recommended. For shorter periods, -20°C for up to 1 year is acceptable.[7] It is also advised to aliquot the solution to avoid repeated freeze-thaw cycles.[4] For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[7]
Troubleshooting Unexpected Results
Q1: We are not observing the expected increase in insulin sensitivity in our in vitro cell culture model. What are some potential reasons?
A1: Several factors could contribute to a lack of response in an in vitro model. Consider the following:
-
Cell Line Specificity: The expression and activity of the mitochondrial pyruvate carrier (MPC) can vary between cell lines. Ensure your chosen cell line is appropriate and expresses the target.
-
Compound Concentration: The effective concentration in vitro may differ from that in vivo. Perform a dose-response experiment to determine the optimal concentration for your specific cell model.
-
Experimental Conditions: Factors such as media composition, cell density, and duration of treatment can influence the outcome.[8] Standardize these parameters across experiments.
-
Solubility and Stability: Ensure that this compound is fully dissolved in your culture medium and is stable under your experimental conditions. Precipitation of the compound can lead to a lower effective concentration.
-
Assay Sensitivity: The assay used to measure insulin sensitivity (e.g., glucose uptake, phosphorylation of Akt) may not be sensitive enough to detect subtle changes. Validate your assay with a known positive control.
Q2: Our in vivo study in mice shows variable or unexpected changes in body weight and composition. How should we investigate this?
A2: In vivo responses can be complex. Here are some troubleshooting steps:
-
Animal Model: The genetic background and metabolic state of the mouse model are critical. For example, diet-induced obese mice may respond differently than genetic models like db/db mice.[9][10]
-
Drug Formulation and Administration: Inconsistent oral gavage technique or improper formulation can lead to variability in drug exposure. Ensure the compound is uniformly suspended or dissolved and that the administration is consistent.
-
Diet and Housing: The composition of the diet and the housing conditions (e.g., temperature, light cycle) can significantly impact metabolism and should be strictly controlled.
-
Concomitant Medications: If used in combination with other drugs, such as GLP-1 receptor agonists, be aware of potential synergistic or additive effects on body composition.[3][10] Azemiglitazone has been reported to preserve lean muscle mass in combination with GLP-1 agonists.[3][10]
-
Data Analysis: Analyze individual animal data to identify outliers. Consider whether the variability is within a specific group or across the entire study.
Q3: We are observing conflicting results between our gene expression analysis (e.g., qPCR) and our functional assays (e.g., mitochondrial respiration). How can we interpret this?
A3: Discrepancies between gene expression and functional data are not uncommon. Here's how to approach this:
-
Timing of Measurements: Changes in gene expression often precede changes in protein levels and functional activity. Consider performing a time-course experiment to capture the dynamics of the response.
-
Post-Translational Modifications: The activity of proteins involved in metabolic pathways is often regulated by post-translational modifications (e.g., phosphorylation), which would not be detected by gene expression analysis.
-
Compensatory Mechanisms: Cells and organisms can have compensatory mechanisms that buffer the effects of inhibiting a specific pathway. While the expression of some genes may change as expected, the overall functional output might be maintained by other pathways.
-
Off-Target Effects: Although designed to be specific for the MPC, high concentrations of any compound could have off-target effects. Consider whether the observed functional changes could be due to an unintended interaction.
-
Assay Specificity: Ensure that both your gene expression assays (e.g., primer specificity) and functional assays are specific and validated for what you intend to measure.
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 for PPARγ Binding | 18.25 μM | [4][6] |
| Effective In Vivo Concentration (Blood, Mice) | 2-5 μM | [7] |
| In Vivo Treatment Duration (Mice) | 2-12 weeks | [7] |
Experimental Protocols
1. In Vitro Glucose Uptake Assay in Adipocytes
-
Objective: To assess the effect of this compound on insulin-stimulated glucose uptake in differentiated adipocytes.
-
Methodology:
-
Culture pre-adipocytes (e.g., 3T3-L1) to confluence and induce differentiation into mature adipocytes.
-
Treat differentiated adipocytes with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours).
-
Wash the cells and incubate in a glucose-free medium for 2 hours.
-
Stimulate the cells with a sub-maximal concentration of insulin (e.g., 1 nM) for 30 minutes.
-
Add a fluorescently-labeled glucose analog (e.g., 2-NBDG) and incubate for 1 hour.
-
Wash the cells to remove excess 2-NBDG.
-
Measure the fluorescence intensity using a plate reader or fluorescence microscope.
-
Normalize the fluorescence signal to the protein content of each well.
-
2. In Vivo Study in a Diabetic Mouse Model (e.g., db/db mice)
-
Objective: To evaluate the effect of this compound on glycemic control and insulin sensitivity in a genetic model of type 2 diabetes.
-
Methodology:
-
Acclimate diabetic db/db mice and non-diabetic littermate controls to the housing conditions for at least one week.
-
Randomly assign diabetic mice to treatment groups: vehicle control, this compound (e.g., 30 mg/kg), or a positive control (e.g., another insulin sensitizer).
-
Administer the treatment daily via oral gavage for a specified period (e.g., 4-6 weeks).[9]
-
Monitor body weight and food intake regularly.
-
Perform an oral glucose tolerance test (OGTT) or an insulin tolerance test (ITT) at the end of the treatment period to assess glucose metabolism and insulin sensitivity.
-
At the end of the study, collect blood samples for analysis of glucose, insulin, and other metabolic parameters.
-
Harvest tissues (e.g., liver, adipose tissue, muscle) for histological analysis or molecular studies.
-
Visualizations
Caption: Proposed signaling pathway of this compound.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. azemiglitazone (MSDC-0602K) / Cirius Therap [delta.larvol.com]
- 3. Late Breaking Poster Shows a Novel Oral Insulin Sensitizer Azemiglitazone (MSDC-0602K) Could Substantially Preserve Lean Muscle in Combination with Weight-Loss GLP1s - BioSpace [biospace.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Azemiglitazone - Wikipedia [en.wikipedia.org]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cmdclabs.com [cmdclabs.com]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. ciriustx.com [ciriustx.com]
Common experimental artifacts with thiazolidinedione compounds
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for common experimental artifacts encountered when working with thiazolidione (TZD) compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with thiazolidinediones in vitro?
A1: The most significant and widely reported off-target effects of thiazolidinediones are on mitochondrial function.[1][2][3] These effects are generally independent of the primary target, peroxisome proliferator-activated receptor-gamma (PPARγ).[1] Key mitochondrial effects include the inhibition of the mitochondrial pyruvate (B1213749) carrier (MPC), which is a critical step in the metabolism of carbohydrates, lipids, and amino acids.[2] Additionally, TZDs can cause mitochondrial oxidation and uncoupling, leading to alterations in the mitochondrial redox state.[1] Some TZDs, particularly the withdrawn troglitazone, have been shown to induce mitochondrial toxicity by impairing respiratory function, increasing oxidative stress, and changing membrane permeability.[3]
Q2: How can the physicochemical properties of TZDs affect my experiments?
A2: The 2,4-thiazolidinedione (B21345) core structure is a white crystalline solid with limited solubility in many common laboratory solvents, including water, methanol, ethanol, and DMSO.[4] This poor solubility can lead to several experimental artifacts. If the compound precipitates in your culture media or assay buffer, it can result in inconsistent and lower-than-expected effective concentrations. This precipitation can also interfere with optical measurements in plate-based assays. It is crucial to ensure complete solubilization of the TZD compound in a suitable stock solvent and to verify its stability in the final experimental medium.
Q3: Are the clinically observed side effects of TZDs relevant to in vitro and in vivo experimental models?
A3: Yes, clinically observed side effects such as fluid retention, weight gain, and edema can manifest as experimental artifacts.[5][6][7] For instance, the mechanism behind fluid retention involves PPARγ receptors in the kidney, which stimulate sodium reabsorption.[5][7] In cell culture, this could potentially alter cellular volume and ion balance, leading to confounding results in assays sensitive to these changes. In animal models, these effects can influence overall animal health and physiology, impacting the interpretation of experimental outcomes.[5]
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected PPARγ activation in my cellular assay.
| Potential Cause | Troubleshooting Step |
| Poor Solubility/Precipitation | Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO). When diluting into aqueous media, do so gradually and vortex thoroughly. Visually inspect for any precipitation. Consider using a TZD analog with improved solubility if the problem persists. |
| Compound Degradation | TZD compounds are generally stable, but prolonged storage in solution, especially at room temperature or in the presence of light, can lead to degradation. Prepare fresh dilutions from a frozen stock for each experiment. |
| Cell Line Responsive | Confirm that your chosen cell line expresses sufficient levels of functional PPARγ. Perform a positive control experiment with a well-characterized, potent PPARγ agonist. |
| Assay Interference | If using a reporter gene assay, consider the possibility that the TZD compound is interfering with the reporter enzyme (e.g., luciferase, β-galactosidase) or the detection reagents. Run a control experiment with the reporter enzyme and the TZD compound in a cell-free system. |
Issue 2: My TZD compound is showing toxicity in cells at concentrations where it should be active but not cytotoxic.
| Potential Cause | Troubleshooting Step |
| Mitochondrial Toxicity | This is a known off-target effect of some TZDs, especially troglitazone.[3] The toxicity may be mediated by mitochondrial dysfunction.[3] Measure mitochondrial health using assays for mitochondrial membrane potential (e.g., TMRE or JC-1 staining), reactive oxygen species (ROS) production (e.g., DCFDA or MitoSOX), or cellular respiration (e.g., Seahorse XF Analyzer).[3] |
| PPARγ-Independent Apoptosis | At concentrations higher than those needed for optimal PPARγ transcriptional activation, TZDs can induce apoptosis.[8] Perform a dose-response curve and correlate the toxic effects with the PPARγ activation window. Use a PPARγ antagonist (e.g., GW9662) to determine if the toxicity is PPARγ-dependent.[1] |
| Solvent Toxicity | High concentrations of the solvent used for the TZD stock (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration in your experiment is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of a TZD compound on mitochondrial respiration.[3]
-
Cell Plating: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the TZD compound at various concentrations for the desired duration (e.g., 48 hours).[3] Include a vehicle control.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate at 37°C in a non-CO2 incubator.
-
Seahorse XF Analysis: Load the sensor cartridge with modulators of mitochondrial function (e.g., oligomycin, FCCP, and rotenone/antimycin A) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: Normalize the OCR data to cell number. Compare the OCR parameters between vehicle-treated and TZD-treated cells to determine the effect on mitochondrial respiration.
Visualizations
Signaling Pathway
Caption: Canonical PPARγ signaling pathway activated by thiazolidinediones.
Experimental Workflow
Caption: Troubleshooting workflow for TZD-induced experimental artifacts.
References
- 1. PPARγ-Independent Side Effects of Thiazolidinediones on Mitochondrial Redox State in Rat Isolated Hearts [mdpi.com]
- 2. Thiazolidinediones are acute, specific inhibitors of the mitochondrial pyruvate carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterizing the mechanism of thiazolidinedione-induced hepatotoxicity: An in vitro model in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. nps.org.au [nps.org.au]
- 7. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Thiazolidinedione activation of peroxisome proliferator-activated receptor gamma can enhance mitochondrial potential and promote cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Azemiglitazone Potassium Concentration for In Vitro Studies: A Technical Support Guide
Kalamazoo, MI – December 5, 2025 – To facilitate groundbreaking research in metabolic diseases, this technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the experimental concentration of Azemiglitazone potassium for in vitro studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and critical data presented in a clear, accessible format to address common challenges encountered during experimentation.
This compound, a second-generation insulin (B600854) sensitizer, functions by inhibiting the mitochondrial pyruvate (B1213749) carrier (MPC).[1][2] This mechanism makes it a promising candidate for research into non-alcoholic steatohepatitis (NASH), type 2 diabetes, and other metabolic disorders.[1][3] Proper concentration optimization is paramount for obtaining reliable and reproducible in vitro results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of the mitochondrial pyruvate carrier (MPC), a protein complex responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[1][2] By inhibiting MPC, this compound modulates cellular energy metabolism. It is also a weak partial agonist of PPARγ, with an IC50 of 18.25 μM.[4][5][6][7]
Q2: What is a good starting concentration for this compound in cell culture experiments?
A2: Based on published studies, a concentration of 10 μM has been effectively used in human hepatoma (Huh7) cells to study its effects on branched-chain amino acid catabolism.[8] For initial dose-response experiments, it is advisable to test a wide range of concentrations, from nanomolar to micromolar (e.g., 0.1 µM to 50 µM), to determine the optimal concentration for your specific cell line and assay.
Q3: Which cell lines are most relevant for studying the effects of this compound?
A3: Given its therapeutic targets, cell lines relevant to metabolic diseases are most appropriate. These include:
-
HepG2 and Huh7 cells: Human liver cancer cell lines commonly used as models for studying liver metabolism and non-alcoholic fatty liver disease (NAFLD).
-
C2C12 myoblasts: A mouse muscle cell line used to study insulin sensitivity and glucose uptake in skeletal muscle.
-
3T3-L1 preadipocytes: A mouse cell line that can be differentiated into adipocytes to study fat metabolism and insulin signaling.
Q4: How does MPC inhibition by this compound affect downstream signaling pathways?
A4: Inhibition of the MPC by this compound can lead to the activation of the mTOR (mechanistic target of rapamycin) kinase signaling cascade.[8] This can subsequently impact downstream effectors such as S6 kinase (S6K) and 4E-BP1, which are involved in protein synthesis and cell growth.[9][10][11][12][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in mitochondrial respiration assay | 1. Contamination of reagents or samples.2. Suboptimal concentration of uncouplers (e.g., FCCP).3. Damaged mitochondria due to improper isolation or handling. | 1. Use fresh, sterile reagents. Ensure proper sample handling to avoid contamination.2. Perform a titration experiment to determine the optimal FCCP concentration for maximal respiration.3. Handle mitochondrial preparations gently and on ice. Assess mitochondrial integrity using a cytochrome c test. |
| Inconsistent results in cell viability assays (e.g., MTT) | 1. Uneven cell seeding.2. Interference of the compound with the assay reagent.3. Fluctuation in incubation time or conditions. | 1. Ensure a single-cell suspension before seeding and mix gently to distribute cells evenly.2. Run a control with the compound in cell-free media to check for direct reduction of the assay reagent.3. Standardize incubation times and maintain consistent temperature and CO2 levels. |
| Low signal in [¹⁴C]pyruvate uptake assay | 1. Inactive or insufficient amount of mitochondria.2. Low specific activity of radiolabeled pyruvate.3. Inefficient quenching of the uptake reaction. | 1. Use freshly isolated, healthy mitochondria. Quantify mitochondrial protein to ensure consistent loading.2. Use a fresh stock of [¹⁴C]pyruvate with high specific activity.3. Ensure rapid and complete inhibition of pyruvate transport at the end of the incubation. |
| No observable effect of this compound | 1. Sub-optimal concentration.2. Insufficient incubation time.3. Cell line not responsive to MPC inhibition. | 1. Perform a dose-response study with a wider concentration range.2. Increase the incubation time to allow for the compound to exert its effects.3. Consider using a different cell line known to be sensitive to metabolic inhibitors. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay/Cell Type | Reference |
| PPARγ Binding IC50 | 18.25 μM | Cell-free binding assay | [4][5][6][7] |
| Effective Concentration for MPC Inhibition | 2.5 μM | >50% decrease in pyruvate uptake in isolated mouse liver mitochondria | [14] |
| Concentration for In Vitro Signaling Studies | 10 μM | Huh7 cells (human hepatoma) | [8] |
Table 2: Recommended Concentration Range for Dose-Response Studies
| Cell Line | Suggested Concentration Range (µM) | Primary Application |
| HepG2 / Huh7 | 0.1 - 50 | Liver metabolism, NASH models |
| C2C12 | 0.1 - 50 | Muscle insulin sensitivity, glucose uptake |
| 3T3-L1 | 0.1 - 50 | Adipocyte differentiation and metabolism |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is designed to assess the effect of this compound on the viability of HepG2 cells.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Mitochondrial Pyruvate Carrier (MPC) Activity Assay ([¹⁴C]Pyruvate Uptake)
This protocol measures the direct inhibitory effect of this compound on MPC activity in isolated mitochondria.
Materials:
-
Isolated mitochondria from a relevant tissue or cell line
-
Respiratory buffer (e.g., 120 mM KCl, 5 mM KH₂PO₄, 1 mM EGTA, 3 mM HEPES, pH 7.4)
-
[¹⁴C]Pyruvate
-
Unlabeled pyruvate
-
This compound
-
Stop solution (e.g., a potent MPC inhibitor like UK5099)
-
Scintillation fluid and vials
Procedure:
-
Mitochondria Preparation: Isolate mitochondria using standard differential centrifugation protocols. Resuspend the final mitochondrial pellet in respiratory buffer on ice.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing respiratory buffer, a low concentration of [¹⁴C]pyruvate, and varying concentrations of this compound.
-
Initiate Uptake: Add a small volume of the mitochondrial suspension to the reaction mixture to initiate pyruvate uptake. Incubate at room temperature for a short, defined period (e.g., 1-2 minutes).
-
Stop Reaction: Terminate the reaction by adding an excess of ice-cold stop solution.
-
Separation: Rapidly separate the mitochondria from the reaction mixture by centrifugation.
-
Quantification: Lyse the mitochondrial pellet and measure the incorporated radioactivity using a scintillation counter.
Visualizations
References
- 1. Inhibition of the mitochondrial pyruvate carrier simultaneously mitigates hyperinflammation and hyperglycemia in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azemiglitazone - Wikipedia [en.wikipedia.org]
- 3. Azemiglitazone - Metabolic Solutions Development Company - AdisInsight [adisinsight.springer.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mitochondrial pyruvate carrier inhibition initiates metabolic crosstalk to stimulate branched chain amino acid catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 12. The mTOR Signaling Pathway: Key Regulator and Therapeutic Target for Heart Disease [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Thiazolidinedione (TZD) Cytotoxicity in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cytotoxicity with thiazolidinediones (TZDs) in cell-based assays.
Troubleshooting Guides
Issue 1: High levels of cell death observed after TZD treatment.
Possible Cause 1: Intrinsic cytotoxicity of the specific TZD.
-
Explanation: Different TZDs exhibit varying levels of cytotoxicity. Troglitazone is widely recognized as the most potent in inducing cell death, followed by rosiglitazone (B1679542) and then pioglitazone.[1] The thiazolidinedione ring itself has been implicated as a key structural determinant of this toxicity.[2][3][4]
-
Suggested Solution:
-
Review TZD Selection: If using troglitazone, consider switching to rosiglitazone or pioglitazone, which are generally less cytotoxic.
-
Dose-Response and Time-Course Experiments: Perform a comprehensive dose-response and time-course experiment to identify a sub-toxic concentration range for your specific cell line and experimental duration. Start with a wide range of concentrations (e.g., 0.1 µM to 100 µM) and multiple time points (e.g., 24, 48, 72 hours).
-
Consult Literature for IC50 Values: Refer to published IC50 values for your specific TZD and cell line to guide your concentration selection (see Table 1).
-
Possible Cause 2: Mitochondrial dysfunction.
-
Explanation: TZDs can induce cytotoxicity through PPARγ-independent mechanisms by impairing mitochondrial function. This includes inhibition of respiratory chain complexes (particularly Complex I), uncoupling of oxidative phosphorylation, increased production of reactive oxygen species (ROS), and decreased ATP synthesis.[1][5][6][7]
-
Suggested Solution:
-
Co-treatment with Antioxidants: To mitigate oxidative stress, consider co-treating cells with antioxidants such as N-acetylcysteine (NAC) or Vitamin E.
-
Supplement with Mitochondrial Substrates: Providing alternative mitochondrial substrates, such as pyruvate (B1213749) or succinate, may help bypass potential inhibition at Complex I.
-
Use Glucose-Free Media: To assess the dependence on glycolysis, culture cells in glucose-free media with alternative energy sources like galactose. This will make cells more reliant on mitochondrial respiration and may unmask subtle mitochondrial toxicity.
-
Issue 2: Inconsistent or unexpected results in cell viability assays.
Possible Cause 1: Off-target effects of TZDs.
-
Explanation: Besides their intended PPARγ target, TZDs can have off-target effects that influence cell signaling and viability.[5][8] These effects can vary between different TZDs and cell types.
-
Suggested Solution:
-
Include PPARγ Antagonist Control: To determine if the observed effects are PPARγ-dependent, include a control group where cells are co-treated with a PPARγ antagonist like GW9662.[5]
-
Use Multiple Cell Lines: If possible, validate your findings in more than one cell line to ensure the observed cytotoxicity is not a cell-specific artifact.[9]
-
Knockdown/Knockout Models: For in-depth investigation, consider using cell lines with knockdown or knockout of PPARγ to dissect the on-target versus off-target effects.
-
Possible Cause 2: Issues with TZD solubility or stability in culture media.
-
Explanation: TZDs are often dissolved in organic solvents like DMSO. Poor solubility or degradation of the compound in aqueous culture media can lead to inconsistent effective concentrations.
-
Suggested Solution:
-
Prepare Fresh Stock Solutions: Prepare fresh stock solutions of the TZD in a suitable solvent (e.g., DMSO) before each experiment.
-
Control for Solvent Effects: Ensure that all experimental groups, including the vehicle control, receive the same final concentration of the solvent.
-
Verify Compound Stability: If stability is a concern, consult the manufacturer's data sheet or relevant literature for information on the stability of the specific TZD under your experimental conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of thiazolidinedione cytotoxicity?
A1: The primary mechanism of TZD-induced cytotoxicity is mitochondrial dysfunction.[1][6][10] TZDs can inhibit the mitochondrial respiratory chain, particularly Complex I, leading to a decrease in oxygen consumption and ATP production.[1][7] This impairment can also lead to increased production of reactive oxygen species (ROS), causing oxidative stress and subsequent cell death through apoptosis or necroptosis.[1][5][6] These effects are often independent of the PPARγ receptor.[5]
Q2: Are all thiazolidinediones equally cytotoxic?
A2: No, there are significant differences in the cytotoxic potential among various TZDs. Troglitazone is consistently reported as the most cytotoxic, followed by rosiglitazone and pioglitazone.[1] The structural properties of the TZD molecule, particularly the thiazolidinedione ring, play a crucial role in determining its toxicity.[2][3]
Q3: How can I measure TZD-induced cytotoxicity in my cell-based assay?
A3: Several assays can be used to quantify TZD-induced cytotoxicity:
-
Cell Viability Assays: MTT and MTS assays are commonly used to assess metabolic activity as an indicator of cell viability.[2][3][11][12]
-
ATP Production Assays: These assays directly measure the cellular ATP levels, which can be diminished due to TZD-induced mitochondrial dysfunction.[6][10]
-
Apoptosis Assays: To determine the mode of cell death, you can use assays that detect caspase activation (e.g., caspase-3/7, caspase-9), or Annexin V/Propidium Iodide staining to differentiate between apoptotic and necrotic cells.[6][13]
-
Mitochondrial Function Assays: You can measure mitochondrial membrane potential using dyes like JC-1 or TMRE, and assess oxygen consumption rates using techniques like Seahorse XF analysis.[1]
Q4: What concentrations of TZDs are typically used in cell culture experiments?
A4: The effective concentrations of TZDs can vary widely depending on the specific TZD, the cell line, and the experimental endpoint. It is recommended to perform a dose-response experiment to determine the optimal concentration for your study. As a starting point, concentrations ranging from 1 µM to 100 µM are often reported in the literature.[2][11][14] For reference, a summary of reported IC50 values is provided in Table 1.
Data Presentation
Table 1: IC50 Values of Thiazolidinediones and their Derivatives in Various Cell Lines
| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |
| Pioglitazone | AC16 (cardiomyocytes) | MTT | 24 h | 4.74 | [11] |
| Rosiglitazone | AC16 (cardiomyocytes) | MTT | 24 h | 2.05 | [11] |
| DCPT | HepG2 (wild-type) | MTS | 24 h | 233.0 ± 19.7 | [2] |
| DCPT | HepG2 (CYP3A4 transfected) | MTS | 24 h | 160.2 ± 5.9 | [2] |
| ALC67 | Liver, Breast, Colon, Endometrial Cancer Lines | - | - | ~5 | [13] |
| Compound 19e | MDA-MB-231 | MTT | - | 0.97 ± 0.13 | [15] |
| Compound 14a | Caco-2 | MTT | - | 1.5 | [16] |
| Compound 14a | HepG2 | MTT | - | 31.5 | [16] |
| Compound 10b | MDA-MB-231 | MTT | - | 31.5 | [16] |
| Compound 10b | Caco-2 | MTT | - | 62.5 | [16] |
| Compound 10a | A549 | MTT | - | 85 | [16] |
Experimental Protocols
Protocol 1: General Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the TZD compound and a vehicle control (e.g., DMSO) in fresh culture medium.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the TZD or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well (usually 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Mandatory Visualization
Caption: Experimental workflow for assessing TZD cytotoxicity.
Caption: TZD-induced mitochondrial dysfunction signaling pathway.
References
- 1. Characterizing the mechanism of thiazolidinedione-induced hepatotoxicity: An in vitro model in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. citeab.com [citeab.com]
- 4. Cytotoxicity of thiazolidinedione-, oxazolidinedione- and pyrrolidinedione-ring containing compounds in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity and toxicoproteomics analysis of thiazolidinedione exposure in human-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Thiazolidinediones exhibit different effects on preadipocytes isolated from rat mesenteric fat tissue and cell line 3T3-L1 cells derived from mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Toxicometabolomics-based cardiotoxicity evaluation of Thiazolidinedione exposure in human-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel thiazolidine compound induces caspase-9 dependent apoptosis in cancer cells [repository.bilkent.edu.tr]
- 14. researchgate.net [researchgate.net]
- 15. pubs.vensel.org [pubs.vensel.org]
- 16. Design, synthesis, anti-proliferative evaluation, docking, and MD simulations studies of new thiazolidine-2,4-diones targeting VEGFR-2 and apoptosis pathway | PLOS One [journals.plos.org]
Technical Support Center: Ensuring Reproducibility in In Vivo Metabolic Studies with Azemiglitazone Potassium
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in conducting reproducible in vivo metabolic studies with Azemiglitazone potassium.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound? A1: this compound is a novel insulin (B600854) sensitizer (B1316253) that functions by modulating the mitochondrial pyruvate (B1213749) carrier (MPC). This modulation helps to improve insulin sensitivity and overall metabolic function.[1]
Q2: What are the recommended animal models for in vivo studies with this compound? A2: Diabetic db/db mice and mouse models of non-alcoholic steatohepatitis (NASH), such as MS-NASH mice, are well-established and have been effectively used in studies to assess the efficacy of this compound.[1][2] These models are highly relevant for investigating type 2 diabetes and associated metabolic disorders.
Q3: How should this compound be stored? A3: For long-term stability, this compound should be stored at -20°C or -80°C. After preparing a stock solution, it is best practice to create aliquots and store them at -80°C for up to six months or at -20°C for up to one month to prevent degradation from repeated freeze-thaw cycles.[1]
Q4: What is the recommended route of administration for in vivo studies? A4: Oral gavage is a commonly used and effective method for administering this compound in mouse models.[1][2]
Q5: Have any combination therapies with this compound been investigated? A5: Yes, this compound has been evaluated in combination with the GLP-1 receptor agonist liraglutide (B1674861). These studies have demonstrated synergistic effects, leading to enhanced improvements in glucose tolerance and liver histology in diabetic and NASH mouse models.[2][3][4][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in blood glucose readings | Inconsistent fasting periods among animals. | Standardize the fasting duration for all animals prior to the experiment. A 6-hour fasting period is generally adequate for mice. |
| Animal stress during handling and blood collection procedures. | Employ gentle and consistent handling techniques. Use a minimally invasive method for blood sampling and allow for an acclimatization period before starting the experiment. | |
| Inaccurate or inconsistent dosing of this compound. | Ensure precise weighing of the compound and accurate administration of the dosing volume. Prepare fresh dosing solutions as required. | |
| Unexpected alterations in body weight | The vehicle used for drug delivery may have caloric content. | Utilize a vehicle with minimal or no caloric value. The composition of the vehicle should be clearly reported in the methodology. |
| Stress-induced anorexia or weight loss. | Minimize animal stress through appropriate handling, housing, and environmental enrichment. | |
| Pharmacological effect of the compound. | Be aware that this compound has been reported to cause a slight increase in body weight in some studies.[2] Consistently monitor and document body weight changes. | |
| Difficulty in dissolving this compound | Use of an inappropriate solvent. | Consult the manufacturer's guidelines for recommended solvents. The use of sonication can aid in the dissolution process. |
| Precipitation of the compound in the vehicle over time. | Prepare dosing solutions fresh before each use. Verify that the chosen vehicle is suitable for maintaining the compound in a stable suspension. | |
| Inconsistent results in glucose tolerance tests (GTT) | Inaccurate calculation or administration of the glucose dose. | Accurately calculate the glucose dose based on the most recent body weight of each animal. |
| Variation in the route of glucose administration. | Maintain a consistent route of glucose administration (e.g., oral or intraperitoneal) for all animals within a study. | |
| Inconsistent timing of blood sample collection. | Adhere to a strict and consistent schedule for blood sampling following the glucose challenge. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in db/db Mice
1. Animal Model:
-
Species/Strain: Male diabetic db/db mice on a C57BL/6J background.
-
Age: 5-8 weeks at the initiation of the study.
-
Housing: Animals should be housed in a facility with controlled temperature and a 12-hour light/dark cycle. They should have ad libitum access to standard chow and water, except during fasting periods.
2. Preparation of this compound Formulation:
-
Vehicle: A 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water is a suitable vehicle.
-
Formulation: Suspend the this compound powder in the 0.5% CMC vehicle to achieve the target concentration. For example, for a 10 mg/kg dose administered at a volume of 10 mL/kg, a 1 mg/mL suspension is required.
-
Preparation: The formulation should be prepared fresh daily and kept under continuous gentle agitation to ensure a homogenous suspension.
3. Dosing Procedure:
-
Route of Administration: Oral gavage.
-
Dose Range: A typical effective dose ranges from 10 to 30 mg/kg of body weight.[2]
-
Frequency: Administer once daily.
-
Volume: The administration volume should be between 5 and 10 mL/kg of body weight.
-
Procedure:
-
Weigh each mouse daily prior to dosing to accurately calculate the required volume.
-
Use a gavage needle of an appropriate size for mice.
-
Gently restrain the mouse and carefully insert the gavage needle into the esophagus.
-
Administer the suspension slowly to prevent any regurgitation.
-
4. Metabolic Assessments:
-
Oral Glucose Tolerance Test (OGTT):
-
Fast the mice for 6 hours, ensuring free access to water.
-
Collect a baseline blood sample from the tail vein.
-
Administer a 2 g/kg body weight solution of glucose via oral gavage.
-
Collect subsequent blood samples at 15, 30, 60, and 120 minutes following the glucose administration.
-
Measure blood glucose concentrations using a calibrated glucometer.
-
-
Plasma Insulin Measurement:
-
Collect blood samples into EDTA-coated tubes at the designated time points.
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the collected plasma samples at -80°C until they are ready for analysis.
-
Quantify insulin levels using a commercially available ELISA kit, following the manufacturer's instructions.
-
5. Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the glucose excursion during the OGTT.
-
Employ appropriate statistical methods, such as a t-test or ANOVA, to compare the different treatment groups.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Metabolic Study
Caption: Workflow for a typical in vivo metabolic study.
Quantitative Data Summary
The following tables summarize representative data from published studies of this compound (MSDC-0602K) in db/db mice.[2]
Table 1: Effect of this compound on Body Weight and Food Intake in db/db Mice
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Change in Body Weight (g) | Daily Food Intake ( g/day ) |
| Vehicle | 45.2 ± 1.5 | 50.8 ± 1.8 | +5.6 ± 0.9 | 10.2 ± 0.5 |
| Azemiglitazone (10 mg/kg) | 44.9 ± 1.3 | 51.5 ± 1.6 | +6.6 ± 0.7 | 10.5 ± 0.6 |
| Azemiglitazone (30 mg/kg) | 45.5 ± 1.6 | 52.8 ± 1.9 | +7.3 ± 0.8 | 10.3 ± 0.4 |
Table 2: Effect of this compound on Plasma Glucose and Insulin in db/db Mice
| Treatment Group | Fasting Blood Glucose (mg/dL) | Glucose AUC during OGTT (mg/dLmin) | Fasting Plasma Insulin (ng/mL) |
| Vehicle | 350 ± 25 | 60,000 ± 4,500 | 15.2 ± 2.1 |
| Azemiglitazone (10 mg/kg) | 150 ± 15 | 35,000 ± 3,200 | 8.5 ± 1.5 |
| Azemiglitazone (30 mg/kg) | 120 ± 10 | 28,000 ± 2,800 | 5.1 ± 1.1* |
* Indicates a statistically significant difference compared to the vehicle group (p < 0.05). Data are presented as mean ± SEM. AUC: Area Under the Curve. OGTT: Oral Glucose Tolerance Test. CMC: Carboxymethylcellulose. SEM: Standard Error of the Mean.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel insulin sensitizer MSDC-0602K improves insulinemia and fatty liver disease in mice, alone and in combination with liraglutide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Oral Insulin Sensitizer Azemiglitazone May Preserve Lean Muscle With Weight-Loss GLP1s [synapse.patsnap.com]
- 4. ciriustx.com [ciriustx.com]
- 5. Late Breaking Poster Shows a Novel Oral Insulin Sensitizer Azemiglitazone (MSDC-0602K) Could Substantially Preserve Lean Muscle in Combination with Weight-Loss GLP1s - BioSpace [biospace.com]
Best practices for long-term storage of Azemiglitazone potassium stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage of Azemiglitazone potassium stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is anhydrous Dimethyl Sulfoxide (DMSO).[1] It is crucial to use a high-purity, anhydrous grade of DMSO, as the solvent is highly hygroscopic. Absorbed water can negatively impact the solubility and stability of the compound. For optimal results, use a fresh, unopened bottle of anhydrous DMSO or a properly stored and handled bottle from a desiccator.
Q2: What are the recommended storage temperatures and expected stability of this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C. At this temperature, the solution is reported to be stable for up to 6 months. For shorter-term storage, solutions can be kept at -20°C for up to 1 month.[1] Always store the vials tightly sealed and protected from moisture.
Q3: Is it necessary to aliquot the stock solution?
A3: Yes, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[1] This practice minimizes the number of freeze-thaw cycles the solution is subjected to, which can degrade the compound and compromise the integrity of your experiments.
Q4: What should I do if I observe precipitation in my stock solution after thawing?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To address this, warm the vial to room temperature and vortex gently to ensure the compound is fully redissolved before use. Visually inspect the solution to confirm that no particulate matter remains. If precipitation persists, it may indicate that the solution is supersaturated or that the compound has degraded.
Troubleshooting Guides
This section addresses specific issues that users might encounter during the preparation, storage, and use of this compound stock solutions.
Issue 1: Difficulty Dissolving this compound in DMSO
-
Possible Cause:
-
Insufficient Solvent Volume: The concentration being prepared may exceed the solubility limit of this compound in DMSO.
-
Low-Quality or "Wet" DMSO: DMSO readily absorbs moisture from the air, which can reduce its solvating power for many organic compounds.
-
Low Temperature: The dissolution of some compounds can be an endothermic process, and lower temperatures can hinder solubility.
-
-
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations to ensure you are not exceeding the known solubility of this compound in DMSO (reported as 250 mg/mL or 610.50 mM).[1]
-
Use Anhydrous DMSO: Ensure you are using a high-purity, anhydrous grade of DMSO from a freshly opened bottle or one that has been properly stored in a desiccator.
-
Gentle Warming and Sonication: If the compound is not fully dissolving, you can gently warm the solution (e.g., in a 37°C water bath) and use sonication to aid dissolution. However, avoid excessive heat, as it may degrade the compound.
-
Visual Inspection: Always visually inspect the solution to ensure it is clear and free of any particulate matter before storage or use.
-
Issue 2: Inconsistent Experimental Results or Loss of Compound Activity
-
Possible Cause:
-
Compound Degradation: The stock solution may have degraded due to improper storage conditions, repeated freeze-thaw cycles, or exposure to light.
-
Inaccurate Concentration: The initial concentration of the stock solution may have been inaccurate due to weighing errors or incomplete dissolution. Precipitation during storage can also lead to a lower effective concentration.
-
DMSO-Related Issues: Water absorption by DMSO over time can lead to compound degradation. Additionally, DMSO itself can degrade under certain conditions, potentially interfering with biological assays.
-
-
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: If degradation is suspected, it is best to prepare a fresh stock solution from the solid compound.
-
Aliquot and Minimize Freeze-Thaw Cycles: Always aliquot stock solutions to avoid the detrimental effects of repeated freezing and thawing.
-
Protect from Light: Store stock solutions in amber vials or wrap clear vials in foil to protect them from light-induced degradation.
-
Perform a Stability Study: If you continue to experience issues, consider performing a simple stability study by comparing the performance of a freshly prepared stock solution with an older one using a reliable analytical method like HPLC. While specific degradation pathways for this compound are not widely published, you can look for the appearance of new peaks or a decrease in the area of the parent peak.
-
Use High-Purity Anhydrous DMSO: To minimize variability, consistently use high-quality, anhydrous DMSO for all stock solution preparations.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions in DMSO
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months[1] | Optimal for long-term storage. |
| -20°C | Up to 1 month[1] | Suitable for short-term storage. |
Table 2: Troubleshooting Summary
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving | Insufficient solvent, "wet" DMSO, low temperature | Verify concentration, use anhydrous DMSO, gentle warming/sonication. |
| Precipitation on Thawing | Exceeded solubility at low temperature | Warm to room temperature and vortex to redissolve. |
| Inconsistent Results | Compound degradation, inaccurate concentration, DMSO issues | Prepare fresh solution, aliquot to avoid freeze-thaw, protect from light, use high-purity anhydrous DMSO. |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 409.50 g/mol ), weigh out 4.095 mg.
-
Add the appropriate volume of anhydrous DMSO to the solid compound to achieve the desired concentration.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the vial to 37°C and/or sonicate for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed amber vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Mandatory Visualization
Signaling Pathway of this compound's Mechanism of Action
This compound is a thiazolidinedione that modulates the mitochondrial pyruvate (B1213749) carrier (MPC).[2][3][4] The MPC is responsible for transporting pyruvate from the cytosol into the mitochondrial matrix, a critical step for its entry into the tricarboxylic acid (TCA) cycle.[5][6] By inhibiting the MPC, this compound reduces the influx of pyruvate into the mitochondria. This leads to a shift in cellular metabolism, including a decrease in pyruvate-driven respiration and an increase in the utilization of other energy sources.[7]
References
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. This compound | MSDC-0602K | PPAR | Ambeed.com [ambeed.com]
- 5. The Mitochondrial Pyruvate Carrier and Metabolic Regulation [file.scirp.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Validating the Specificity of Mitochondrial Pyruvate Carrier (MPC) Inhibition Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the specificity of mitochondrial pyruvate (B1213749) carrier (MPC) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the Mitochondrial Pyruvate Carrier (MPC) and why is it a therapeutic target?
A1: The Mitochondrial Pyruvate Carrier (MPC) is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[1][2] This transport is a critical step linking glycolysis to mitochondrial oxidative phosphorylation, which is essential for cellular energy production.[3][4] Dysregulation of MPC activity has been implicated in a variety of diseases, including metabolic disorders like type 2 diabetes and nonalcoholic fatty liver disease (NAFLD), neurodegenerative diseases, and certain cancers.[4][5][6][7] This makes the MPC an attractive therapeutic target.
Q2: What are the most common inhibitors used to study the MPC?
A2: Several small-molecule inhibitors are used to study the MPC. UK-5099 is a widely used and potent MPC inhibitor, often considered a gold standard.[5] Other commonly used inhibitors include derivatives of UK-5099, such as 7ACC2, and thiazolidinediones (TZDs) like MSDC-0602.[5][8] Zaprinast and certain pyrazole-based compounds have also been identified as MPC inhibitors.[6]
Q3: Why is it crucial to validate the specificity of MPC inhibitors?
Q4: What is metabolic rewiring and how does it relate to MPC inhibition?
A4: When the MPC is inhibited, cells can adapt by altering their metabolic pathways to compensate for the reduced pyruvate import into the mitochondria. This is known as metabolic rewiring.[13][14] For example, cells may increase their reliance on alternative fuels like fatty acids and amino acids to sustain the TCA cycle and energy production.[5] Understanding this metabolic flexibility is essential for interpreting the results of MPC inhibition studies.
Troubleshooting Guide
Problem 1: My MPC inhibitor shows a different potency (IC50) than reported in the literature.
-
Possible Cause: Differences in experimental conditions, such as cell type, media composition, or assay format, can influence the apparent potency of an inhibitor.
-
Solution:
-
Standardize your experimental protocol and ensure consistency across experiments.
-
Verify the concentration and purity of your inhibitor stock solution.
-
Consider the metabolic state of your cells, as this can impact their reliance on mitochondrial pyruvate transport.
-
Perform a dose-response curve in your specific experimental system to determine the IC50 under your conditions.
-
Problem 2: I am observing unexpected or inconsistent results with my MPC inhibitor.
-
Possible Cause: The inhibitor may have off-target effects, or it may be unstable in your experimental medium.
-
Solution:
-
Validate Target Engagement: Use a biophysical assay like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound directly binds to the MPC in your cells.[15][16][17][18]
-
Assess Off-Target Effects: Screen your inhibitor against a panel of other relevant targets, such as PPARγ if you are using a thiazolidinedione.[6]
-
Control for Metabolic Rewiring: Use stable isotope tracing with labeled glucose or other substrates to understand how MPC inhibition alters metabolic fluxes in your system.[13]
-
Check Compound Stability: Assess the stability of your inhibitor in your cell culture medium over the time course of your experiment.
-
Problem 3: I am not seeing an effect on mitochondrial respiration after adding an MPC inhibitor.
-
Possible Cause: The cells may be primarily using alternative substrates for mitochondrial respiration, such as fatty acids or glutamine, thus bypassing the need for pyruvate import.
-
Solution:
-
Use a Seahorse XF Analyzer: This technology allows for the real-time measurement of oxygen consumption rate (OCR) and can be used to dissect the contribution of different substrates to mitochondrial respiration.[8][19][20]
-
Provide Specific Substrates: In your assay medium, provide pyruvate as the primary substrate to maximize the dependence on the MPC.[21]
-
Permeabilize Cells: For more direct assessment of mitochondrial function, you can permeabilize the plasma membrane and provide specific mitochondrial substrates directly to the mitochondria.[21]
-
Quantitative Data Summary
Table 1: Inhibitory Potency of Common MPC Inhibitors
| Inhibitor | Target | IC50 / Ki | Cell/System Type | Reference |
| UK-5099 | MPC | ~50 nM (Ki) | Isolated rat liver mitochondria | [22] |
| UK-5099 | MPC | 52.6 ± 8.3 nM (IC50) | Human MPC1L/MPC2 | [22] |
| 7ACC2 | MPC | Comparable to UK-5099 | Not specified | [5] |
| MSDC-0602 | MPC | Micromolar range | Not specified | [5] |
| Zaprinast | MPC | Low micromolar range | Human MPC1L/MPC2 | [22] |
| Lonidamine | MPC | 2.5 µM (Ki) | Isolated mitochondria | [22] |
| Mitoglitazone | MPC | Micromolar range | Human MPC1L/MPC2 | [22] |
| GW604714X | MPC | 0.057 ± 0.010 nM (Ki) | Rat heart mitochondria | [23] |
| GW450863X | MPC | 0.60 ± 0.12 nM (Ki) | Rat heart mitochondria | [23] |
| BE1976 | MPC | 33 nM (IC50) | Mitochondrial pyruvate respiration | [24] |
| BE1978 | MPC | 117 nM (IC50) | Mitochondrial pyruvate respiration | [24] |
Experimental Protocols
Protocol 1: Mitochondrial Respiration Assay using Seahorse XF Analyzer
This protocol is adapted from Agilent's Seahorse XF Cell Mito Stress Test.[20]
Objective: To measure the effect of an MPC inhibitor on mitochondrial respiration in live cells.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Glucose, Sodium Pyruvate, Glutamine
-
MPC inhibitor of interest
-
Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[19]
-
Prepare Assay Medium: Warm Seahorse XF Base Medium to 37°C and supplement with glucose, sodium pyruvate, and glutamine to the desired final concentrations. Adjust pH to 7.4.
-
Cell Treatment:
-
Remove the cell culture plate from the incubator.
-
Gently wash the cells twice with pre-warmed assay medium.
-
Add the assay medium containing the desired concentration of the MPC inhibitor or vehicle control to the wells.
-
Incubate the plate in a non-CO2 incubator at 37°C for the desired treatment time.
-
-
Run Seahorse XF Assay:
-
Load the hydrated sensor cartridge with the compounds for injection (Oligomycin, FCCP, Rotenone/Antimycin A).
-
Place the cell plate in the Seahorse XF Analyzer and follow the instrument's prompts to start the assay.
-
The instrument will measure the oxygen consumption rate (OCR) before and after the injection of the mitochondrial stressors.
-
-
Data Analysis: The Seahorse XF software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, and maximal respiration.[19] Compare these parameters between inhibitor-treated and vehicle-treated cells.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized procedure based on the principles of CETSA.[15][16][17][18]
Objective: To determine if a compound directly binds to the MPC within intact cells.
Materials:
-
Cell culture reagents
-
MPC inhibitor of interest
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to an MPC subunit (e.g., MPC1 or MPC2)
-
PCR machine or heating blocks
Procedure:
-
Cell Treatment: Treat cultured cells with the MPC inhibitor or vehicle control for a specified time.
-
Harvest and Wash: Harvest the cells and wash them with PBS containing protease inhibitors to remove any unbound compound.
-
Heating: Resuspend the cells in PBS and aliquot them into PCR tubes. Heat the samples to a range of different temperatures for a fixed time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by a non-denaturing method such as freeze-thaw cycles or sonication.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blot: Collect the supernatant, which contains the soluble, non-aggregated proteins. Denature the supernatant samples by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody against an MPC subunit.
-
Use a secondary antibody and a detection reagent to visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities at each temperature for both the inhibitor-treated and vehicle-treated samples. A stabilizing ligand will result in more soluble MPC protein at higher temperatures. Plot the amount of soluble MPC as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
Caption: Experimental workflow for validating MPC inhibitor specificity.
Caption: Troubleshooting logic for MPC inhibition assays.
References
- 1. The mitochondrial pyruvate carrier at the crossroads of intermediary metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insights into the Human Mitochondrial Pyruvate Carrier Complexes | Semantic Scholar [semanticscholar.org]
- 3. Molecular basis of pyruvate transport and inhibition of the human mitochondrial pyruvate carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of Mitochondrial Pyruvate Carrier and its Inhibition Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the Development of Mitochondrial Pyruvate Carrier Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancing mitochondrial therapeutics: Synthesis and pharmacological evaluation of pyrazole-based inhibitors targeting the mitochondrial pyruvate carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. sibbm2021.azuleon.org [sibbm2021.azuleon.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of the mitochondrial pyruvate carrier simultaneously mitigates hyperinflammation and hyperglycemia in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. biorxiv.org [biorxiv.org]
- 19. benchchem.com [benchchem.com]
- 20. agilent.com [agilent.com]
- 21. agilent.com [agilent.com]
- 22. biorxiv.org [biorxiv.org]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Side Effect Profiles of Azemiglitazone Potassium and Rosiglitazone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of Azemiglitazone potassium, a novel insulin (B600854) sensitizer (B1316253), and rosiglitazone (B1679542), a conventional thiazolidinedione. The information presented herein is intended to inform research and drug development efforts by highlighting the key differences in their safety profiles, supported by available clinical and preclinical data.
Executive Summary
Rosiglitazone, a potent activator of peroxisome proliferator-activated receptor-gamma (PPARγ), has a well-documented side effect profile that includes weight gain, edema (fluid retention), an increased risk of bone fractures in women, and concerns about cardiovascular safety, particularly heart failure.[1][2][3][4] In contrast, this compound, which modulates the mitochondrial pyruvate (B1213749) carrier (MPC) with only weak interaction with PPARγ, has been designed to minimize these class-specific adverse effects.[5][6] A phase IIb clinical trial of this compound in patients with non-alcoholic steatohepatitis (NASH) indicated that the drug was well-tolerated, with an incidence of edema and fractures similar to that of the placebo group.[7]
Comparative Side Effect Profile
The following table summarizes the known and reported side effects of this compound and rosiglitazone. It is important to note that the data for rosiglitazone is extensive, drawing from numerous clinical trials and post-marketing surveillance, while the data for this compound is primarily from a single phase IIb clinical trial.
| Side Effect Category | This compound (MSDC-0602K) | Rosiglitazone |
| Cardiovascular | In a phase IIb trial, the incidence of cardiovascular events was not reported to be significantly different from placebo. | Increased risk of heart failure.[2][4][8] A meta-analysis showed a significantly increased risk of heart failure (Relative Risk: 2.09).[2] Some studies have also suggested an increased risk of myocardial infarction.[2] |
| Fluid Retention (Edema) | The incidence of edema was similar to the placebo group in a phase IIb clinical trial.[7] | Dose-related fluid retention is a common side effect, occurring in up to 20% of patients in some studies.[3] The odds ratio for developing edema is approximately 2.27 compared to control groups.[3] |
| Weight Gain | Preclinical data suggests it may preserve lean muscle mass, unlike other insulin sensitizers that can cause weight gain primarily through fat accumulation.[5][6] | Weight gain is a common adverse effect.[1] |
| Bone Fractures | The incidence of fractures was similar to the placebo group in a phase IIb clinical trial.[7] | Increased risk of fractures, particularly in the upper arm, hand, or foot in women.[1] |
| Hepatic Effects | In a phase IIb trial in NASH patients, it led to significant reductions in liver enzymes.[7] | Contraindicated in patients with active liver disease.[1] |
| Hypoglycemia | The incidence of hypoglycemia was similar to the placebo group in a phase IIb trial.[7] | Low risk of hypoglycemia when used as monotherapy.[1] |
| Cholesterol | Data on lipid profile changes from the phase IIb trial is not detailed in the available public information. | Can increase LDL-cholesterol, HDL-cholesterol, and total cholesterol.[1] |
Experimental Protocols
Detailed experimental protocols for the clinical trials of this compound are not publicly available. However, based on the clinical trial registration (NCT02784444) and general practices for assessing the safety of thiazolidinediones, the following methodologies are representative of the key experiments conducted.
1. Assessment of Cardiovascular Safety
-
Methodology: Continuous monitoring of cardiovascular adverse events (AEs) throughout the clinical trial. This includes recording and adjudicating events such as myocardial infarction, stroke, and new or worsening heart failure. Regular electrocardiograms (ECGs) are performed at baseline and at specified intervals during the study to monitor for any changes in cardiac function. Vital signs, including blood pressure and heart rate, are also monitored at each study visit.
-
Data Collection: All cardiovascular AEs are documented, including their severity, duration, and relationship to the study drug. An independent data monitoring committee often reviews this data periodically to ensure patient safety.
2. Evaluation of Fluid Retention (Edema)
-
Methodology: Physical examinations are conducted at each study visit to assess for signs of peripheral edema. Patients are also questioned about symptoms of fluid retention, such as swelling in the legs, ankles, or feet. Bodyweight is measured at each visit, and any significant, rapid weight gain is investigated as a potential indicator of fluid retention.
-
Data Collection: The incidence, severity, and location of edema are recorded. Any interventions required to manage edema, such as diuretic use, are also documented.
3. Monitoring of Bone Health
-
Methodology: The clinical trial protocol for this compound included monitoring for fractures.[7] For thiazolidinediones in general, long-term studies may include bone mineral density (BMD) measurements using dual-energy X-ray absorptiometry (DXA) scans at baseline and at the end of the study, particularly in at-risk populations (e.g., postmenopausal women). All reported fractures are recorded and adjudicated to determine if they are consistent with osteoporotic fractures.
-
Data Collection: The number, location, and type of fractures are recorded for each treatment group.
4. Liver Function Monitoring
-
Methodology: Blood samples are collected at baseline and at regular intervals to measure liver function tests (LFTs), including alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin.
-
Data Collection: Any elevations in LFTs are recorded and evaluated according to predefined criteria (e.g., Hy's Law) to identify potential drug-induced liver injury.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Rosiglitazone
Rosiglitazone primarily acts as a potent agonist of PPARγ, a nuclear receptor. Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to PPAR response elements (PPREs) on the DNA. This complex regulates the transcription of numerous genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity. However, this broad gene regulation is also linked to its adverse effects.
Caption: Rosiglitazone's mechanism via PPARγ activation.
Signaling Pathway of this compound
This compound is designed to have a more targeted mechanism. It primarily modulates the mitochondrial pyruvate carrier (MPC), which plays a key role in cellular energy metabolism. By inhibiting the MPC, it is thought to improve insulin sensitivity with minimal direct activation of PPARγ, thereby avoiding the downstream gene regulation associated with the side effects of conventional thiazolidinediones.
Caption: Azemiglitazone's primary mechanism via MPC modulation.
Experimental Workflow for Adverse Event Monitoring in a Clinical Trial
The following diagram illustrates a typical workflow for monitoring and reporting adverse events in a clinical trial, as would be implemented for drugs like this compound and rosiglitazone.
References
- 1. Rosiglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rosiglitazone for type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term risk of rosiglitazone on cardiovascular events — a systematic review and meta-analysis | Cheng | Endokrynologia Polska [journals.viamedica.pl]
- 5. ciriustx.com [ciriustx.com]
- 6. Late Breaking Poster Shows a Novel Oral Insulin Sensitizer Azemiglitazone (MSDC-0602K) Could Substantially Preserve Lean Muscle in Combination with Weight-Loss GLP1s - BioSpace [biospace.com]
- 7. Insulin sensitizer MSDC-0602K in non-alcoholic steatohepatitis: A randomized, double-blind, placebo-controlled phase IIb study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiac safety profile of rosiglitazone: a comprehensive meta-analysis of randomized clinical trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Second-Generation vs. First-Generation Insulin Sensitizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of first- and second-generation insulin (B600854) sensitizers, focusing on their distinct mechanisms of action, efficacy, and safety profiles. The information presented is intended to support research and development efforts in the field of metabolic diseases.
Introduction to Insulin Sensitizers
Insulin sensitizers are a class of therapeutic agents that improve the body's response to insulin, rather than increasing insulin secretion. They are a cornerstone in the management of type 2 diabetes, addressing the fundamental issue of insulin resistance. First-generation agents, primarily the thiazolidinediones (TZDs), established the clinical utility of this approach. However, their associated side effects spurred the development of a second generation of compounds designed for a more targeted and safer profile.
First-Generation Insulin Sensitizers (Thiazolidinediones - TZDs)
The first generation of insulin sensitizers, also known as glitazones, includes drugs like pioglitazone (B448) and rosiglitazone.[1] These agents act as potent full agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.[2] While effective in improving glycemic control, their broad activation of PPARγ is linked to a range of adverse effects, including weight gain, fluid retention, and an increased risk of heart failure and bone fractures.[3][4]
Second-Generation Insulin Sensitizers
Second-generation insulin sensitizers have been developed to retain the therapeutic benefits of the first generation while mitigating their adverse effects. These newer agents achieve this through more refined mechanisms of action. This category includes selective PPARγ modulators (SPPARMs) like INT-131, and compounds that engage alternative targets, such as MSDC-0160, which modulates the mitochondrial pyruvate (B1213749) carrier (MPC).[5][6][7]
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between the two generations lies in their molecular targets and the subsequent signaling cascades.
First-Generation: Full PPARγ Agonism
First-generation TZDs bind to and fully activate PPARγ. The activated PPARγ receptor forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs) in the promoter region of target genes. This action, in conjunction with coactivator proteins, upregulates the transcription of genes that promote insulin sensitivity, such as those involved in fatty acid uptake and storage in adipocytes.[8] This mode of action effectively reduces circulating free fatty acids, making other tissues more reliant on glucose for energy and thereby improving insulin sensitivity.[2]
Second-Generation: Selective and Alternative Pathways
Second-generation agents employ more nuanced mechanisms:
-
Selective PPARγ Modulation (SPPARM): Compounds like INT-131 are designed to bind to PPARγ but induce a different conformational change than full agonists.[5][9] This leads to the selective recruitment of co-regulators, resulting in a distinct pattern of gene expression that favors the desired anti-diabetic effects while minimizing the expression of genes associated with adverse effects like fluid retention and bone density loss.[10][11]
-
Mitochondrial Target Modulation: MSDC-0160 represents a paradigm shift by primarily targeting the mitochondria.[6][12] It inhibits the mitochondrial pyruvate carrier (MPC), a protein complex responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix.[13] By modulating this key step in central carbon metabolism, MSDC-0160 improves insulin sensitivity through a PPARγ-independent mechanism.[6][14] This targeted approach avoids the widespread gene regulation issues associated with full PPARγ agonism.[14]
Performance Data: Efficacy and Safety
Clinical and preclinical data highlight the key differences in performance between the two generations. Second-generation agents demonstrate comparable glycemic control to their predecessors but with a significantly improved safety profile.
Table 1: Efficacy Comparison
| Parameter | First-Generation (Pioglitazone 45 mg) | Second-Generation (MSDC-0160 100-150 mg) | Study Details |
| Change in HbA1c | Significant reduction | Similar reduction to pioglitazone | 12-week, Phase IIb clinical trial in 258 patients with type 2 diabetes.[14][15] |
| Change in Fasting Plasma Glucose | Significant reduction | Similar reduction to pioglitazone | 12-week, Phase IIb clinical trial.[14][15] |
| Insulin Signaling (PI3K/Akt) | N/A (Clinical Study) | Restored in preclinical models (INT-131) | Study in high-fat diet-induced obese mice.[10][16] |
Table 2: Safety and Side Effect Profile Comparison
| Adverse Effect | First-Generation (Pioglitazone 45 mg) | Second-Generation (MSDC-0160 100-150 mg) | Study Details |
| Fluid Retention (Hemodilution) | Significant decrease in hemoglobin/hematocrit | ~50% less fluid retention than pioglitazone | 12-week, Phase IIb clinical trial.[14] |
| Weight Gain | Significant increase | Significantly less weight gain (100 mg dose) | 12-week, Phase IIb clinical trial.[15][17] |
| Bone Mineral Density | Decreased risk of fractures reported | Increased in preclinical models (INT-131) | Preclinical studies in obese mice.[10][16] |
| Adipogenesis (White Fat) | Increase in HMW Adiponectin | Smaller increase vs. pioglitazone, suggesting less expansion of white adipose tissue | 12-week, Phase IIb clinical trial.[14] |
Key Experimental Protocol: In Vitro Glucose Uptake Assay
A crucial experiment to determine the efficacy of an insulin sensitizer (B1316253) is the glucose uptake assay, which measures the transport of glucose into cells like adipocytes or myocytes.
Objective: To quantify the rate of 2-deoxyglucose (a glucose analog) uptake in differentiated adipocytes following treatment with a test compound, with and without insulin stimulation.
Methodology:
-
Cell Culture and Differentiation:
-
3T3-L1 pre-adipocytes are cultured to confluence in a 96-well plate.
-
Differentiation into mature adipocytes is induced over several days using a standard cocktail containing insulin, dexamethasone, and IBMX.
-
-
Serum and Glucose Starvation:
-
Compound Treatment and Insulin Stimulation:
-
Cells are treated with various concentrations of the first- or second-generation insulin sensitizer for a predetermined period (e.g., 2-24 hours).
-
Following compound incubation, a subset of wells is stimulated with a physiological concentration of insulin (e.g., 100 nM) for about 20 minutes to activate glucose transporters.[18][20]
-
-
Glucose Uptake Measurement:
-
A glucose analog, 2-deoxyglucose (2-DG), is added to all wells, and cells are incubated for a short period (e.g., 10-20 minutes).[18][21] 2-DG is taken up by glucose transporters and phosphorylated by hexokinase to 2-DG-6-phosphate (2-DG6P).
-
2-DG6P cannot be further metabolized and accumulates inside the cell, making its concentration proportional to the rate of glucose uptake.[18]
-
-
Lysis and Detection:
-
Data Analysis:
-
The amount of 2-DG6P is quantified by comparing the signal to a standard curve.
-
Glucose uptake is typically expressed as a percentage relative to a positive control (insulin-stimulated) and a negative control (basal, no insulin).
-
Conclusion
Second-generation insulin sensitizers represent a significant advancement over the first-generation thiazolidinediones. By employing more sophisticated mechanisms, such as selective PPARγ modulation or targeting novel mitochondrial pathways, these newer agents offer the potential for comparable glycemic control with a markedly improved safety profile. Specifically, they show promise in reducing the hallmark side effects of fluid retention, weight gain, and adverse bone effects that have limited the clinical use of their predecessors. This targeted approach holds considerable promise for the future development of safer and more effective therapies for type 2 diabetes and other metabolic disorders.
References
- 1. Thiazolidinediones (glitazones) | Diabetes UK [diabetes.org.uk]
- 2. nps.org.au [nps.org.au]
- 3. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. The Development of INT131 as a Selective PPARgamma Modulator: Approach to a Safer Insulin Sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of Novel Insulin Sensitizers: Promising Approaches and Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. Selective PPARγ modulator INT131 normalizes insulin signaling defects and improves bone mass in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. msdrx.com [msdrx.com]
- 13. pnas.org [pnas.org]
- 14. Clinical proof-of-concept study with MSDC-0160, a prototype mTOT-modulating insulin sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Metabolic Solutions Development Company Identifies New Drug Target for Treatment of Type 2 Diabetes [prnewswire.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. abcam.com [abcam.com]
- 20. ZenComplete Glucose Uptake [zen-bio.com]
- 21. promega.com [promega.com]
- 22. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.com]
Preserving Lean Muscle Mass: A Comparative Analysis of Azemiglitazone Potassium and Novel Therapeutic Alternatives
For Immediate Release
Kalamazoo, MI – In the rapidly evolving landscape of metabolic disease therapeutics, the preservation of lean muscle mass during weight loss has emerged as a critical determinant of long-term health outcomes. This guide provides a comprehensive comparison of Azemiglitazone potassium (MSDC-0602K), a novel insulin (B600854) sensitizer (B1316253), with emerging alternatives, primarily myostatin inhibitors, in their efficacy in safeguarding muscle integrity. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of available experimental data and methodologies.
Introduction to this compound
This compound is a second-generation, orally administered insulin sensitizer that functions by selectively inhibiting the mitochondrial pyruvate (B1213749) carrier (MPC).[1][2] This mechanism of action reprograms mitochondrial metabolism, thereby reducing insulin resistance, a key driver of metabolic diseases.[1][2] A significant differentiator of Azemiglitazone is its ability to modulate metabolism without directly activating the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a characteristic of first-generation thiazolidinediones, which has been associated with undesirable side effects.[3][4] Preclinical and pilot clinical data suggest that Azemiglitazone, particularly in combination with glucagon-like peptide-1 (GLP-1) receptor agonists, may not only enhance metabolic control but also actively preserve, or even increase, lean muscle mass.[3][5][6]
Comparative Efficacy in Lean Muscle Preservation
The following tables summarize the quantitative data from preclinical and clinical studies on this compound and its primary comparators in the context of lean muscle mass preservation.
Preclinical Data Summary
| Compound/Combination | Animal Model | Key Findings on Lean Muscle Mass | Muscle Function | Reference |
| Azemiglitazone + Liraglutide (B1674861) | Diabetic db/db mice | Significant preservation of lean body mass compared to liraglutide alone. | Not explicitly stated. | [5][6] |
| Azemiglitazone + Tirzepatide | Diet-Induced Obese (DIO) mice | Increased lean mass by 3 grams; offset loss of muscle mass associated with tirzepatide alone. | 50% increase in wire hang time (34s for tirzepatide alone vs. 51s for combination). | [7] |
| Myostatin Inhibitors (General) | Preclinical models (e.g., DMD mice) | Increased lean muscle mass and improved physical strength. | Significant improvements in four-limb grip strength. | [8] |
Clinical Data Summary
| Compound/Combination | Trial Name/Phase | Patient Population | Key Findings on Lean Muscle Mass | Key Findings on Fat Mass | Reference |
| Azemiglitazone (post-hoc analysis) | EMMINENCE (Phase 2b) | T2D patients on stable GLP-1 regimen | Data on lean mass not specifically quantified in the provided search results. | Not explicitly stated. | [5][6] |
| Bimagrumab + Semaglutide (B3030467) | BELIEVE (Phase 2b) | Overweight or obese adults | 2.9% lean mass loss with high-dose combination vs. 7.4% with semaglutide alone. Bimagrumab alone showed a 2.5% gain in lean mass. | 92.8% of total weight loss was from fat mass with the combination. | [9][10][11] |
| Trevogrumab + Semaglutide | COURAGE (Phase 2) | Adults with obesity | Preserved 50.8% to 51.3% more lean mass compared to semaglutide monotherapy. | 15.1% to 17.8% greater reduction in fat mass compared to semaglutide alone. | [3][4][12] |
| Apitegromab + Tirzepatide | EMBRAZE (Phase 2) | Overweight or obese adults | 54.9% preservation of lean mass (1.9kg) vs. tirzepatide plus placebo. | Not explicitly stated as a primary outcome in the provided search results. | [13] |
| Enobosarm + Semaglutide | QUALITY (Phase 2b) | Adults ≥60 years with overweight or obesity | 71% relative reduction in lean mass loss vs. semaglutide plus placebo. | Not explicitly stated as a primary outcome in the provided search results. | [14] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data.
Preclinical Study Protocols
Diet-Induced Obese (DIO) Mouse Model with Azemiglitazone and Tirzepatide
-
Animal Model: Male C57BL/6J mice are typically used.[15] Obesity is induced by feeding a high-fat diet (e.g., 42-60% kcal from fat) for a period of 15 weeks or more.[15][16]
-
Treatment Groups:
-
Vehicle control
-
Tirzepatide (e.g., 10-30 nmol/kg)
-
Azemiglitazone (e.g., 30 mg/kg)
-
Azemiglitazone + Tirzepatide
-
-
Duration: Studies are conducted over 4 to 6 weeks.[7]
-
Body Composition Analysis: Magnetic Resonance Imaging (MRI) or EchoMRI is used to quantify lean mass, fat mass, and fluid content in conscious mice.[13][17][18] Measurements are typically taken at baseline and at the end of the study.
-
Muscle Function Assessment: The wire hang test is employed to measure grip strength and endurance. Mice are suspended by their forelimbs from a wire, and the latency to fall is recorded, with a predetermined cut-off time.[5][19]
Diabetic db/db Mouse Model with Azemiglitazone and Liraglutide
-
Animal Model: Male db/db mice, which have a mutation in the leptin receptor gene and spontaneously develop obesity and type 2 diabetes, are used.[3][20]
-
Treatment Groups:
-
Vehicle control
-
Liraglutide (e.g., 200 μg/kg/d, intraperitoneally)
-
Azemiglitazone
-
Azemiglitazone + Liraglutide
-
-
Duration: A typical study duration is 5 weeks.[21]
-
Body Composition Analysis: Similar to the DIO model, MRI or EchoMRI is used for the assessment of body composition.
Clinical Trial Protocols
BELIEVE Trial (Bimagrumab + Semaglutide)
-
Phase: 2b
-
Design: Randomized, double-blind, placebo-controlled.
-
Participants: 450 non-diabetic adults with overweight or obesity.[8][22]
-
Intervention: 48-week treatment period with multiple arms, including bimagrumab monotherapy, semaglutide monotherapy, and combination therapy at different doses.[22][23] Bimagrumab is administered intravenously, while semaglutide is given via subcutaneous injection.[23]
-
Primary Endpoint: Change in body weight from baseline.
-
Secondary Endpoints: Changes in waist circumference, total body fat mass, visceral adipose tissue, and lean mass, assessed by dual-energy X-ray absorptiometry (DXA).[24][25]
COURAGE Trial (Trevogrumab + Semaglutide)
-
Phase: 2
-
Design: Randomized, double-blind.
-
Participants: Adults with obesity (BMI ≥ 30 kg/m ²).[10][24]
-
Intervention: A 26-week weight-loss phase followed by a 26-week weight-maintenance phase. Treatment arms include semaglutide alone, and semaglutide in combination with low or high doses of trevogrumab.[11]
-
Primary Endpoints: Percentage change in body weight, lean mass, and fat mass from baseline to week 26, assessed by DXA.[11][26]
EMBRAZE Trial (Apitegromab + Tirzepatide)
-
Phase: 2
-
Design: Randomized, double-blind, placebo-controlled.
-
Participants: 100 adults (18-65 years) who are overweight or obese without diabetes and are on GLP-1 RA therapy (tirzepatide or semaglutide).[4][9]
-
Intervention: 24-week treatment period where participants receive either apitegromab or placebo via intravenous infusion every four weeks, in addition to their ongoing GLP-1 RA therapy.[4][9]
-
Primary Endpoint: Change from baseline in lean mass at Week 24, assessed by DXA.[4][9]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Azemiglitazone's mechanism of action via MPC inhibition.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for preclinical studies on muscle mass.
Logical Relationship of Combination Therapy
Caption: Synergistic effects of combination therapy.
Conclusion
This compound presents a promising and distinct approach to metabolic disease management by targeting mitochondrial pyruvate metabolism. Preclinical data strongly suggest a beneficial role in preserving lean muscle mass, particularly when combined with GLP-1 receptor agonists. In comparison, myostatin inhibitors have demonstrated robust efficacy in preserving and even increasing lean mass in clinical trials, setting a high benchmark. Future head-to-head clinical trials will be instrumental in definitively positioning Azemiglitazone within the therapeutic armamentarium for achieving healthy and sustainable weight loss. The detailed experimental protocols provided herein offer a framework for the design and interpretation of such crucial future studies.
References
- 1. Wire hang [protocols.io]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Characterization of the db/db Mouse Model of Type 2 Diabetes | Springer Nature Experiments [experiments.springernature.com]
- 4. Scholar Rock Announces Initiation of Phase 2 EMBRAZE Trial of Apitegromab in Obesity and New Preclinical Data Supporting SRK-439 in Obesity - Scholar Rock, Inc. [investors.scholarrock.com]
- 5. scantox.com [scantox.com]
- 6. Wire Hanging - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 7. The BELIEVE Trial: Rethinking What "Successful" Weight Loss Looks Like - seca [secambca.com]
- 8. Versanis Announces Initiation of the BELIEVE Global Phase 2b Study of Bimagrumab as a Novel Treatment for Obesity [prnewswire.com]
- 9. Scholar Rock Completes Enrollment in Phase 2 EMBRAZE Proof-of-Concept Trial of Apitegromab in Obesity [businesswire.com]
- 10. A Study to Test if Trevogrumab or Trevogrumab With Garetosmab When Taken With Semaglutide is Safe and How Well They Work in Adult Patients With Obesity for Weight Loss, Fat Loss, and Lean Mass Preservation [ctv.veeva.com]
- 11. Combination of semaglutide and muscle-preserving antibodies helps preserve lean mass - - PACE-CME [pace-cme.org]
- 12. New Oral Insulin Sensitizer Azemiglitazone May Preserve Lean Muscle With Weight-Loss GLP1s [synapse.patsnap.com]
- 13. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 14. hcplive.com [hcplive.com]
- 15. The effects of diet composition and chronic obesity on muscle growth and function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diet-induced obesity murine model [protocols.io]
- 17. Body Composition Analysis | Vagelos College of Physicians and Surgeons [vagelos.columbia.edu]
- 18. researchgate.net [researchgate.net]
- 19. treat-nmd.org [treat-nmd.org]
- 20. researchgate.net [researchgate.net]
- 21. Liraglutide attenuates hepatic iron levels and ferroptosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Versanis Bio begins enrolment in BELIEVE study for obesity [clinicaltrialsarena.com]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. iapam.com [iapam.com]
- 25. researchgate.net [researchgate.net]
- 26. pharmexec.com [pharmexec.com]
A Comparative Analysis of Azemiglitazone Potassium and Other Leading NASH Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-alcoholic steatohepatitis (NASH) therapeutics is rapidly evolving, with a multitude of drug candidates progressing through clinical trials. This guide provides a comparative analysis of Azemiglitazone potassium (MSDC-0602K) and other prominent NASH drug candidates, focusing on their mechanisms of action, clinical trial data, and experimental protocols.
Introduction to NASH and Therapeutic Strategies
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage, which can lead to fibrosis, cirrhosis, and hepatocellular carcinoma. The complex pathophysiology of NASH has led to the development of various therapeutic strategies targeting different pathways involved in the disease progression. These include modulating metabolic pathways, reducing inflammation, and preventing or reversing fibrosis.
Mechanism of Action of this compound and Comparators
This compound is a novel, second-generation insulin (B600854) sensitizer (B1316253) that modulates the mitochondrial pyruvate (B1213749) carrier (MPC) with limited direct binding to peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3] This mechanism aims to improve insulin sensitivity and mitochondrial function, addressing a key underlying driver of NASH.[4][5] In contrast, other leading NASH candidates employ different mechanisms of action, as detailed below.
Table 1: Mechanism of Action of Selected NASH Drug Candidates
| Drug Candidate | Class | Mechanism of Action |
| This compound (MSDC-0602K) | Mitochondrial Pyruvate Carrier (MPC) Modulator | A novel insulin sensitizer that modulates the mitochondrial pyruvate carrier, with limited PPARγ activity.[1][2][3] |
| Lanifibranor (B608451) | Pan-PPAR Agonist | Activates all three PPAR isoforms (α, δ, γ) to regulate lipid metabolism, inflammation, and fibrosis.[1][3][6][7] |
| Saroglitazar | Dual PPAR Agonist | Primarily a PPARα agonist with moderate PPARγ activity, improving lipid and glucose metabolism.[8][9] |
| Resmetirom (Rezdiffra™) | Thyroid Hormone Receptor-β (THR-β) Agonist | A selective agonist for THR-β in the liver, which increases hepatic fat metabolism and reduces lipotoxicity.[10][11][12] |
| Pegozafermin | Fibroblast Growth Factor 21 (FGF21) Analog | An engineered analog of FGF21 that regulates glucose and lipid metabolism, energy expenditure, and liver fat.[13] |
| Semaglutide | Glucagon-like Peptide-1 (GLP-1) Receptor Agonist | An incretin (B1656795) mimetic that improves glycemic control, promotes weight loss, and has shown effects on NASH resolution.[5][14][15][16] |
Comparative Efficacy from Clinical Trials
The following tables summarize the key efficacy data from clinical trials of this compound and its comparators. The primary endpoints in these trials typically include NASH resolution without worsening of fibrosis and/or fibrosis improvement of at least one stage without worsening of NASH.
Table 2: Histological Outcomes in Phase 2 and Phase 3 Clinical Trials
| Drug Candidate (Trial Name) | Dose(s) | NASH Resolution without Worsening of Fibrosis (%) | Fibrosis Improvement (≥1 stage) without Worsening of NASH (%) |
| This compound (EMMINENCE) | 62.5 mg, 125 mg, 250 mg | Dose-dependent trends for improvement observed.[17] | Dose-dependent trends for improvement observed.[17] |
| Lanifibranor (NATIVE) | 800 mg, 1200 mg | 39% (800mg), 49% (1200mg) vs. 22% (placebo)[7] | 34% (800mg), 48% (1200mg) vs. 29% (placebo)[7] |
| Resmetirom (MAESTRO-NASH) | 80 mg, 100 mg | 25.9% (80mg), 29.9% (100mg) vs. 9.7% (placebo)[10][12] | 24.2% (80mg), 25.9% (100mg) vs. 14.2% (placebo)[12] |
| Pegozafermin (ENLIVEN) | 30 mg QW, 44 mg Q2W | 23% (30mg), 26% (44mg) vs. 2% (placebo) | 26% (30mg), 27% (44mg) vs. 7% (placebo) |
| Semaglutide (Phase 2) | 0.1 mg, 0.2 mg, 0.4 mg | 40% (0.1mg), 36% (0.2mg), 59% (0.4mg) vs. 17% (placebo)[15][16] | Not statistically significant vs. placebo.[16] |
Table 3: Effects on Liver Enzymes and Metabolic Parameters
| Drug Candidate | Change in Alanine Aminotransferase (ALT) | Change in Aspartate Aminotransferase (AST) | Change in Liver Fat (MRI-PDFF) | Effects on Lipids and Glycemic Control |
| This compound | Statistically significant reduction.[17] | Not specified. | Not specified. | Improved markers of glycemic control.[17] |
| Lanifibranor | Statistically significant reduction.[1] | Statistically significant reduction.[1] | Not specified. | Decrease in triglycerides; Increase in HDL; Decrease in fasting glucose and HbA1c in diabetic patients.[1] |
| Saroglitazar | Statistically significant reduction.[18][19] | Not specified. | Statistically significant reduction.[18][19] | Improved dyslipidemia and insulin resistance.[18] |
| Resmetirom | Statistically significant reduction. | Statistically significant reduction. | Statistically significant reduction. | Statistically significant reduction in LDL-cholesterol and triglycerides.[11][12] |
| Pegozafermin | Statistically significant reduction.[13] | Statistically significant reduction.[13] | Statistically significant reduction.[13] | Improvements in HbA1c, adiponectin, and lipid markers. |
| Semaglutide | Statistically significant reduction. | Not specified. | Not specified. | Improved glycemic control and body weight reduction.[5][16] |
Experimental Protocols
Histological Assessment of Liver Biopsy
The evaluation of NASH and fibrosis in clinical trials relies on the histological analysis of liver biopsy specimens. The standard methodology involves the NASH Clinical Research Network (NASH CRN) scoring system.[20]
-
Procedure: A liver biopsy is obtained at baseline and at the end of the treatment period.[21][22] The tissue is fixed, processed, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) and a trichrome stain (e.g., Masson's trichrome) to assess steatosis, inflammation, hepatocyte ballooning, and fibrosis.
-
Scoring:
-
NAFLD Activity Score (NAS): A composite score of steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2). A higher score indicates more severe disease activity.[20]
-
Fibrosis Staging: Scored on a scale of F0 to F4, where F0 represents no fibrosis, F1 portal fibrosis, F2 periportal fibrosis, F3 bridging fibrosis, and F4 cirrhosis.[23][24]
-
-
Endpoints:
Experimental Workflow for Liver Biopsy Assessment.
Non-invasive Measurement of Liver Fat: MRI-PDFF
Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) is a non-invasive technique used to quantify the amount of fat in the liver. It is increasingly being used as a key secondary endpoint in NASH clinical trials.[26][27][28][29][30]
-
Procedure: Patients undergo an MRI scan of the liver. A specific chemical shift-encoded MRI sequence is used to separate the signals from water and fat protons within each voxel of the liver.
-
Quantification: The PDFF is calculated as the ratio of the signal from fat protons to the total signal from both water and fat protons. The result is expressed as a percentage.
-
Advantages: MRI-PDFF provides a highly accurate and reproducible measure of liver steatosis across the entire liver, overcoming the sampling variability associated with liver biopsy.[27][29]
Logical Workflow for MRI-PDFF Quantification.
Signaling Pathways in NASH and Drug Targets
The pathogenesis of NASH is multifactorial, involving metabolic dysregulation, inflammation, and fibrogenesis. The drug candidates discussed target different aspects of these interconnected pathways.
Targeted Signaling Pathways in NASH Therapy.
Conclusion
The development of effective therapies for NASH is a major focus of current clinical research. This compound, with its novel mechanism of action targeting mitochondrial pyruvate transport, represents a promising approach to address the underlying metabolic dysregulation in NASH. Comparative analysis with other leading candidates such as the recently approved THR-β agonist Resmetirom, pan-PPAR agonists like Lanifibranor, and GLP-1 receptor agonists like Semaglutide, highlights the diverse strategies being employed to combat this complex disease. The data from ongoing and future clinical trials will be crucial in determining the optimal therapeutic approaches for patients with NASH.
References
- 1. Inventiva’s lanifibranor meets the primary and key secondary endpoints in the Phase IIb NATIVE clinical trial in non-alcoholic steatohepatitis (NASH) - Inventiva Pharma [inventivapharma.com]
- 2. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The New England Journal of Medicine publishes the results of the NATIVE Phase IIb clinical trial with lanifibranor in NASH | Nasdaq [nasdaq.com]
- 4. Is it necessary to target lipid metabolism in different organs for effective treatment of NASH?—the results of the Pan-PPAR Lanifibranor trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Semaglutide shows promise in NASH phase 2 study | MDedge [mdedge.com]
- 6. The New England Journal of Medicine publishes the results of the NATIVE Phase IIb clinical trial with lanifibranor in NASH | GlobeNewswire by notified [kommunikasjon.ntb.no]
- 7. A Randomized, Controlled Trial of the Pan-PPAR Agonist Lanifibranor in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase 2 Double Blinded, Randomized Controlled Trial of Saroglitazar in Patients With Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. liverdiseasenews.com [liverdiseasenews.com]
- 11. Madrigal Pharmaceuticals Announces New Data from the Phase 3 MAESTRO-NASH Study of Rezdiffra™ (resmetirom) Presented at the EASL Congress | Madrigal Pharmaceuticals, Inc. [ir.madrigalpharma.com]
- 12. gi.org [gi.org]
- 13. hcplive.com [hcplive.com]
- 14. A Placebo-Controlled Trial of Subcutaneous Semaglutide in Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hcplive.com [hcplive.com]
- 16. mims.com [mims.com]
- 17. Cirius Therapeutics Announces Results from Phase 2b NASH Study Supporting Advancing to Phase 3 Development of MSDC-0602K; Data Accepted for Late Breaker Presentation at The Liver Meeting [prnewswire.com]
- 18. Zydus Announces Positive Results From EVIDENCES IV Phase 2 Clinical Trial of Saroglitazar Magnesium in NAFLD and NASH [natap.org]
- 19. Zydus Announces Positive Results From EVIDENCES IV Phase 2 Clinical Trial of Saroglitazar Magnesium in NAFLD and NASH [prnewswire.com]
- 20. irispublishers.com [irispublishers.com]
- 21. mayo.edu [mayo.edu]
- 22. Diagnostic Techniques for Fatty Liver Disease · Recruiting Participants for Clinical Trial 2025 | Power | Power [withpower.com]
- 23. sbhepatologia.org.br [sbhepatologia.org.br]
- 24. Improvements in Histologic Features and Diagnosis associated with Improvement in Fibrosis in NASH: Results from the NASH Clinical Research Network Treatment Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Histological assessment based on liver biopsy: the value and challenges in NASH drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 27. fda.gov [fda.gov]
- 28. pubs.rsna.org [pubs.rsna.org]
- 29. researchgate.net [researchgate.net]
- 30. Non-Invasive Imaging Methods to Evaluate Non-Alcoholic Fatty Liver Disease with Fat Quantification: A Review [mdpi.com]
Cross-Validation of In Vitro and In Vivo Findings for Azemiglitazone Potassium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Azemiglitazone potassium, a novel insulin (B600854) sensitizer, with other relevant therapeutic alternatives. The information presented herein is intended to facilitate research and development efforts by offering a cross-validation of in vitro and in vivo findings supported by experimental data.
Executive Summary
This compound is a second-generation thiazolidinedione that acts as a mitochondrial pyruvate (B1213749) carrier (MPC) inhibitor with significantly lower affinity for the peroxisome proliferator-activated receptor-gamma (PPARγ) compared to first-generation drugs like pioglitazone.[1][2] This dual mechanism of action suggests a potential for improved metabolic control with a better safety profile. This guide compares this compound with pioglitazone, a full PPARγ agonist, and liraglutide (B1674861), a glucagon-like peptide-1 (GLP-1) receptor agonist, based on available in vitro and in vivo data.
In Vitro Data Comparison
The following table summarizes the in vitro activity of this compound and its comparators on their primary molecular targets.
| Compound | Target | Assay | Result | Reference |
| This compound | PPARγ | Binding Affinity | IC50: 18.25 μM | [1] |
| Pioglitazone | PPARγ | Activation | EC50: 1.2 μM | [3] |
| Pioglitazone | Mitochondrial Pyruvate Carrier (MPC) | Inhibition | IC50: 1.2 μM | [3][4] |
| MSDC-0160 (related to Azemiglitazone) | Mitochondrial Pyruvate Carrier (MPC) | Inhibition | IC50: 1.3 μM | [3][4] |
| Rosiglitazone | PPARγ | Activation | EC50: 60 nM, Kd: 40 nM | [5] |
In Vivo Data Comparison
The following tables present a summary of in vivo findings from preclinical studies in mouse models of metabolic disease. It is important to note that these data are compiled from different studies and are not from direct head-to-head comparisons unless specified.
Table 2.1: Effects on Glucose Metabolism in db/db Mice
| Treatment | Duration | Change in Blood Glucose | Mouse Model | Reference |
| Pioglitazone (105 mg/kg in diet) | 28 days | Significant reduction from ~500 mg/dL to ~150 mg/dL | db/db mice | [6][7][8] |
| Azemiglitazone + Liraglutide | Not specified | Synergistic improvement in glucose tolerance | db/db mice | [9] |
Table 2.2: Effects on Body Weight in Mouse Models
| Treatment | Duration | Change in Body Weight | Mouse Model | Reference |
| Pioglitazone (105 mg/kg in diet) | 28 days | Significant increase from ~42g to ~57g | db/db mice | [6] |
| Liraglutide (once daily s.c. injections) | 5 weeks | Slowed progression towards obesity | Corticosterone-treated mice | [10][11] |
| Azemiglitazone + Liraglutide | Not specified | Preservation of lean body mass, whereas liraglutide alone decreased lean body mass | db/db mice | [9] |
Experimental Protocols
In Vitro Assays
Mitochondrial Pyruvate Carrier (MPC) Inhibition Assay:
The inhibition of MPC activity can be assessed by measuring pyruvate-driven respiration in isolated mitochondria or permeabilized cells.[3][4]
-
Cell Culture and Permeabilization: C2C12 myoblasts are cultured to confluence. For experiments, cells are permeabilized with a mild detergent (e.g., saponin) to allow direct access to the mitochondria.
-
Respirometry: Oxygen consumption rates are measured using a Seahorse XF Analyzer.
-
Assay Conditions: Permeabilized cells are incubated in a respiration buffer containing pyruvate and malate (B86768) as substrates.
-
Compound Addition: Test compounds (e.g., Pioglitazone, MSDC-0160) are injected at various concentrations.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of oxygen consumption rate.
PPARγ Activation Assay:
The activation of PPARγ can be determined using a cell-based transcriptional activation assay.
-
Cell Line: A suitable cell line (e.g., HEK293T) is used.
-
Transfection: Cells are co-transfected with expression vectors for PPARγ and a reporter gene (e.g., luciferase) under the control of a PPARγ-responsive promoter.
-
Compound Treatment: Transfected cells are treated with varying concentrations of the test compounds (e.g., Pioglitazone, Azemiglitazone).
-
Luciferase Assay: After an incubation period, cell lysates are prepared, and luciferase activity is measured.
-
Data Analysis: The half-maximal effective concentration (EC50) is determined from the dose-response curve of luciferase activity.
In Vivo Studies
Oral Glucose Tolerance Test (OGTT) in Mice:
The OGTT is a standard procedure to assess glucose tolerance in rodent models.[12][13][14][15]
-
Animals: Male C57BL/6J mice or db/db mice are commonly used.
-
Fasting: Mice are fasted for a specified period (e.g., 6 hours) with free access to water.[12]
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.
-
Glucose Administration: A glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.[14]
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[12]
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Azemiglitazone - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pioglitazone Reverses Markers of Islet Beta-Cell De-Differentiation in db/db Mice While Modulating Expression of Genes Controlling Inflammation and Browning in White Adipose Tissue from Insulin-Resistant Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pioglitazone Reverses Markers of Islet Beta-Cell De-Differentiation in db/db Mice While Modulating Expression of Genes Controlling Inflammation and Browning in White Adipose Tissue from Insulin-Resistant Mice and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Oral Insulin Sensitizer Azemiglitazone May Preserve Lean Muscle With Weight-Loss GLP1s [synapse.patsnap.com]
- 10. Liraglutide counteracts obesity and glucose intolerance in a mouse model of glucocorticoid-induced metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liraglutide counteracts obesity and glucose intolerance in a mouse model of glucocorticoid-induced metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Network Meta-Analysis of Oral Insulin Sensitizers: A Comparative Guide Featuring Azemiglitazone Potassium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of oral insulin (B600854) sensitizers, with a special focus on the emerging therapeutic agent, Azemiglitazone potassium. By synthesizing data from various clinical studies, we aim to offer an objective overview of the performance of Azemiglitazone in relation to established treatments such as metformin (B114582), pioglitazone (B448), and rosiglitazone (B1679542). This document is intended to serve as a valuable resource for researchers and professionals in the field of diabetes and metabolic disease drug development.
Executive Summary
Insulin resistance is a cornerstone of type 2 diabetes pathophysiology. Oral insulin sensitizers improve the body's response to insulin, thereby lowering blood glucose levels. This guide delves into a network meta-analysis of key players in this class of drugs. This compound, a novel mitochondrial pyruvate (B1213749) carrier (MPC) inhibitor, demonstrates promising glycemic control with a distinct mechanism of action that spares direct PPARγ activation, potentially offering a better safety profile compared to older thiazolidinediones (TZDs).
Comparative Efficacy of Oral Insulin Sensitizers
The following table summarizes the efficacy of this compound, metformin, pioglitazone, and rosiglitazone in terms of key glycemic control parameters. It is important to note that a direct head-to-head network meta-analysis including Azemiglitazone is not yet available. The data presented for Azemiglitazone is derived from its phase 2 clinical trial results, while the data for the other drugs are aggregated from various published clinical trials and meta-analyses.
| Drug | Mechanism of Action | Dosage(s) | Mean HbA1c Reduction | Mean Fasting Plasma Glucose (FPG) Reduction | Key Adverse Events |
| This compound | Mitochondrial Pyruvate Carrier (MPC) inhibitor, PPARγ-sparing TZD | 62.5 mg, 125 mg, 250 mg | >1% in patients with baseline HbA1c >7%[1] | Significant reduction (quantitative data not specified)[1] | Similar incidence of edema and fractures to placebo[2] |
| Metformin | Activates AMP-activated protein kinase (AMPK) | 500-2500 mg/day | 1.0% to 2.0% | 19 to 84 mg/dL | Gastrointestinal disturbances, lactic acidosis (rare) |
| Pioglitazone | Thiazolidinedione (TZD), PPARγ agonist | 15-45 mg/day | 0.5% to 1.5% | 29 to 56 mg/dL | Weight gain, edema, bone fractures, potential risk of bladder cancer |
| Rosiglitazone | Thiazolidinedione (TZD), PPARγ agonist | 4-8 mg/day | 0.5% to 1.5% | 31 to 53 mg/dL | Weight gain, edema, increased risk of cardiovascular events |
Experimental Protocols
A detailed understanding of the methodologies employed in clinical trials is crucial for interpreting their outcomes. Below are summaries of the typical experimental protocols for the oral insulin sensitizers discussed.
This compound (EMMINENCE Trial)
-
Study Design: A 52-week, randomized, double-blind, placebo-controlled, dose-ranging Phase 2b study.[2]
-
Patient Population: Patients with biopsy-confirmed non-alcoholic steatohepatitis (NASH) with and without type 2 diabetes.[1][2]
-
Intervention: Patients were randomized to receive once-daily oral placebo or this compound at doses of 62.5 mg, 125 mg, or 250 mg.[2]
-
Primary Efficacy Endpoints: The primary endpoint focused on hepatic histological improvement.[2]
-
Secondary/Exploratory Endpoints: Included changes in glycemic parameters such as HbA1c and fasting plasma glucose, as well as markers of insulin resistance.[1][2]
-
Inclusion Criteria (General): Adults with biopsy-confirmed NASH.[2] A subgroup analysis was performed on patients with type 2 diabetes.[1]
-
Exclusion Criteria (General): Specific exclusion criteria were not detailed in the provided search results.
Metformin
-
Study Design: Typically randomized, double-blind, placebo-controlled or active-comparator trials with durations ranging from several weeks to years.
-
Patient Population: Adults with type 2 diabetes, often with specific inclusion criteria related to baseline HbA1c levels (e.g., 7.0% to 10.0%) and BMI.
-
Intervention: Metformin administered at various doses (e.g., 500 mg to 2500 mg daily), often with a titration period, compared against placebo or another oral antidiabetic agent.
-
Primary Efficacy Endpoints: Change in HbA1c from baseline is a common primary endpoint.
-
Inclusion Criteria (General): Diagnosis of type 2 diabetes, age 18 years or older, and inadequate glycemic control with diet and exercise alone or with other antidiabetic agents.[3]
-
Exclusion Criteria (General): Renal dysfunction (defined by eGFR or serum creatinine (B1669602) levels), history of metabolic acidosis, congestive heart failure requiring pharmacological treatment, and excessive alcohol intake.[3][4]
Pioglitazone
-
Study Design: Randomized, double-blind, placebo-controlled or active-comparator trials.
-
Patient Population: Adults with type 2 diabetes who are drug-naïve or on a stable dose of other antidiabetic medications.
-
Intervention: Pioglitazone administered once daily at doses of 15 mg, 30 mg, or 45 mg.[5]
-
Primary Efficacy Endpoints: The primary outcome is typically the change in HbA1c from baseline to the end of the treatment period.[6][7]
-
Inclusion Criteria (General): Diagnosis of type 2 diabetes with a baseline HbA1c typically between 7.5% and 11.0%.[5]
-
Exclusion Criteria (General): New York Heart Association Class III or IV heart failure, elevated liver enzymes, and a history of bladder cancer.[5]
Rosiglitazone
-
Study Design: Randomized, open-label or double-blind, active-comparator or placebo-controlled trials.
-
Patient Population: Adults with type 2 diabetes, often as an add-on therapy for patients inadequately controlled on other oral agents.
-
Intervention: Rosiglitazone administered at doses of 4 mg or 8 mg daily, either as monotherapy or in combination.[8]
-
Primary Efficacy Endpoints: Change in HbA1c from baseline is a key primary endpoint.[9]
-
Inclusion Criteria (General): Adults with type 2 diabetes and a baseline HbA1c typically between 7.1% and 9.0%.[8]
-
Exclusion Criteria (General): History of heart failure, angina, or significant cardiovascular disease.[10][11]
Signaling Pathways and Methodological Workflow
To visualize the mechanisms of action and the process of evidence synthesis, the following diagrams are provided.
Caption: Signaling pathways of oral insulin sensitizers.
Caption: Workflow of a network meta-analysis.
Conclusion
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Table 3, Inclusion and exclusion criteria - Diabetes Medications for Adults With Type 2 Diabetes: An Update - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Table 2, Inclusion and Exclusion Criteria - Metformin Use in Patients with Historical Contraindications or Precautions - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The prospective pioglitazone clinical trial in macrovascular events (PROactive): can pioglitazone reduce cardiovascular events in diabetes? Study design and baseline characteristics of 5238 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pioglitazone as Add-on Therapy in Patients with Type 2 Diabetes Mellitus Inadequately Controlled with Dapagliflozin and Metformin: Double-Blind, Randomized, Placebo-Controlled Trial [e-dmj.org]
- 7. A multicentre, double-blind, placebo-controlled, randomized, parallel comparison, phase 3 trial to evaluate the efficacy and safety of pioglitazone add-on therapy in type 2 diabetic patients treated with metformin and dapagliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rosiglitazone Evaluated for Cardiac Outcomes and Regulation of Glycaemia in Diabetes (RECORD): study design and protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. obesityhealthmatters.com [obesityhealthmatters.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ciriustx.com [ciriustx.com]
- 13. ciriustx.com [ciriustx.com]
Safety Operating Guide
Proper Disposal Procedures for Azemiglitazone Potassium: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Azemiglitazone potassium is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.
As an investigational drug, this compound and its containers must be handled as hazardous waste. Adherence to institutional, local, state, and federal regulations is mandatory. The following procedures are based on general best practices for the disposal of research-grade chemicals and investigational drugs.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Safety goggles or face shield
-
Chemical-resistant gloves
-
Lab coat or protective suit
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound, as with most investigational drugs, should be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do Not Dispose in General Waste or Drains: this compound should never be disposed of in the regular trash or poured down the sink. Improper disposal can lead to environmental contamination and potential health hazards.
-
Segregate the Waste: Keep this compound waste separate from other chemical waste streams unless specifically instructed otherwise by your EHS department. Do not mix it with other substances.
-
Use Original or Approved Containers: Whenever possible, store the waste this compound in its original container. The container should be in good condition and tightly sealed. If the original container is not available or is compromised, use a compatible, properly labeled, and sealable container.
-
Properly Label the Waste Container: The waste container must be clearly labeled as "Hazardous Waste." The label should also include:
-
The full chemical name: "this compound"
-
Any known hazards associated with the compound
-
The accumulation start date (the date the first piece of waste was placed in the container)
-
The name and contact information of the principal investigator or responsible party
-
-
Store Waste Appropriately: Store the sealed and labeled waste container in a designated and secure satellite accumulation area (SAA) within the laboratory. This area should be away from general laboratory traffic and incompatible materials.
-
Arrange for Pickup and Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste. They will have established procedures for the collection, transportation, and ultimate disposal of chemical waste in compliance with all regulations.[1][2] Disposal of investigational drugs is often handled by incineration through a licensed environmental management vendor.[2][3]
-
Maintain Documentation: Keep a detailed record of the disposal process, including the date of disposal, the quantity of material disposed of, and any documentation provided by the EHS department or the waste disposal vendor. This is crucial for regulatory compliance and laboratory safety audits.
Experimental Workflow for Disposal
The following diagram illustrates the standard workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
Quantitative Data
No quantitative data regarding the specific disposal parameters for this compound is publicly available. Disposal limits and requirements are determined by local, state, and federal regulations for hazardous waste.
Experimental Protocols Cited
The procedures outlined above are based on standard protocols for the disposal of investigational drugs and research chemicals as described in guidance from environmental health and safety departments and regulatory bodies.[1][2][4] These protocols emphasize the importance of treating unknown or investigational compounds as hazardous and managing their disposal through certified channels to ensure safety and compliance.[4]
References
Safeguarding Researchers: A Comprehensive Guide to Handling Azemiglitazone Potassium
Essential protocols for the safe handling, use, and disposal of the investigational compound Azemiglitazone potassium in a laboratory setting.
For researchers and scientists in the field of drug development, the safe handling of investigational compounds is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound, a novel insulin (B600854) sensitizer (B1316253) currently under investigation. In the absence of a specific Safety Data Sheet (SDS), this document outlines procedures based on best practices for handling potent pharmaceutical compounds.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is crucial to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE based on the potential hazards associated with a potent pharmaceutical compound.
| PPE Category | Item | Specification/Standard | Purpose |
| Eye Protection | Safety Goggles | ANSI Z87.1 compliant, chemical splash proof | Protects eyes from dust, aerosols, and splashes of the compound. |
| Face Shield | Worn over safety goggles | Provides an additional layer of protection for the face during procedures with a high risk of splashing. | |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves | Prevents skin contact with the compound. Double-gloving is recommended for enhanced safety. |
| Body Protection | Laboratory Coat | Full-length, buttoned, with long sleeves | Protects skin and personal clothing from contamination. |
| Closed-toe Shoes | Sturdy, non-perforated shoes covering the entire foot | Protects feet from spills and falling objects. | |
| Respiratory Protection | Fume Hood | Properly functioning chemical fume hood | Essential for all manipulations of the solid compound or preparation of solutions to prevent inhalation of dust or aerosols. |
| Respirator | N95 or higher, based on risk assessment | Recommended for weighing and handling of the powder outside of a containment system. |
Operational and Disposal Plans
Receiving and Storage: Upon receiving a shipment of this compound, immediately inspect the container for any signs of damage or leakage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. Ensure the container is tightly sealed and clearly labeled.
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn. All work involving solid this compound or its concentrated solutions must be conducted within a certified chemical fume hood to minimize the risk of inhalation.
-
Weighing and Solution Preparation: When weighing the solid compound, use a draft shield to prevent the powder from becoming airborne. To prepare solutions, slowly add the solvent to the solid to avoid splashing.
-
Transport: When moving solutions of this compound within the laboratory, use sealed, shatter-resistant containers placed within a secondary container to mitigate the risk of spills.
Spill Management: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand. While wearing the appropriate PPE, carefully collect the absorbed material and any contaminated items into a sealed container designated for hazardous waste disposal. Decontaminate the spill area with a suitable cleaning agent. For large spills, evacuate the area and adhere to your institution's emergency protocols.
Disposal Plan: All waste materials contaminated with this compound, including unused compound, solutions, and contaminated laboratory supplies (e.g., pipette tips, tubes), as well as used PPE, must be disposed of as hazardous chemical waste.[1][2][3][4] Collect all hazardous waste in clearly labeled, sealed containers.[1] Adhere to all local, state, and federal regulations for the disposal of chemical waste.[1][2][3] Do not dispose of this compound down the drain. All investigational drug waste should be managed in accordance with established guidelines for hazardous materials, which typically involves incineration by a licensed facility.[3][4]
Experimental Protocol Workflow
The following diagram illustrates a standard workflow for handling this compound in a research setting, emphasizing safety at each step.
This guide is intended to provide a framework for the safe handling of this compound. Researchers are strongly encouraged to consult their institution's specific safety protocols and to perform a thorough risk assessment before beginning any work with this or any other investigational compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
